molecular formula C17H14O7 B1583532 5,7-Di-O-methylquercetin CAS No. 13459-07-9

5,7-Di-O-methylquercetin

Cat. No.: B1583532
CAS No.: 13459-07-9
M. Wt: 330.29 g/mol
InChI Key: FXGCMNIMMTVBFZ-UHFFFAOYSA-N
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Description

5,7-Di-O-methylquercetin (CAS 13459-07-9) is a defined O-methylated derivative of the flavonol quercetin, with a molecular formula of C17H14O7 and a molecular weight of 330.29 g/mol . This compound is characterized by methoxy groups at the 5- and 7-positions of the A-ring, while retaining free hydroxyl groups at the 3, 3', and 4' positions, a configuration that significantly influences its biological activity and research utility . The compound is a yellow crystalline solid that is soluble in various organic solvents such as DMSO and chloroform and should be stored desiccated at -20°C for stability . A key area of research for this compound is its mutagenic and genotoxic properties. Studies using Salmonella typhimurium strain TA98 have shown that this compound exhibits direct mutagenic activity even without metabolic activation, a behavior attributed to the presence of free hydroxyl groups on its B-ring (3' and 4' positions) . This genotoxicity has also been confirmed in the SOS-chromotest, identifying it as a compound of interest for genetic toxicology studies . Beyond its mutagenic profile, recent research in a 2023 study has identified this compound as one of the main active anti-inflammatory ingredients in Artemisia vestita Wall. ex Besser, a plant used in traditional medicine . This highlights its potential value in pharmacological research for investigating inflammatory pathways and mechanisms. The compound occurs naturally and can be sourced from plants such as Rhamnus cathartica . It is supplied as a high-purity compound intended for research applications only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-6-12(23-2)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)11(19)5-8/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGCMNIMMTVBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158818
Record name Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13459-07-9
Record name Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013459079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 5,7-dimethoxy-3,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-Di-O-methylquercetin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZP8DD3MMB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Foreword: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,7-Di-O-methylquercetin (CAS: 13459-07-9)

In the vast landscape of natural product chemistry, flavonoids stand out for their structural diversity and profound biological activities. Within this class, quercetin is a perennial subject of investigation. However, the nuanced activities of its derivatives often provide more compelling avenues for targeted therapeutic development. This guide focuses on one such derivative: this compound.

The strategic methylation at the 5 and 7 positions of the A-ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability compared to its parent compound. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this unique molecule, moving from its fundamental physicochemical properties to its synthesis, biological implications, and practical experimental application. Our focus is not merely on what is known, but on the causality behind its behavior and the robust methodologies required to study it effectively.

Core Molecular Profile

This compound is an O-methylated flavonol, a derivative of quercetin, where the hydroxyl groups at positions 5 and 7 are replaced by methoxy groups.[1] This modification leaves the hydroxyl groups at positions 3, 3', and 4' intact, a crucial feature governing its biological interactions.[1]

Property Value Source
CAS Number 13459-07-9[2][3][4]
Molecular Formula C₁₇H₁₄O₇[1][2][3]
Molecular Weight 330.29 g/mol [1][3][4]
IUPAC Name 2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one[2][4]
Synonyms 5,7-Dimethoxy-3,3',4'-trihydroxyflavone, 5,7-O-dimethylquercetin[4]
Appearance Yellow crystalline solid[1][2]
Solubility Soluble in DMSO and chloroform[1]
Storage Desiccate at -20°C for long-term stability[1]

Synthesis and Analytical Characterization

The generation and verification of this compound are critical for reproducible research. The most common synthetic strategy is a two-stage process designed for precise control over the final methylation pattern.

Synthetic Workflow: A Tale of Protection and Selective Deprotection

The primary challenge in flavonoid chemistry is achieving regioselectivity. Direct methylation of quercetin would result in a complex mixture of methylated isomers. Therefore, a more robust strategy involves full methylation followed by selective demethylation. This approach is favored because the differential reactivity of the methoxy groups allows for targeted removal, providing a clear and high-yield pathway to the desired product.

Step 1: Permethylation of Quercetin The starting material, quercetin, is fully methylated to protect all five hydroxyl groups. This is typically achieved using a strong base and a methylating agent.

  • Reagents: Methyl iodide (MeI) and sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF).

  • Rationale: NaH is a powerful base that deprotonates all hydroxyl groups, creating highly nucleophilic alkoxides. MeI then serves as an efficient methyl source for the subsequent Sₙ2 reaction. This exhaustive methylation yields 3,5,7,3',4'-penta-O-methylquercetin with high efficiency.

Step 2: Selective Demethylation The key to isolating this compound is the controlled removal of the methyl groups at the 3, 3', and 4' positions. This is accomplished using a Lewis acid that preferentially attacks these sites.

  • Reagents: Boron tribromide (BBr₃) or boron trichloride (BCl₃).

  • Rationale: The methoxy groups at the 3, 3', and 4' positions are more susceptible to cleavage by Lewis acids compared to the more sterically hindered and electronically stable methoxy groups at the 5 and 7 positions on the A-ring. Careful stoichiometric control of the boron halide is essential to prevent over-demethylation.

G Quercetin Quercetin (3,5,7,3',4'-pentahydroxyflavone) Permethylation Permethylation Quercetin->Permethylation  MeI, NaH  DMF Penta_O_Me Penta-O-methylquercetin Permethylation->Penta_O_Me Demethylation Selective Demethylation Penta_O_Me->Demethylation  BBr₃ or BCl₃ Final_Product This compound Demethylation->Final_Product G cluster_0 Cell Membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibition This compound Inhibition->PI3K Modulates G cluster_workflow Experimental Workflow cluster_validation Self-Validation System A 1. Seed RAW 264.7 cells in 96-well plates B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5a. Griess Assay: Measure Nitrite (NO proxy) in supernatant D->E F 5b. MTT Assay: Assess cell viability in remaining cells D->F

Sources

5,7-Di-O-methylquercetin molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,7-Di-O-methylquercetin: From Molecular Characteristics to Therapeutic Potential

Authored by: A Senior Application Scientist

Foreword: The vast and intricate world of flavonoids continues to be a fertile ground for scientific exploration, revealing compounds with profound implications for human health. Among these, the methylated derivatives of quercetin have garnered significant attention for their modulated bioavailability and enhanced biological activities. This guide focuses on this compound, a specific O-methylated flavonol. We will delve into its fundamental molecular attributes, spectroscopic signature, and methodologies for its synthesis and isolation. Furthermore, this document will provide a comprehensive overview of its biological activities, particularly its anti-inflammatory and anticancer properties, supported by mechanistic insights and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound as a promising molecule in pharmacological research.

Core Molecular Profile

This compound is a derivative of the widely studied flavonoid, quercetin. The key structural feature of this compound is the presence of methoxy groups at the 5- and 7-positions of the A-ring, while retaining free hydroxyl groups at the 3, 3', and 4' positions.[1] This specific methylation pattern significantly influences its physicochemical properties and biological efficacy.

Molecular Formula and Weight

The chemical structure of this compound is defined by the following molecular formula and weight:

PropertyValueSource
Molecular Formula C₁₇H₁₄O₇[1][2][3]
Molecular Weight 330.29 g/mol [1][2]
Alternate Name 2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one[3]
CAS Number 13459-07-9[3]
Physicochemical Properties

This compound presents as a yellow crystalline solid.[1][3] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform.[1] For long-term stability, it is recommended to store the compound in a desiccated state at -20°C.[1] The methylation at positions 5 and 7 increases its lipophilicity compared to the parent compound, quercetin, which can enhance membrane permeability.

Synthesis and Isolation Strategies

The acquisition of pure this compound for research purposes can be achieved through chemical synthesis or isolation from natural sources.

Chemical Synthesis: A Regioselective Approach

The predominant synthetic route involves the selective demethylation of a fully methylated quercetin precursor, penta-O-methylquercetin.[1] This multi-step process allows for precise control over the final methylation pattern.

Workflow for the Synthesis of this compound: ```dot digraph "Synthesis of this compound" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Synthetic Pathway of this compound", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Quercetin [label="Quercetin\n(3,5,7,3',4'-pentahydroxyflavonol)"]; Penta_O_methylquercetin [label="3,5,7,3',4'-Penta-O-methylquercetin"]; Di_O_methylquercetin [label="this compound"];

Quercetin -> Penta_O_methylquercetin [label="Permethylation\n(MeI, NaH in DMF)"]; Penta_O_methylquercetin -> Di_O_methylquercetin [label="Selective Demethylation\n(BBr3 or BCl3/TBAI in CH2Cl2)"]; }

Caption: A typical workflow for isolating flavonoids from plant material.

The process begins with the extraction of the dried and powdered plant material using a solvent such as methanol. [4]The crude extract is then subjected to a series of fractionation and chromatographic techniques, including liquid-liquid extraction, vacuum liquid chromatography, and radial chromatography, to separate the components based on their polarity. [4]The final purification of this compound is often achieved through preparative high-performance liquid chromatography (HPLC) or recrystallization. [4]

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are instrumental in confirming the structure. The ¹H NMR spectrum is expected to show characteristic signals for the two methoxy groups in the range of δ 3.8–3.9 ppm. The signals for the aromatic protons on the A and B rings will also provide crucial information about the substitution pattern.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₇H₁₄O₇) by providing the exact mass of the molecule (calculated exact mass: 330.0841). [1]* UV-Visible Spectroscopy: The UV-Vis spectrum of flavonoids is characteristic and can be used for identification and quantification. In a methanolic solution, quercetin, the parent compound, typically shows two major absorption bands. Similar absorption patterns are expected for its derivatives.

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. [1]

Anti-inflammatory and Antioxidant Properties

This methylated flavonoid has demonstrated potent antioxidant activity, effectively scavenging free radicals. [1]Its anti-inflammatory effects are attributed to its ability to downregulate the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS. [1]Mechanistically, it modulates key inflammatory signaling pathways, including NF-κB and MAPK. [1] Simplified Anti-inflammatory Signaling Pathway:

Anti_inflammatory_Mechanism Modulation of Inflammatory Pathways Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_MAPK NF-κB and MAPK Signaling Pathways Stimulus->NFkB_MAPK DMQ This compound DMQ->NFkB_MAPK Inhibits Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_MAPK->Gene_Expression Activates Inflammation Inflammation Gene_Expression->Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Anticancer Potential

This compound has shown cytotoxic effects against various cancer cell lines, including those of the colon and breast. [1]Its anticancer mechanism is believed to involve the induction of apoptosis and cell cycle arrest. [1]One of its identified molecular targets is quinone reductase 2 (QR2), an enzyme implicated in the metabolism of toxic quinolines. [1]By inhibiting QR2, this compound can induce lethal oxidative stress in cancer cells. [1]Furthermore, it has been shown to modulate the PI3K/Akt/mTOR pathway, which is a critical signaling cascade for cell survival and proliferation. [1]

Genotoxic Profile

It is important to note that some studies have investigated the mutagenic and genotoxic properties of this compound. Research using the Salmonella typhimurium strain TA98 indicated direct mutagenic activity, which has been attributed to the free hydroxyl groups on the B-ring. [1]This genotoxicity was also observed in the SOS-chromotest. [1][5]However, other research suggests that it may have lower genotoxic activity compared to its parent compound, quercetin. [1]This highlights the need for further investigation to fully characterize its safety profile for potential therapeutic applications.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general synthetic strategy of permethylation followed by selective demethylation.

A. Permethylation of Quercetin

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quercetin (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 10 equivalents) portion-wise over 30 minutes.

  • Stir the mixture at 0°C for 1 hour.

  • Add methyl iodide (MeI, 10 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude penta-O-methylquercetin.

  • Purify the crude product by column chromatography on silica gel.

B. Selective Demethylation to this compound

  • Dissolve the purified penta-O-methylquercetin (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -30°C to 0°C, this requires optimization).

  • Slowly add a solution of boron tribromide (BBr₃, 2-3 equivalents) in CH₂Cl₂.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by preparative HPLC to isolate this compound.

Protocol 2: Quantification by UV-Visible Spectrophotometry

This protocol provides a general method for the quantification of this compound.

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL.

  • Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from, for example, 2 to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol and dilute to a concentration that falls within the range of the standard curve.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan from 200 to 400 nm to determine the wavelength of maximum absorbance (λ_max).

    • Measure the absorbance of the standard solutions and the sample solution at the determined λ_max, using methanol as a blank.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

Conclusion and Future Directions

This compound is a structurally defined flavonoid with compelling biological activities that warrant further investigation. Its enhanced lipophilicity compared to quercetin, coupled with its potent anti-inflammatory and anticancer effects, positions it as a promising candidate for drug development. However, the existing data on its genotoxicity necessitates a careful and thorough evaluation of its safety profile. Future research should focus on in-depth mechanistic studies in relevant preclinical models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the development of optimized synthetic and isolation protocols to facilitate its broader scientific exploration. The insights provided in this technical guide aim to serve as a foundational resource for scientists dedicated to advancing our understanding of methylated flavonoids and their therapeutic potential.

References

  • Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. ResearchGate. [Link]

  • Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies. National Institutes of Health. [Link]

  • This compound. gsrs. [Link]

  • This compound datasheet. BioCrick. [Link]

  • Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities. PubMed. [Link]

  • The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism. National Institutes of Health. [Link]

  • Quercetin as one of the most abundant represented biological valuable plant components with remarkable chemoprotective effects - A review. National Institutes of Health. [Link]

  • (PDF) Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities. ResearchGate. [Link]

  • Determination of quercetin by UV spectroscopy as quality control parameter in herbal plant: Cocculus hirsutus. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

A Technical Guide to the Natural Occurrence of 5,7-Di-O-methylquercetin in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5,7-Di-O-methylquercetin is an O-methylated flavonol, a derivative of the widely distributed flavonoid, quercetin.[1] This modification, involving the methylation of hydroxyl groups at the 5 and 7 positions of the A-ring, significantly alters its physicochemical properties and biological activities, making it a compound of considerable interest for drug discovery and development.[1] Its natural occurrence is sporadic but significant in specific plant genera, where it contributes to the plant's defense mechanisms and medicinal properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary plant sources of this compound, its biosynthesis, and validated methodologies for its extraction, isolation, and characterization.

Introduction to this compound

This compound (C₁₇H₁₄O₇, Molar Mass: 330.29 g/mol ) is a specialized flavonoid distinguished by its specific methylation pattern.[1] Unlike its parent compound, quercetin, the methylation at the C5 and C7 positions enhances its lipophilicity, which can influence its bioavailability and interaction with cellular targets. This structural feature leaves the hydroxyl groups on the B-ring (at 3' and 4' positions) and at the 3-position of the C-ring free, which is crucial for some of its biological activities, such as its antioxidant and potential anti-inflammatory effects.[1] Recent studies have highlighted its role as an active anti-inflammatory component in plants used in traditional medicine, such as Artemisia vestita.[1]

Principal Plant Sources

While quercetin is ubiquitous in the plant kingdom, this compound is found in a more select group of plant species. Its presence is often characteristic of specific genera, suggesting a specialized biosynthetic capability. The following table summarizes key plant sources identified in the scientific literature.

Plant FamilyGenus & SpeciesPlant PartNotes
RhamnaceaeRhamnus cathartica-A known natural source of the compound.[1]
AsteraceaeArtemisia vestita-Identified as a primary anti-inflammatory ingredient.[1]
CombretaceaeCombretum spp.Leaves, StemsThe genus Combretum is a rich source of various secondary metabolites, including methylated flavonoids.[2]
AsteraceaeEupatorium spp.Aerial partsVarious flavonoids have been isolated from this genus, with potential for methylated derivatives.[3]
FabaceaeSenna spp.-Genus known for a rich diversity of phytochemicals.[4]

Biosynthesis of this compound

The biosynthesis of this compound originates from the general flavonoid pathway, which is derived from phenylpropanoid metabolism.[5] The core quercetin structure is synthesized first, followed by specific, enzyme-catalyzed methylation steps.

The pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. This molecule serves as a precursor for the B-ring and the C3 chain of the flavonoid skeleton. Three molecules of malonyl-CoA provide the carbons for the A-ring. These precursors are condensed by chalcone synthase (CHS) to form naringenin chalcone, which is then isomerized to naringenin.

From naringenin, a series of hydroxylation and oxidation steps catalyzed by enzymes such as flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS) lead to the formation of quercetin. The final, crucial step is the regioselective methylation of the hydroxyl groups at the C-5 and C-7 positions, catalyzed by specific O-methyltransferases (OMTs).

Biosynthetic Pathway of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Core Biosynthesis cluster_methylation Specific Methylation Phenylalanine Phenylalanine pCoumaroyl_CoA pCoumaroyl_CoA Phenylalanine->pCoumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin_Chalcone pCoumaroyl_CoA->Naringenin_Chalcone + 3x Malonyl-CoA (CHS) Naringenin Naringenin Naringenin_Chalcone->Naringenin (CHI) Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin (F3'H, F3H) Quercetin Quercetin Dihydroquercetin->Quercetin (FLS) This compound This compound Quercetin->this compound O-Methyltransferases (OMTs) + S-Adenosyl methionine (SAM)

Fig. 1: Simplified biosynthetic pathway of this compound.

Methodologies for Extraction, Isolation, and Analysis

The successful isolation and quantification of this compound from plant matrices require a systematic and multi-step approach. The increased lipophilicity of the target compound compared to its unmethylated precursors must be considered when selecting solvents and chromatographic conditions.

General Workflow

The overall process involves the extraction of metabolites from dried plant material, followed by partitioning to remove unwanted compounds, chromatographic purification to isolate the target molecule, and spectroscopic analysis for structural confirmation and quantification.

Extraction and Isolation Workflow PlantMaterial Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol, Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) CrudeExtract->Partitioning EnrichedFraction Enriched Flavonoid Fraction (Ethyl Acetate) Partitioning->EnrichedFraction ColumnChromatography Column Chromatography (Silica Gel or Sephadex) EnrichedFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Screening Purification Preparative HPLC TLC->Purification Pool Positive Fractions IsolatedCompound Pure this compound Purification->IsolatedCompound Analysis Structural Elucidation (NMR, MS) & Quantification (HPLC-UV) IsolatedCompound->Analysis

Fig. 2: General workflow for isolating this compound.
Detailed Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

  • Rationale: The goal is to efficiently extract a broad range of secondary metabolites, including the target compound, from the plant matrix. Methanol or ethanol are effective solvents for flavonoids. Subsequent partitioning with solvents of increasing polarity separates compounds based on their lipophilicity, enriching the target compound in the ethyl acetate fraction.

  • Step-by-Step Methodology:

    • Sample Preparation: Air-dry the collected plant material (e.g., leaves) at room temperature and grind into a fine powder.

    • Maceration: Macerate the powdered plant material (100 g) with 80% methanol (1 L) at room temperature for 72 hours with occasional agitation.

    • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

    • Solvent Partitioning: Suspend the crude extract in distilled water (200 mL) and partition successively with n-hexane (3 x 200 mL) and then ethyl acetate (3 x 200 mL).

    • Fraction Collection: Collect the ethyl acetate fraction, which is expected to contain the moderately polar flavonoids, and evaporate the solvent to dryness.

Protocol 2: Isolation by Column Chromatography

  • Rationale: Column chromatography is a critical step for separating the compounds within the enriched fraction. Silica gel is a standard choice for normal-phase chromatography, separating compounds based on polarity. A gradient elution allows for the sequential separation of compounds with varying polarities.

  • Step-by-Step Methodology:

    • Column Packing: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

    • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

    • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, etc., v/v n-hexane:ethyl acetate).

    • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).

    • TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., toluene:ethyl acetate:formic acid). Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a suitable reagent (e.g., aluminum chloride solution, which causes flavonoids to fluoresce).

    • Pooling: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

Protocol 3: Structural Identification and Quantification

  • Rationale: Unambiguous identification of the isolated compound is paramount. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for purity assessment and quantification.[1][6]

  • Step-by-Step Methodology:

    • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass and molecular formula of the purified compound.[1] For this compound, the expected molecular formula is C₁₇H₁₄O₇.[1]

    • NMR Spectroscopy:

      • ¹H NMR: Acquire the proton NMR spectrum. Expect to see signals corresponding to the two methoxy groups (typically around δ 3.8–3.9 ppm), as well as characteristic signals for the aromatic protons on the A and B rings.[1]

      • ¹³C NMR & DEPT: Acquire the carbon NMR spectrum to identify all 17 carbon atoms.

      • 2D NMR (COSY, HMQC, HMBC): Use these experiments to establish the connectivity between protons and carbons and confirm the precise positions of the methoxy groups and the substitution pattern on the flavonoid skeleton.

    • HPLC-UV Quantification:

      • Method Development: Develop an HPLC method using a C18 column. A typical mobile phase would be a gradient of acetonitrile and water (with 0.1% formic acid).

      • Calibration: Prepare a standard curve using a certified reference standard of this compound at several concentrations.

      • Analysis: Inject the purified sample and the plant extract to determine the purity and concentration of the compound by comparing the peak area to the standard curve.[6] Flavonols like quercetin derivatives show strong UV absorbance around 254 nm and 370 nm.[1]

Conclusion

This compound represents a structurally distinct and biologically interesting subclass of flavonols. While not as widespread as its parent compound, it is a significant constituent in several plant genera, including Rhamnus, Artemisia, and Combretum. The methodologies outlined in this guide, from systematic extraction and fractionation to rigorous chromatographic purification and spectroscopic identification, provide a robust framework for researchers to isolate and study this compound. Understanding its natural distribution and mastering the techniques for its purification are essential first steps in unlocking its full therapeutic potential.

References

  • ResearchGate. Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. Available from: [Link]

  • American Chemical Society. 3′,4′,5,7-Tetra-O-methylquercetin. Available from: [Link]

  • Gutiérrez, J. M., et al. (2023). In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. Molecules, 28(8), 3488. Available from: [Link]

  • Barros, L., et al. (2024). Overview of Ethnobotanical–Pharmacological Studies Carried Out on Medicinal Plants from the Serra da Estrela Natural Park: Focus on Their Antidiabetic Potential. International Journal of Molecular Sciences, 25(7), 3629. Available from: [Link]

  • National Center for Biotechnology Information. Isorhamnetin. PubChem Compound Database. Available from: [Link]

  • Kato, Y., et al. (2013). Regioselective formation of quercetin 5-O-glucoside from orally administered quercetin in the silkworm, Bombyx mori. Journal of Insect Physiology, 59(1), 107-114. Available from: [Link]

  • Global Substance Registration System. This compound. Available from: [Link]

  • ResearchGate. Structural Modification of 5,7-Dimethoxyflavone from Kaempferia parviflora and Biological Activities. Available from: [Link]

  • Kuete, V., & Efferth, T. (2013). Phytochemical Constituents of Combretum Loefl. (Combretaceae). Phytochemicals, Plant Growth, and the Environment, 1-36. Available from: [Link]

  • Sharon, A., & Gressel, J. (1991). Isolation, Purification, and Identification of 2-(p-Hydroxyphenoxy)-5,7-Dihydroxychromone: A Fungal-Induced Phytoalexin from Cassia obtusifolia. Plant Physiology, 96(3), 933–938. Available from: [Link]

  • ResearchGate. Study on chemical constituents of Eupatorium odoratum. Available from: [Link]

  • Nabavi, S. M., et al. (2020). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. Molecules, 25(22), 5347. Available from: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Quantitative analysis of quercetin in various extracts of Curcuma amada by high performance liquid chromatography. Available from: [Link]

  • Muruganantham, N., et al. (2016). ISOLATION AND CHARACTERIZATION OF 5-O-METHYL-QUERCETIN-3-O-(3''-ACETYL-) β-D- GALACTOSIDE FROM CASSIA AURICULATA FLOWERS. Indo American Journal of Pharmaceutical Research, 6(06), 5843-5847. Available from: [Link]

  • ResearchGate. Biosynthetic pathway for quercetin. Available from: [Link]

  • Yang, J., et al. (2020). Biosynthesis of dihydroquercetin in Escherichia coli from glycerol. bioRxiv. Available from: [Link]

  • Ren, S., et al. (2008). Isolation and identification of two novel flavone glycosides from corn silk (Stigma maydis). Journal of Medicinal Plants Research, 2(9), 248-252. Available from: [Link]

  • ResearchGate. 3',4'-Dimethoxy Quercetin, a Flavonol Compound Isolated from Kalanchoe pinnata. Available from: [Link]

  • Majumder, S., & Saha, P. (2025). QUANTITATIVE ESTIMATION OF QUERCETIN FROM PHOENIX SYLVESTRIS USING VALIDATED HPTLC METHOD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 16(1), 162-166. Available from: [Link]

  • The Good Scents Company. 5,7-dimethoxyflavone chrysin dimethyl ether. Available from: [Link]

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An In-Depth Technical Guide to the Biosynthesis of 5,7-Di-O-methylquercetin

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Significance of O-Methylation in Flavonoid Bioactivity

Flavonoids are a vast class of plant secondary metabolites renowned for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] Quercetin, a prominent flavonol found ubiquitously in fruits and vegetables, is a subject of intense research. However, its therapeutic potential is often hampered by poor bioavailability and rapid metabolism.[1] Nature's solution to this challenge is enzymatic modification, with O-methylation being one of the most crucial.[2]

This modification, catalyzed by O-methyltransferases (OMTs), involves the addition of a methyl group to specific hydroxyl moieties on the flavonoid backbone.[3] This seemingly minor alteration dramatically impacts the molecule's physicochemical properties. O-methylation increases lipophilicity, which enhances membrane transport, improves metabolic stability, and ultimately boosts bioavailability.[2] Furthermore, this structural change can fine-tune or enhance the compound's biological activities.[1]

This guide focuses on a specific, di-methylated derivative of quercetin: 5,7-Di-O-methylquercetin . We will dissect its biosynthetic pathway, from the foundational synthesis of the quercetin precursor to the highly specific, sequential methylation steps that yield the final product. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only the biochemical roadmap but also actionable experimental protocols for its investigation.

Part 1: The Foundational Pathway – Forging the Quercetin Scaffold

The journey to this compound begins with the synthesis of its precursor, quercetin. This process is a well-conserved branch of the general phenylpropanoid pathway in plants.[4] The pathway channels the amino acid L-phenylalanine into the intricate C6-C3-C6 flavonoid skeleton.[5]

The key enzymatic steps are as follows:

  • Phenylalanine Ammonia-Lyase (PAL) initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the critical intermediate p-coumaroyl-CoA.[5]

  • Chalcone Synthase (CHS) , a pivotal enzyme, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into (2S)-naringenin, a key flavanone intermediate.

  • Flavanone 3-Hydroxylase (F3H) introduces a hydroxyl group at the 3-position of naringenin to yield dihydrokaempferol.

  • Flavonol Synthase (FLS) then oxidizes dihydrokaempferol to create the flavonol kaempferol.

  • Flavonoid 3'-Hydroxylase (F3'H) , a cytochrome P450-dependent monooxygenase, performs the final hydroxylation on the B-ring, converting kaempferol into quercetin.[5]

Quercetin_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS Quercetin Quercetin Kaempferol->Quercetin F3'H

Figure 1: The biosynthetic pathway from L-Phenylalanine to the core precursor, Quercetin.

Part 2: The Core Directive – Sequential O-Methylation of Quercetin

With the quercetin scaffold synthesized, the pathway proceeds to the specific methylation events. The formation of this compound is not catalyzed by a single enzyme but is understood to occur through a sequential process involving at least two distinct methylation steps. While specific OMTs that exclusively perform 5- and 7-O-methylation on quercetin are not universally characterized across all plant species, the biochemical principles are well-established.[6]

The Mechanism of O-Methylation

The methylation reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[1] SAM serves as the universal methyl group donor in biological systems. The reaction proceeds via an SN2-like nucleophilic attack, where a hydroxyl group on the quercetin molecule attacks the electrophilic methyl group of SAM.[7] The cofactor is converted to S-adenosyl-L-homocysteine (SAH) in the process.[7] The regiospecificity of the reaction—determining which hydroxyl group is methylated—is strictly controlled by the enzyme's active site architecture.[6]

The Sequential Methylation Pathway

The biosynthesis requires two methylation events on the A-ring of quercetin, at positions C5 and C7. While the exact order can vary between organisms or specific enzymes, a plausible and commonly hypothesized route involves two sequential steps catalyzed by one or more OMTs.

  • Step 1: 7-O-Methylation. A Flavonoid 7-O-methyltransferase (F7OMT) recognizes the hydroxyl group at the C7 position of quercetin, transferring a methyl group from SAM to produce 7-O-methylquercetin (also known as Rhamnetin). Several F7OMTs have been characterized from various plants.[3]

  • Step 2: 5-O-Methylation. A second, distinct OMT then recognizes 7-O-methylquercetin as its substrate. This enzyme's active site is structured to specifically target the C5 hydroxyl group, catalyzing the final methylation to yield This compound . Methylation of the 5-hydroxyl group is generally less common because it can form a hydrogen bond with the C4-carbonyl group, making it less accessible.[6] This underscores the requirement for a highly specialized enzyme to complete this step.

Methylation_Pathway Quercetin Quercetin OMT1 Flavonoid 7-O-methyltransferase (F7OMT) Quercetin->OMT1 Substrate SAM1 S-adenosyl-L-methionine (SAM) SAM1->OMT1 SAH1 S-adenosyl-L-homocysteine (SAH) 7-O-methylquercetin 7-O-methylquercetin OMT2 Flavonoid 5-O-methyltransferase 7-O-methylquercetin->OMT2 Substrate SAM2 S-adenosyl-L-methionine (SAM) SAM2->OMT2 SAH2 S-adenosyl-L-homocysteine (SAH) This compound This compound OMT1->SAH1 OMT1->7-O-methylquercetin Product OMT2->SAH2 OMT2->this compound Product

Figure 2: Proposed sequential enzymatic pathway for the biosynthesis of this compound.

Part 3: Experimental Validation and Characterization

Identifying and confirming the function of the specific OMTs involved in this pathway requires a systematic experimental approach. This section provides a workflow and detailed protocols for researchers aiming to characterize these enzymes.

Experimental_Workflow A Candidate OMT Gene Identification (e.g., Transcriptome Analysis) B Gene Cloning & Heterologous Expression (e.g., in E. coli) A->B C Recombinant Protein Purification (e.g., Ni-NTA Chromatography) B->C D In Vitro Enzyme Assay (Substrate + SAM + Enzyme) C->D E Product Identification & Quantification (HPLC, LC-MS/MS) D->E F Kinetic Analysis (Km, Vmax) E->F G Structural & Functional Characterization F->G

Figure 3: A typical experimental workflow for the identification and characterization of OMTs.

Experimental Protocol 1: In Vitro OMT Activity Assay

This protocol is designed to determine if a purified recombinant OMT can methylate quercetin or its methylated intermediates.

Causality and Self-Validation: This assay is built on a subtractive logic. A complete reaction (Table 1, Rxn 1) is compared against controls lacking either the enzyme (Rxn 2) or the methyl donor (Rxn 3). Product formation exclusively in the complete reaction provides strong evidence of SAM-dependent enzymatic activity.

Table 1: Reaction Components for In Vitro OMT Assay

ComponentRxn 1 (Complete)Rxn 2 (No Enzyme Control)Rxn 3 (No SAM Control)Final Concentration
Tris-HCl Buffer (pH 7.5)10 µL10 µL10 µL50 mM
MgCl₂2 µL2 µL2 µL2 mM
Substrate (e.g., Quercetin)10 µL10 µL10 µL200 µM
S-adenosyl-L-methionine (SAM)10 µL10 µL-1 mM
Purified Recombinant OMT10 µL-10 µL1-5 µg
Nuclease-Free H₂O58 µL68 µL68 µL-
Total Volume 100 µL 100 µL 100 µL -

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of all reagents. Dissolve flavonoid substrates in DMSO and dilute to the working concentration in the reaction buffer. Expertise Note: Keeping the final DMSO concentration below 2% (v/v) is critical to prevent enzyme inhibition.

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube, assemble the reaction components on ice as detailed in Table 1. Add the enzyme last to initiate the reaction.

  • Incubation: Incubate the reactions at an optimal temperature, typically 30-37°C, for 1-3 hours.[8] The optimal time should be determined empirically through a time-course experiment.

  • Quenching: Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol containing 1% formic acid. The acid denatures the enzyme and prepares the sample for LC-MS analysis.

  • Preparation for Analysis: Vortex the quenched reaction mixture vigorously. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Carefully transfer the supernatant to an HPLC vial for analysis.

Experimental Protocol 2: Analytical Product Identification via HPLC and LC-MS/MS

This protocol outlines the method for separating and identifying the products from the in vitro assay.

Causality and Self-Validation: The identity of a product is confirmed by matching its retention time and its mass spectrometric fragmentation pattern (MS/MS) with those of an authentic chemical standard.[3] The absence of the product peak in the control reactions validates that it is enzyme-derived.

1. High-Performance Liquid Chromatography (HPLC) Separation:

  • Instrumentation: An HPLC or UHPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is standard for flavonoid separation.

  • Detection: Monitor at wavelengths characteristic for flavonols, such as 370 nm.[9]

  • Data Analysis: Compare the retention time of any new peaks in the complete reaction sample to the retention times of quercetin, 7-O-methylquercetin, and this compound standards.

Table 2: Example UHPLC Gradient for Flavonoid Separation

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.00.3955
1.00.3955
12.00.3595
15.00.3595
15.10.3955
20.00.3955

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight [Q-TOF] or Triple Quadrupole [QQQ]).[10]

  • Ionization: Electrospray ionization (ESI) is typically used, often in positive ion mode for flavonoids.[3]

  • MS Scan: In the initial full scan (MS1), identify the mass-to-charge ratio (m/z) of the parent ions.

    • Quercetin: [M+H]⁺ = 303.05

    • Monomethylated Quercetin: [M+H]⁺ = 317.07

    • Dimethylated Quercetin: [M+H]⁺ = 331.08

  • MS/MS Fragmentation: Select the parent ion of interest (e.g., m/z 331.08) and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern is a unique fingerprint for the molecule. This pattern can be compared to a standard or to in silico fragmentation predictions to confirm the identity and infer the locations of the methyl groups.[11]

Conclusion and Future Perspectives

The biosynthesis of this compound is a highly specific, multi-step process that builds upon the general flavonoid pathway. It relies on the sequential, regiospecific action of O-methyltransferases that utilize SAM as a methyl donor. Understanding this pathway is not merely an academic exercise; it provides a blueprint for the biotechnological production of this and other high-value methylated flavonoids.[12]

Future research should focus on the discovery and characterization of novel OMTs with unique regiospecificities, particularly those capable of methylating the less-reactive 5-hydroxyl position. The elucidation of their crystal structures will provide invaluable insights into the mechanisms of substrate recognition and catalysis. Ultimately, this knowledge can be harnessed in synthetic biology platforms, using engineered microorganisms to produce this compound and other valuable natural products on an industrial scale, paving the way for new developments in pharmaceuticals and nutraceuticals.[12]

References

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  • Li, H., Wang, Y., Zhang, Y., Xu, F., & Wang, L. (2024). Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. International Journal of Molecular Sciences, 25(18), 10087. Available at: [Link]

  • Huang, L., Li, P., Wu, J., Feng, B., Tian, M., Xu, S., Lyu, W., Feng, X., Zhao, W., & Chen, Y. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Medicinal Plant Biology, 4, e005. Available at: [Link]

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  • Zhang, Y., Wang, Y., Li, S., Wang, Y., & Wang, X. (2024). Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris. International Journal of Molecular Sciences, 25(2), 793. Available at: [Link]

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  • Hussain, M. B., Hassan, S., & Toco, A. L. (2020). Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC‐MS/MS. Journal of the American Society for Mass Spectrometry, 31(7), 1438-1447. Available at: [Link]

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  • Wang, X., et al. (2024). Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase. The FEBS Journal. Available at: [Link]

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A Comprehensive Technical Review of the Biological Activities of 5,7-Di-O-methylquercetin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5,7-Di-O-methylquercetin is an O-methylated flavone, a derivative of the widely studied flavonoid, quercetin.[1] Its chemical structure is characterized by methoxy groups at the 5- and 7-positions of the A-ring, with the hydroxyl groups on the B-ring remaining free.[1] This structural modification significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which in turn alters its biological activity compared to its parent compound.[2] This technical guide provides an in-depth review of the diverse biological activities of this compound, its mechanisms of action, and relevant experimental protocols for its evaluation.

Chemical and Physical Properties

PropertyValueReference
CAS Number 13459-07-9[1][3]
Molecular Formula C₁₇H₁₄O₇[1][3]
Molecular Weight 330.29 g/mol [1][3]
Appearance Yellow crystalline solid[1]
Solubility Soluble in DMSO and chloroform[1]

Core Biological Activities and Mechanisms of Action

This compound has demonstrated a wide spectrum of pharmacological effects, positioning it as a molecule of significant interest for drug development. Its activities range from antioxidant and anti-inflammatory to anticancer and neuroprotective, often stemming from its ability to modulate critical cellular signaling pathways.

Anti-inflammatory Activity

A growing body of evidence highlights the potent anti-inflammatory properties of this compound. It has been identified as a primary active anti-inflammatory component in traditional medicinal plants like Artemisia vestita.[1] The mechanism underlying this activity is multifaceted, involving the suppression of key inflammatory mediators.

Mechanism of Action: The anti-inflammatory effects are largely attributed to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1] By inhibiting these pathways, this compound effectively reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4]

Signaling Pathway: NF-κB Inhibition

NF-kB Signaling Pathway Figure 1: Inhibition of NF-κB Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NFkB->Genes Activates Transcription Cytokines Inflammatory Response Genes->Cytokines Leads to Compound This compound Compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

Antioxidant Activity

Methylation at the 5 and 7 positions appears to enhance the radical-scavenging activity of this compound compared to its parent compound, quercetin. This enhanced activity is crucial for mitigating cellular damage caused by oxidative stress, a key factor in numerous chronic diseases.[1]

Mechanism of Action: The antioxidant properties are linked to the molecule's ability to donate hydrogen atoms or electrons to neutralize free radicals. The methylation pattern is believed to stabilize the resulting radical cation intermediate, thereby improving its overall antioxidant efficacy.[1] This activity is vital for protecting against lipid peroxidation and enhancing the activity of cellular antioxidant enzymes like superoxide dismutase and catalase.[1]

Anticancer Potential

Preliminary studies indicate that this compound possesses cytotoxic effects against various cancer cell lines, including colon and breast cancer.[1] However, it is crucial to note that this compound has also been reported to exhibit mutagenic and genotoxic properties in certain assays, such as the Ames test (Salmonella typhimurium TA98) and the SOS-chromotest.[1][5] This dual activity underscores the need for further research to delineate its therapeutic window and potential risks.

Mechanism of Action: The anticancer effects are thought to be mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1] Conversely, the genotoxicity is attributed to the presence of free hydroxyl groups on the B-ring.[1]

Quantitative Anticancer Data for Quercetin Derivatives

CompoundCell LineIC₅₀ (µg/mL)Reference
3-O-methylquercetinHCT-116 (Colon)34 ± 2.65[6]
QuercetinHCT-116 (Colon)36 ± 1.95[6]
7,3′-di-O-methyltaxifolinHCT-116 (Colon)33 ± 1.25[6]

This table illustrates the cytotoxic potential of related methylated flavonoids, suggesting a promising area for further investigation of this compound.

Neuroprotective Effects

Emerging research points to the neuroprotective potential of this compound, particularly in the context of neurodegenerative diseases like Alzheimer's.

Mechanism of Action: One key mechanism is the selective inhibition of beta-secretase 1 (BACE1), a primary enzyme involved in the production of amyloid-β plaques, a hallmark of Alzheimer's disease.[1] Additionally, related methylated quercetin derivatives have been shown to positively modulate the Wnt/β-catenin signaling pathway, which is crucial for neuronal health, neurogenesis, and synaptic plasticity.[7][8] Disruption of this pathway is linked to cognitive decline, making its activation a promising therapeutic strategy.[8]

Signaling Pathway: PI3K/Akt/mTOR Modulation

PI3K_Akt_mTOR_Pathway Figure 2: Modulation of PI3K/Akt/mTOR Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy_Inhibition Inhibition of Autophagy mTORC1->Autophagy_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound This compound Compound->mTORC1 Modulates

Caption: Modulation of the PI3K/Akt/mTOR pathway.

Other Potential Applications

Beyond these core areas, this compound has been investigated for other applications:

  • Metabolic Regulation: It can modulate the PI3K/Akt/mTOR pathway, which may promote autophagy and have beneficial effects in conditions like diabetes.[1]

  • Quinone Reductase 2 (QR2) Inhibition: It acts as a specific inhibitor of QR2, an enzyme involved in the metabolism of toxic quinolines. This inhibition can induce lethal oxidative stress in certain pathogens.[1]

Experimental Protocols: A Practical Guide

To enable researchers to validate and expand upon these findings, this section outlines standard methodologies for assessing the key biological activities of this compound.

Workflow: In Vitro Biological Activity Screening

Experimental Workflow Figure 3: General Workflow for In Vitro Screening start Start: Compound Preparation cell_culture Cell Culture (e.g., Cancer lines, Macrophages) start->cell_culture treatment Treatment with This compound (Dose-response) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT / LDH) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (ELISA for Cytokines, Griess for NO) treatment->anti_inflammatory data_analysis Data Analysis (IC50 Calculation, Statistical Tests) cytotoxicity->data_analysis anti_inflammatory->data_analysis western_blot Mechanism Study: Western Blot (NF-κB, Akt, MAPK) western_blot->data_analysis data_analysis->western_blot If significant end End: Report Findings data_analysis->end

Caption: A generalized experimental workflow for in vitro screening.

Protocol 1: MTT Assay for Cytotoxicity

This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blot for NF-κB Pathway Analysis

This protocol assesses the effect of the compound on the expression and phosphorylation of key proteins in the NF-κB pathway.

  • Cell Lysis: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound for 1 hour, followed by stimulation with an inflammatory agent (e.g., LPS) for the desired time.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin) to determine relative protein expression.

Conclusion and Future Directions

This compound is a promising natural compound with a diverse range of biological activities, including potent anti-inflammatory, antioxidant, and potential anticancer and neuroprotective effects. Its enhanced activity compared to quercetin in some assays highlights the importance of methylation in modifying flavonoid bioactivity. However, the reported genotoxicity necessitates careful and thorough investigation to establish a safe therapeutic index.

Future research should focus on:

  • In vivo efficacy studies to validate the in vitro findings in animal models of inflammation, cancer, and neurodegeneration.

  • Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion profile.

  • Comprehensive toxicological screening to clarify the risks associated with its genotoxic potential.

  • Structure-activity relationship (SAR) studies to design new derivatives with improved efficacy and reduced toxicity.

By addressing these key areas, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.

References

  • Benchchem. (n.d.). This compound | CAS 13459-07-9.
  • ResearchGate. (n.d.). Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract.
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  • MDPI. (n.d.). The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer. Retrieved from [Link]

  • MDPI. (2023). In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. Retrieved from [Link]

  • PubMed. (2025). Exploring the Impact of 3-O-Methylquercetin on Wnt/β-Catenin Pathway Activity and Its Potential in Neural Processes. Retrieved from [Link]

  • PubMed Central. (n.d.). The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Exploring the Impact of 3-O-Methylquercetin on Wnt/β-Catenin Pathway Activity and Its Potential in Neural Processes. Retrieved from [Link]

  • GSRS. (n.d.). This compound. Retrieved from [Link]

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The Enhanced Antioxidant Profile of 5,7-Di-O-methylquercetin: Mechanisms, Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of chronic diseases. Flavonoids, particularly the flavonol quercetin, are renowned for their potent antioxidant capabilities. However, limitations in bioavailability and metabolic stability have historically constrained their therapeutic application. This technical guide provides a comprehensive analysis of 5,7-Di-O-methylquercetin, a naturally occurring O-methylated derivative of quercetin. We will dissect its chemical structure, elucidate its multi-faceted mechanisms of antioxidant action, present detailed protocols for its experimental evaluation, and offer a comparative analysis against its parent compound. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the enhanced antioxidant properties of this promising molecule.

Structural Basis of Enhanced Antioxidant Efficacy

The antioxidant capacity of any flavonoid is intrinsically linked to its molecular architecture. Quercetin (3,3′,4′,5,7-pentahydroxyflavone) owes its potent activity to several key structural features: the catechol (o-dihydroxy) group on the B-ring, the 2,3-double bond in conjugation with the 4-oxo group on the C-ring, and the hydroxyl groups at positions 3, 5, and 7.[1]

This compound retains the critical catechol group on the B-ring and the C-ring configuration, but features methoxy groups (-OCH₃) at the 5 and 7 positions of the A-ring. This seemingly minor modification has profound implications for its antioxidant potential. Research indicates that the introduction of these methyl groups enhances radical-scavenging activity compared to quercetin.[2] The underlying causality is electronic; the methyl groups stabilize the radical cation intermediate that forms during the electron transfer process of radical neutralization, thereby improving its antioxidant efficiency.[2]

Structure_Comparison cluster_quercetin Quercetin cluster_57DMQ This compound quercetin_img dmq_img

Caption: Comparative structures of Quercetin and this compound.

Multifaceted Mechanisms of Antioxidant Action

This compound mitigates oxidative stress through a combination of direct and indirect mechanisms, making it a robust and versatile antioxidant.

Direct Radical Scavenging

The primary and most immediate antioxidant function is the direct neutralization of free radicals. This is accomplished mainly through two chemical pathways:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups (particularly on the B-ring) donate a hydrogen atom to a free radical, quenching its reactivity.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid donates an electron to the radical, forming a radical cation, which is then stabilized and eventually neutralized by proton transfer.

The methylation at positions 5 and 7 enhances the stability of the this compound radical cation, making the SET-PT pathway particularly efficient.[2] This direct scavenging is effective against a broad spectrum of ROS and RNS (Reactive Nitrogen Species).[1][3]

Indirect Antioxidant Action via Nrf2 Pathway Activation

Beyond direct scavenging, a more sophisticated and durable antioxidant defense is mounted by upregulating the cell's own protective machinery. This compound, like its parent compound, is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. Electrophilic compounds like flavonoids can modify cysteine residues on Keap1, disrupting the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate their transcription.[7][8]

This leads to the increased synthesis of a suite of Phase II detoxifying and antioxidant enzymes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory and antioxidant effects.[5]

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that protects against quinone-induced toxicity.

  • Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Degradation Proteasomal Degradation Nrf2->Degradation Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Sequesters & Targets DMQ This compound DMQ->Keap1 Inhibits Interaction ROS Oxidative Stress ROS->Keap1 Induces ARE ARE Nrf2_n->ARE Binds to Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes Promotes Transcription

Caption: Activation of the Nrf2-ARE pathway by this compound.

Inhibition of Lipid Peroxidation

Oxidative damage to cellular membranes, known as lipid peroxidation, is a critical step in the progression of many diseases. This compound has demonstrated the ability to inhibit this process, thereby preserving membrane integrity and function.[2][10][11][12] This protective effect is a direct consequence of its ability to neutralize the lipid radicals that propagate the peroxidative chain reaction.

Experimental Methodologies for Antioxidant Assessment

A multi-assay approach is essential for a comprehensive evaluation of antioxidant properties. The following protocols represent industry-standard methods for characterizing compounds like this compound.

In Vitro Acellular Assays

These assays measure the intrinsic radical scavenging or reducing capacity of the compound in a chemical system.

InVitro_Workflow A Prepare Stock Solution of 5,7-DMQ C Mix Compound with Radical Solution A->C B Prepare Radical Solution (e.g., DPPH, ABTS) B->C D Incubate (Time & Temp Dependent) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition or IC50 Value E->F

Caption: General workflow for DPPH and ABTS in vitro antioxidant assays.

Protocol 1: DPPH Radical Scavenging Assay

  • Principle: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[13]

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

    • Create a series of dilutions of the stock solution.

    • Prepare a ~0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control (solvent + DPPH) and a blank (solvent + methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm.

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: ABTS Radical Cation Decolorization Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of the radical cation to its colorless neutral form is monitored spectrophotometrically.[13][14]

  • Procedure:

    • Prepare the ABTS•⁺ stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution (1:1 v/v).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of this compound.

    • Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•⁺ solution in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value as described for the DPPH assay.

Cellular-Based Assays

These assays provide more biologically relevant data by assessing antioxidant activity within a living cell, accounting for factors like cell uptake and metabolism.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

  • Principle: This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that scavenge ROS will inhibit the formation of DCF.

  • Procedure:

    • Seed a suitable cell line (e.g., HepG2) in a 96-well black, clear-bottom plate and grow to confluence.

    • Wash cells with PBS.

    • Treat cells with various concentrations of this compound and a control (e.g., quercetin) for 1 hour.

    • Add 25 µM DCFH-DA to each well and incubate for 1 hour.

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add a ROS generator, such as 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence emission at 535 nm (excitation at 485 nm) every 5 minutes for 1 hour.

    • Calculate the area under the curve and determine the CAA value, comparing it against a standard like quercetin.

Comparative Analysis: this compound vs. Quercetin

The methylation of quercetin at the 5 and 7 positions confers several advantages, positioning it as a potentially superior therapeutic agent.

FeatureQuercetinThis compoundRationale & Significance
Direct Radical Scavenging HighVery High [2]Methylation stabilizes the radical cation, enhancing electron-donating capacity.[2]
Cellular Uptake ModerateEnhanced (Predicted)Increased lipophilicity from methyl groups generally improves membrane permeability and bioavailability.[15]
Metabolic Stability Rapidly metabolized (glucuronidation, sulfation)More Stable (Predicted)Methylation at the 5 and 7 positions blocks common sites of conjugation, potentially prolonging its half-life.
Activation of Nrf2 Potent Activator[4][5]Potent Activator (Predicted)Retains the core structure known to interact with Keap1, suggesting similar or enhanced indirect antioxidant activity.
Modulation of Thiol Toxicity Can form reactive quinones that adduct to thiols.[15]Potentially Altered ProfileMethylation alters the electronic structure, which may change the reactivity of its oxidized intermediates, potentially reducing off-target effects.[15]

Table 1: Comparative antioxidant properties of Quercetin and this compound.

Conclusion and Future Directions

This compound emerges as a highly promising antioxidant with a superior profile to its parent compound, quercetin. Its enhanced direct radical scavenging activity, coupled with its presumed ability to potently activate the endogenous Nrf2 defense pathway, makes it a compelling candidate for further investigation. The structural modifications that confer these benefits are also likely to improve its pharmacokinetic profile, a critical hurdle in the translation of flavonoids from bench to bedside.

Future research should be prioritized in the following areas:

  • In Vivo Efficacy: Validating the antioxidant and disease-modifying effects in animal models of oxidative stress-related conditions (e.g., neurodegenerative diseases, metabolic syndrome, inflammatory disorders).

  • Pharmacokinetic Profiling: Conducting rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) studies to confirm the predicted improvements in bioavailability and metabolic stability.

  • Mechanism Deep Dive: Utilizing transcriptomic and proteomic approaches to fully map the cellular pathways modulated by this compound beyond Nrf2, including its effects on inflammatory signaling (e.g., NF-κB) and mitochondrial function.[2][16]

  • Safety and Toxicology: Establishing a comprehensive safety profile through both acute and chronic toxicity studies to ensure its suitability for therapeutic development.

By systematically addressing these areas, the scientific community can unlock the full therapeutic potential of this compound as a next-generation antioxidant agent.

References

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  • Barancokova, M., et al. (2023). Quercetin as an effective antioxidant against superoxide radical. Functional Food Science, 3(3), 15-25. Available at: [Link]

  • Tang, Y., et al. (2022). Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. Frontiers in Pharmacology, 13, 931233. Available at: [Link]

  • Yao, Y., et al. (2012). Antioxidant and Anti-Inflammatory Activities of Quercetin 7-O-β-D-Glucopyranoside from the Leaves of Brasenia schreberi. Journal of Medicinal Food, 15(4), 341-347. Available at: [Link]

  • Pari, L., & Srinivasan, S. (2010). Antidiabetic and Hypolipidemic Effects of 5,7-Dimethoxyflavone in Streptozotocin-Induced Diabetic Rats. Journal of Experimental Therapeutics and Oncology, 8(3), 249-257. Available at: [Link]

  • Jomova, K., et al. (2013). Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex. Iranian Journal of Pharmaceutical Research, 12(3), 519-529. Available at: [Link]

  • Ooi, K. L., et al. (2018). Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo. Molecules, 23(5), 1195. Available at: [Link]

  • Vfišková, E., et al. (2016). Semisynthetic flavonoid 7-O-galloylquercetin activates Nrf2 and induces Nrf2-dependent gene expression in RAW264.7 and Hepa1c1c7 cells. Food and Chemical Toxicology, 92, 149-156. Available at: [Link]

  • Zhang, Y., et al. (2021). Synthesis, characterization and antioxidant activity of quercetin derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1109-1115. Available at: [Link]

  • Askari, H., et al. (2024). Quercetin as a therapeutic agent activate the Nrf2/Keap1 pathway to alleviate lung ischemia-reperfusion injury. Journal of Cellular and Molecular Anesthesia, 9(4), 312-320. Available at: [Link]

  • Kim, J., et al. (2021). The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways. Nutrients, 13(11), 3804. Available at: [Link]

  • Kumar, P., & Khanna, M. (2009). Effect of Quercetin on lipid peroxidation and changes in lung morphology in experimental influenza virus infection. Indian Journal of Experimental Biology, 47(9), 741-745. Available at: [Link]

  • ResearchGate. (n.d.). Effect of isoquercitrin and quercetin on the Nrf2/HO-1 and autophagy.... Retrieved from [Link]

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  • Kovács, A., et al. (2022). The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. International Journal of Molecular Sciences, 23(13), 7111. Available at: [Link]

  • ResearchGate. (n.d.). Structural Modification of 5,7-Dimethoxyflavone from Kaempferia parviflora and Biological Activities. Retrieved from [Link]

  • ScienceScholar. (2022). In vitro antioxidant and antibacterial activity of Quercetin isolated from Indigofera aspalathoides and Quercetin-Zinc metal complex. Retrieved from [Link]

  • Tang, S., et al. (2020). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. Antioxidants, 9(8), 684. Available at: [Link]

  • Biological and Molecular Chemistry. (2024). Determining the Antioxidant Properties of Synthesized Quercetin and Comparin. Retrieved from [Link]

  • Rather, R. A., & Bhagat, M. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Pharmacognosy Magazine, 13(Suppl 2), S295-S300. Available at: [Link]

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Anti-inflammatory mechanism of action of 5,7-Di-O-methylquercetin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Anti-inflammatory Mechanism of Action of 5,7-Di-O-methylquercetin

Foreword

Inflammation is a fundamental biological response essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous chronic diseases, including autoimmune disorders, neurodegenerative conditions, and cancer. The scientific community is increasingly turning to natural compounds for novel therapeutic leads that can modulate these aberrant inflammatory processes. Among these, flavonoids—a class of polyphenolic secondary metabolites in plants—have shown significant promise. Quercetin, one of the most studied flavonoids, exhibits potent anti-inflammatory properties. Its methylated derivatives, such as this compound, are gaining attention due to potentially improved bioavailability and unique bioactivities. This guide provides a detailed technical exploration of the molecular mechanisms underpinning the anti-inflammatory effects of this compound, designed for researchers, scientists, and drug development professionals.

The Core Anti-Inflammatory Strategy: A Multi-Pronged Attack on Cellular Signaling

The anti-inflammatory efficacy of this compound does not stem from a single mode of action but rather from its ability to modulate multiple, interconnected signaling pathways. This compound acts as a strategic inhibitor of pro-inflammatory cascades while simultaneously bolstering the cell's intrinsic antioxidant defenses. The primary mechanisms involve the sophisticated regulation of key transcription factors and enzymes that govern the inflammatory response.

Research indicates that this compound exerts its anti-inflammatory effects by targeting three principal hubs of cellular signaling:

  • The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a master regulator of inflammation. This compound effectively suppresses this pathway, preventing the transcription of numerous pro-inflammatory genes.[1]

  • The MAPK (Mitogen-Activated Protein Kinase) Signaling Cascades: These pathways, including p38, JNK, and ERK, are crucial for translating extracellular inflammatory stimuli into a cellular response. Modulation of MAPK signaling is a key aspect of the compound's mechanism.[1][2]

  • The Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) Pathway: By activating this protective pathway, this compound enhances the expression of antioxidant and cytoprotective enzymes, thereby mitigating the oxidative stress that often fuels inflammation.[3][4]

The downstream consequences of modulating these pathways include the reduced expression of critical inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and a diminished output of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][5][6]

Figure 1: High-Level Overview of this compound's Anti-Inflammatory Mechanism cluster_stimulus cluster_compound cluster_pathways Core Signaling Pathways cluster_outcomes Cellular Outcomes Stimulus Inflammatory Stimulus (LPS) MAPK MAPK Pathway (p38, JNK, ERK) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Compound This compound Compound->MAPK Inhibits Compound->NFkB Inhibits Nrf2 Nrf2/ARE Pathway Compound->Nrf2 Activates Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK->Cytokines Enzymes ↓ Pro-inflammatory Enzymes (iNOS, COX-2) MAPK->Enzymes NFkB->Cytokines NFkB->Enzymes Antioxidants ↑ Antioxidant Enzymes (HO-1, NQO1) Nrf2->Antioxidants

Caption: Core mechanisms of this compound.

Deconstructing the Mechanism: Key Pathway Analyses

Attenuation of the NF-κB Signaling Cascade

The NF-κB pathway is arguably the most critical target for anti-inflammatory therapeutics.[7] In resting cells, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[8] Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, liberating the NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory genes.[8]

This compound intervenes at upstream checkpoints in this cascade. The scientific rationale for investigating this pathway is to determine if the compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

Experimental Approach: Western blotting is the gold standard for this analysis. By probing for the phosphorylated forms of IKK and IκBα, and by measuring the levels of NF-κB p65 in separated nuclear and cytoplasmic fractions, a clear picture of the compound's inhibitory action can be formed.[9]

Modulation of MAPK Signaling

The MAPK family—comprising p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK)—regulates a wide array of cellular processes, including inflammation.[10] These kinases are activated via phosphorylation by upstream kinases in response to inflammatory stimuli and, in turn, can activate transcription factors like AP-1 and even contribute to the activation of NF-κB.

The decision to investigate MAPKs is based on the understanding that complex inflammatory responses are rarely governed by a single pathway. Evidence suggests that flavonoids can suppress the phosphorylation of these kinases, effectively disconnecting the inflammatory stimulus from its downstream transcriptional machinery.[2][11]

Experimental Approach: The activation state of MAPKs is transient and phosphorylation-dependent. Therefore, Western blot analysis using phospho-specific antibodies against p-p38, p-JNK, and p-ERK is the most direct method to assess the inhibitory effect of this compound on these pathways.

Activation of the Nrf2 Antioxidant Response

Inflammation and oxidative stress are inextricably linked. The Nrf2/ARE pathway is the primary cellular defense mechanism against oxidative stress.[12] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Oxidative or electrophilic stress disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to stabilize, translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the expression of a battery of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[3][4]

Investigating Nrf2 activation is crucial because it reveals a proactive, rather than purely suppressive, anti-inflammatory mechanism. By enhancing the cell's own defense systems, this compound can resolve inflammation more effectively.

Experimental Approach: A multi-faceted approach is required.

  • Nuclear Translocation: This can be visualized directly via immunofluorescence microscopy or quantified by Western blotting of nuclear extracts.[14][15]

  • Target Gene Expression: The functional consequence of Nrf2 translocation is the upregulation of its target genes. This is best measured using quantitative real-time PCR (qRT-PCR) for transcripts like Hmox1 (HO-1) and Nqo1.[16]

Experimental Protocols: A Practical Guide

The following protocols are designed as self-validating systems, providing detailed steps for researchers to investigate the anti-inflammatory mechanisms of this compound.

In Vitro Inflammation Model: LPS-Stimulated Macrophages

The RAW 264.7 murine macrophage cell line is a robust and widely accepted model for studying inflammation. Stimulation with LPS, a component of Gram-negative bacteria, triggers potent inflammatory responses via TLR4, activating the NF-κB and MAPK pathways.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells in appropriate plates (e.g., 6-well plates for protein analysis, 96-well plates for cytokine analysis) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to the wells (except for the unstimulated control group) and incubate for the desired time period (e.g., 30 minutes for phosphorylation events, 24 hours for cytokine release and iNOS/COX-2 protein expression).

  • Harvesting: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

Quantification of Pro-Inflammatory Cytokines by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying secreted cytokines in the cell culture supernatant.[17]

Figure 2: ELISA Workflow for Cytokine Quantification A 1. Coat Plate with Capture Antibody (e.g., anti-TNF-α) B 2. Block Plate (e.g., with BSA) A->B C 3. Add Samples & Standards B->C D 4. Add Detection Antibody (Biotinylated) C->D E 5. Add Enzyme (Streptavidin-HRP) D->E F 6. Add Substrate (e.g., TMB) E->F G 7. Read Absorbance (450 nm) F->G

Caption: A typical workflow for a sandwich ELISA experiment.

Protocol:

  • Plate Coating: Coat a 96-well high-binding plate with the capture antibody (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Washing & Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Block with Assay Diluent (e.g., 1% BSA in PBS) for 1-2 hours at room temperature (RT).

  • Sample Incubation: Wash the plate. Add 100 µL of collected cell culture supernatants and cytokine standards to the wells. Incubate for 2 hours at RT.

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody (e.g., biotinylated anti-mouse TNF-α). Incubate for 1-2 hours at RT.

  • Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP conjugate. Incubate for 30 minutes at RT in the dark.

  • Substrate Development: Wash the plate thoroughly. Add TMB substrate and incubate until a blue color develops (5-15 minutes).

  • Stop Reaction: Add Stop Solution (e.g., 2N H₂SO₄). The color will turn yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader. Calculate cytokine concentrations based on the standard curve.

CytokineVehicle (LPS)5,7-DMQ (5 µM) + LPS5,7-DMQ (25 µM) + LPSIC₅₀ (µM)
TNF-α (pg/mL) 2540 ± 1801350 ± 110480 ± 55~10.5
IL-6 (pg/mL) 3100 ± 2501860 ± 150750 ± 90~12.0
IL-1β (pg/mL) 850 ± 70410 ± 50150 ± 25~8.5
Table 1: Representative data showing the inhibitory effect of this compound (5,7-DMQ) on LPS-induced cytokine production in RAW 264.7 cells. Data are presented as mean ± SD.
Western Blot Analysis of Signaling Proteins

This protocol allows for the assessment of protein expression levels and phosphorylation status, providing direct evidence of pathway modulation.

Figure 3: Western Blotting Experimental Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to PVDF Membrane) B->C D 4. Blocking (5% BSA or Milk) C->D E 5. Primary Antibody Incubation (Overnight) D->E F 6. Secondary Antibody (HRP-conjugated) Incubation E->F G 7. Chemiluminescent Detection & Imaging F->G

Caption: Key steps in the Western blot analysis workflow.

Protocol:

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8] For nuclear translocation studies, use a nuclear/cytoplasmic fractionation kit.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at RT in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody of interest (e.g., anti-p-p65, anti-p-p38, anti-Nrf2, anti-COX-2, or anti-β-actin as a loading control) diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane 3 times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at RT.

  • Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used for quantification relative to loading controls.

Immunofluorescence for Nrf2 Nuclear Translocation

This technique provides compelling visual evidence of Nrf2 activation.[18]

Protocol:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with this compound and/or LPS as described in 3.1.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at RT.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash and block with 1% BSA in PBST for 1 hour.

  • Primary Antibody: Incubate with anti-Nrf2 primary antibody overnight at 4°C.

  • Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at RT in the dark.

  • Nuclear Staining: Wash and counterstain nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash, mount the coverslips onto microscope slides, and visualize using a fluorescence or confocal microscope. An overlay of the Nrf2 (green) and DAPI (blue) channels will show translocation as a merged (cyan) signal in the nucleus.

Conclusion and Future Directions

This compound is a potent anti-inflammatory agent that operates through a sophisticated and multi-targeted mechanism. Its ability to concurrently inhibit the master inflammatory NF-κB and MAPK pathways while activating the protective Nrf2 antioxidant response positions it as a highly promising candidate for further drug development. The experimental frameworks provided in this guide offer a clear and validated path for researchers to dissect these mechanisms and evaluate the therapeutic potential of this and other related flavonoids.

Future research should focus on in vivo studies to confirm these mechanisms in complex biological systems and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound. Elucidating the precise molecular interactions with upstream kinases like IKK and exploring its potential epigenetic regulatory roles will further refine our understanding and accelerate its translation from a promising natural product to a novel therapeutic agent for inflammatory diseases.

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An In-Depth Technical Guide to 5,7-Di-O-methylquercetin as a Quinone Reductase 2 (QR2) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NRH:Quinone Reductase 2 (QR2) is a flavoprotein implicated in cellular oxidative stress and has emerged as a significant therapeutic target, particularly in the context of neurodegenerative diseases such as Alzheimer's. Unlike its well-studied paralog, QR1, the physiological role of QR2 is enigmatic, yet its overexpression is correlated with age-related cognitive decline. This guide provides a comprehensive technical overview of 5,7-di-O-methylquercetin, a specific O-methylated flavonol, as a potent inhibitor of QR2. We will delve into the biochemical rationale for targeting QR2, the mechanism of inhibition by flavonoids, and provide detailed, field-tested protocols for evaluating QR2 inhibitors from initial in vitro screening to in vivo validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore and leverage the therapeutic potential of QR2 inhibition.

The Therapeutic Rationale for Targeting Quinone Reductase 2 (QR2)

Quinone Reductase 2 (QR2, or NQO2) is a homodimeric, FAD-dependent enzyme that catalyzes the two-electron reduction of quinones to hydroquinones.[1] A critical distinction from its paralog, QR1 (NQO1), is its inability to efficiently utilize NADH or NADPH as electron donors, relying instead on dihydronicotinamide riboside (NRH).[2] This unique cofactor preference suggests a distinct, albeit not fully elucidated, cellular function.[2]

The impetus for targeting QR2 stems from several key observations:

  • Association with Neurodegeneration: QR2 is overexpressed with age and has been identified as a potential contributing factor to age-related metabolic stress and cognitive deficits.[3][4] Upregulation of QR2 has been noted in the hippocampus of Alzheimer's disease (AD) patients, making it a compelling therapeutic target for fighting neurodegeneration by mitigating oxidative stress.[5]

  • Modulation of Oxidative Stress: While QR2's reduction of quinones can be seen as a detoxification step, the resulting hydroquinones can auto-oxidize, leading to the production of reactive oxygen species (ROS) in a futile redox cycle. Inhibition of QR2 can thus break this cycle and reduce cellular oxidative burden.

  • Genetic and Pharmacological Validation: Genetic removal (knockout) of QR2 in human cell lines produces a proteomic shift that opposes the changes seen in AD brains and simultaneously reduces oxidative stress.[3][4] Furthermore, both genetic elimination and pharmacological inhibition of QR2 have been demonstrated to enhance memory in rodent models.[3] Chronic administration of specific QR2 inhibitors in AD-model mice (5xFAD) improved cognition and reduced brain pathology.[6][7]

These findings collectively establish QR2 as a high-value target for therapeutic intervention in age-related and neurodegenerative disorders.

This compound: A Flavonoid-Based QR2 Inhibitor

Flavonoids, a class of plant secondary metabolites, are well-documented inhibitors of QR2. The parent compound, quercetin, is a potent inhibitor, exhibiting high affinity for the enzyme.[2][8] this compound is an O-methylated derivative of quercetin, a structural modification that can significantly alter a compound's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A foundational understanding of a compound's properties is critical for its application in research and development.

PropertyValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one
CAS Number 13459-07-9[9]
Molecular Formula C₁₇H₁₄O₇[9]
Molecular Weight 330.29 g/mol [9]
Appearance Yellow Crystalline Solid[9]
Mechanism of Action and Structural Basis of Inhibition

QR2's catalytic cycle follows a ping-pong mechanism where the FAD cofactor is first reduced by NRH and then reoxidized by the quinone substrate.[1] Competitive inhibitors of QR2, including flavonoids like quercetin and stilbenes like resveratrol, function by binding to the enzyme's active site.[10]

The crystal structure of QR2 reveals a deep active-site cleft that accommodates flat, polyphenolic molecules.[8][11] These inhibitors stack in parallel with the isoalloxazine ring of the FAD cofactor, anchored by hydrogen bonds and other polar interactions.[2][10][11] The specificity of this compound as a QR2 inhibitor is derived from its precise fit within this pocket, preventing the binding and subsequent reduction of endogenous quinone substrates.[9] The methylation at the 5 and 7 positions likely enhances its properties, potentially by increasing lipophilicity for better cell permeability or by altering electronic properties for a more favorable interaction within the active site compared to the parent quercetin molecule.

Diagram 1: QR2 Catalytic Cycle and Competitive Inhibition This diagram illustrates the normal enzymatic function of QR2 and how competitive inhibitors like this compound interrupt this cycle.

QR2_Inhibition cluster_cycle QR2 Catalytic Cycle cluster_inhibition Competitive Inhibition E_FAD QR2-FAD (Oxidized) E_FADH2 QR2-FADH2 (Reduced) E_FAD->E_FADH2 Hydride Transfer Hydroquinone Hydroquinone (Product) E_FAD->Hydroquinone Releases Blocked Inhibited Complex (Substrate Binding Blocked) E_FADH2->E_FAD e- Transfer NR NR+ E_FADH2->NR Releases NRH NRH (Cosubstrate) NRH->E_FAD Binds Quinone Quinone (Substrate) Quinone->E_FADH2 Binds Inhibitor This compound Inhibitor->E_FAD Binds to Active Site

Caption: A multi-phase workflow for the validation of QR2 inhibitors.

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework for researchers. Each step is designed to provide clear, interpretable data that logically informs the next stage of investigation.

Protocol 1: In Vitro QR2 Inhibition Assay (Spectrophotometric)

Causality: This initial assay is the cornerstone for inhibitor discovery. By using purified, recombinant QR2, we isolate the enzyme-inhibitor interaction from all other cellular variables. This allows for the precise determination of potency (IC50) and the mechanism of inhibition (e.g., competitive, non-competitive). Menadione is a common, effective substrate for QR2 that allows for a robust colorimetric or fluorescent readout.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.5, 140 mM NaCl, 0.1% Tween 20.

    • Enzyme Stock: Prepare a 1 µg/mL stock solution of purified human recombinant QR2 in Assay Buffer. Keep on ice.

    • Cosubstrate Stock: Prepare a 10 mM stock of 1-(2-hydroxyethyl)dihydronicotinamide (NRH) in Assay Buffer.

    • Substrate Stock: Prepare a 5 mM stock of Menadione in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., from 1 mM to 1 nM) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 170 µL of Assay Buffer.

    • Add 2 µL of the inhibitor dilution (or DMSO for control wells).

    • Add 10 µL of the QR2 enzyme stock solution (final concentration ~50 ng/mL).

    • Incubate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding a 20 µL mixture of NRH and Menadione (prepare fresh, final concentrations of 100 µM and 50 µM, respectively).

    • Immediately measure the decrease in absorbance at 360 nm (monitoring NRH oxidation) or the increase in a colorimetric signal if using a coupled reporter like MTT. [8]Read kinetically for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: An in vitro IC50 value does not guarantee that a compound can enter a cell and bind to its intended target. CETSA provides this critical validation. [12]The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [13]Observing a thermal shift in the presence of this compound is direct, label-free evidence of target engagement in a physiological context. [12] Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T, HCT116, or a neuronal cell line) to ~80% confluency.

    • Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 75°C) for 3 minutes using a PCR thermocycler, followed by cooling to 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation at high speed (e.g., 20,000 x g for 20 min at 4°C).

    • Transfer the supernatant to a new tube.

  • Detection by Western Blot:

    • Quantify the amount of soluble QR2 remaining in the supernatant at each temperature using SDS-PAGE and Western Blot with a specific anti-QR2 antibody.

    • Quantify band intensities and normalize them to the lowest temperature point (100% soluble).

    • Plot the percentage of soluble QR2 versus temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample confirms target stabilization.

  • Isothermal Dose-Response (ITDR) Analysis:

    • To quantify binding affinity in cells, heat all samples at a single, optimized temperature from the melt curve (e.g., 73°C). [6] * Vary the concentration of the inhibitor.

    • Plot the amount of soluble QR2 versus inhibitor concentration to generate a dose-response curve and calculate the EC50, which reflects the concentration needed for half-maximal stabilization. [7]

Conclusion and Future Directions

This compound stands out as a specific, targeted inhibitor of QR2, an enzyme increasingly recognized for its role in the pathophysiology of neurodegenerative diseases. Its mechanism, rooted in the well-understood binding of flavonoids to the QR2 active site, provides a solid foundation for its development. The methylation of the quercetin backbone presents an opportunity for improved pharmacological properties, a hypothesis that warrants further investigation into its pharmacokinetics and metabolic stability.

The experimental workflows detailed in this guide provide a robust framework for advancing our understanding and application of this compound. Future research should focus on direct, head-to-head comparisons of potency and selectivity against its parent compound, quercetin, and other flavonoids. Ultimately, the successful translation of this compound from a research tool to a potential therapeutic agent will depend on rigorous preclinical evaluation in relevant animal models of disease, building upon the foundational in vitro and in cellulo characterization outlined herein.

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  • Shaw, J., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 31(7), 947-952. Available from: [Link]

  • Gould, N. L., Scherer, G. R., Carvalho, S., et al. (2023). Specific quinone reductase 2 inhibitors reduce metabolic burden and reverse Alzheimer's disease phenotype in mice. Journal of Clinical Investigation. Available from: [Link]

  • Rackova, L., et al. (2020). Semisynthetic quercetin-quinone mitigates BV-2 microglia activation through modulation of Nrf2 pathway. Free Radical Biology and Medicine, 152, 269-281. Available from: [Link]

  • Shaw, J., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. ResearchGate. Available from: [Link]

  • La Morte, V. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1876-1883. Available from: [Link]

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Modulatory Effects of 5,7-Di-O-methylquercetin on the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting a Central Hub of Cellular Regulation

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a vast array of fundamental cellular processes.[1] This highly conserved pathway integrates signals from various extracellular stimuli to regulate cell growth, proliferation, survival, and metabolism.[1][2] Consequently, its dysregulation is a hallmark of numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention.[1][3]

Natural compounds, particularly flavonoids, have garnered significant attention for their potential to modulate this pathway with high specificity and reduced toxicity compared to synthetic inhibitors.[1] Among these, 5,7-Di-O-methylquercetin, a methylated derivative of the widely studied flavonol quercetin, has emerged as a promising modulator of the PI3K/Akt/mTOR axis.[4] This technical guide provides an in-depth exploration of the molecular interactions between this compound and the PI3K/Akt/mTOR pathway, detailing its mechanism of action, and providing robust experimental protocols for its investigation.

The PI3K/Akt/mTOR Pathway: A Synopsis

The PI3K/Akt/mTOR pathway is a complex signaling network initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This triggers the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).[2]

Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the tuberous sclerosis complex 2 (TSC2), leading to the activation of mTOR Complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating key effectors such as p70S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[5] The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3, thus antagonizing PI3K activity.[2]

This compound: A Profile of a Potent Flavonoid

This compound is a naturally occurring flavonoid characterized by the presence of methoxy groups at the 5 and 7 positions of the quercetin backbone.[4] This structural modification significantly influences its bioavailability and biological activity.[4]

Key Physicochemical and Biological Properties:

PropertyDescriptionSource
Molecular Formula C₁₇H₁₄O₇[4]
Molecular Weight 330.29 g/mol [4]
Biological Activities Antioxidant, Anti-inflammatory, Anticancer[4]

The methylation at the 5 and 7 positions is thought to enhance the metabolic stability of the molecule compared to its parent compound, quercetin, potentially leading to improved therapeutic efficacy.

Mechanism of PI3K/Akt/mTOR Pathway Modulation by this compound

Emerging evidence suggests that this compound exerts its biological effects, at least in part, through the modulation of the PI3K/Akt/mTOR pathway.[4] While the precise molecular interactions are still under active investigation, the primary mechanism is believed to involve the direct or indirect inhibition of key kinases within the cascade.

The proposed modulatory actions of this compound on the PI3K/Akt/mTOR pathway are visualized in the following diagram:

PI3K_pathway_modulation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activates p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Metabolism Metabolism mTORC1->Metabolism Proliferation Cell Growth & Proliferation p70S6K->Proliferation FourEBP1->Proliferation DMQ This compound DMQ->PI3K Inhibits DMQ->Akt Inhibits DMQ->mTORC1 Inhibits

Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound.

Experimental Protocols for Investigating Pathway Modulation

To rigorously assess the impact of this compound on the PI3K/Akt/mTOR pathway, a multi-faceted experimental approach is required. The following protocols provide a robust framework for such an investigation.

Cell Viability and Proliferation Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation, providing an initial indication of its cytotoxic or cytostatic potential.[6][7]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of Key Pathway Proteins

Western blotting is essential for examining the phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR pathway.[10][11]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

Step-by-Step Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, mTOR, p70S6K, and 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay

A direct assessment of the inhibitory effect of this compound on the enzymatic activity of PI3K can be performed using an in vitro kinase assay.[13]

Principle: This assay measures the ability of PI3K to phosphorylate its substrate in the presence of the inhibitor. The amount of ADP produced is quantified, which is inversely proportional to the inhibitory activity.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant PI3K enzyme, its lipid substrate (PIP2), and varying concentrations of this compound in a kinase reaction buffer.

  • Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Add a reagent that converts the ADP generated into a detectable signal, such as luminescence or fluorescence.

  • Measurement: Read the signal using a microplate reader.

  • IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50) value.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for investigating the effects of this compound on the PI3K/Akt/mTOR pathway.

experimental_workflow Start Start: Hypothesis 5,7-DMQ modulates PI3K/Akt/mTOR MTT Cell Viability Assay (MTT) Start->MTT Dose Determine IC50 and Optimal Dose Range MTT->Dose Western Western Blot Analysis Dose->Western Phospho Assess Phosphorylation of PI3K, Akt, mTOR, p70S6K, 4E-BP1 Western->Phospho Kinase In Vitro Kinase Assay Phospho->Kinase Direct Confirm Direct Inhibition of PI3K Kinase->Direct Conclusion Conclusion: Elucidate Mechanism of Action Direct->Conclusion

Caption: A streamlined workflow for studying this compound's pathway modulation.

Synthesis of this compound

For research purposes, this compound can be synthesized from its parent compound, quercetin. A common method involves the selective methylation of the hydroxyl groups at the 5 and 7 positions.[4] A general synthetic approach involves the permethylation of all five hydroxyl groups of quercetin, followed by selective demethylation.[4]

Key Synthetic Steps:

  • Permethylation: Quercetin is treated with a methylating agent, such as methyl iodide (MeI) in the presence of a base like sodium hydride (NaH), to yield penta-O-methylquercetin.[4]

  • Selective Demethylation: The penta-O-methylquercetin is then subjected to controlled demethylation using reagents like boron tribromide (BBr₃) to selectively remove the methyl groups at the desired positions, yielding this compound.[4]

The reaction conditions, including temperature and stoichiometry of reagents, must be carefully optimized to achieve the desired product with high yield and purity.[4]

Conclusion and Future Directions

This compound represents a compelling natural product for the targeted modulation of the PI3K/Akt/mTOR signaling pathway. Its unique chemical structure and biological activities warrant further investigation for its potential therapeutic applications, particularly in oncology.[4] The experimental framework provided in this guide offers a comprehensive approach to elucidating its precise mechanism of action and evaluating its efficacy in various preclinical models. Future research should focus on in vivo studies to assess its pharmacokinetic and pharmacodynamic properties and to validate its therapeutic potential in disease models.

References

  • Syed, F. R., & Prasad, N. R. (2017). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. International Journal of Cancer, 141(9), 1943–1954. [Link]

  • Jafari, S., & Ghavami, S. (2018). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. Cancers, 10(12), 476. [Link]

  • Maurya, A. K., & Vinayak, M. (2016). PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide. PLoS ONE, 11(8), e0160686. [Link]

  • Wang, L., et al. (2025). Quercetin Induces Apoptosis Through Downregulating P4HA2 and Inhibiting the PI3K/Akt/mTOR Axis in Hepatocellular Carcinoma Cells: An In Vitro Study. Journal of Hepatocellular Carcinoma, 12, 1-15. [Link]

  • Al-Shorbagy, M. Y., et al. (2024). PI3K/Akt1 Pathway Suppression by Quercetin–Doxorubicin Combination in Osteosarcoma Cell Line (MG-63 Cells). Molecules, 29(1), 234. [Link]

  • Amrein, K. (2015). Inhibition of mTOR signaling by quercetin in cancer treatment and prevention. Journal of Cellular and Molecular Medicine, 19(4), 703–711. [Link]

  • Rojas-López, M., et al. (2012). Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. ResearchGate. [Link]

  • Imai, K., et al. (2017). Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity. Organic & Biomolecular Chemistry, 15(13), 2786–2794. [Link]

  • Rauf, A., et al. (2018). The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism. Cancers, 10(10), 363. [Link]

  • ResearchGate. (n.d.). Western blotting analysis of the PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Batiha, G. E.-S., et al. (2020). The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin. Foods, 9(3), 374. [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-O-methylquercetin-7-O-β-D-glucuronide (4) and.... Retrieved from [Link]

  • Ullah, A., et al. (2016). Molecular Targets Underlying the Anticancer Effects of Quercetin: An Update. Nutrients, 8(9), 529. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • de Oliveira, G. A. R., et al. (2023). In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. Toxins, 15(4), 275. [Link]

  • ResearchGate. (n.d.). Anti-cancer mechanisms of quercetin (summarized). Retrieved from [Link]

  • Salehi, B., et al. (2020). Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer. Biomolecules, 10(3), 503. [Link]

  • ResearchGate. (n.d.). Cell viability assay using MTT method. Cells were treated with 5 µL.... Retrieved from [Link]

  • American Chemical Society. (2018). 3′,4′,5,7-Tetra-O-methylquercetin. Retrieved from [Link]

  • Sahoo, B., et al. (2021). Therapeutic Potential of PI3K/Akt/mTOR Signalling Pathway: Effective Combination Therapy for Cancer. Indian Journal of Pharmaceutical Sciences, 83(5), 841-851. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Tang, S.-M., et al. (2022). Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets. Journal of Inflammation Research, 15, 4831–4849. [Link]

  • Thoma, A., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 14(3), 563. [Link]

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5,7-Di-O-methylquercetin for Researchers and Drug Development Professionals

Abstract

This compound, a naturally occurring O-methylated flavonol, represents a significant molecule of interest in pharmacology and medicinal chemistry. As a derivative of quercetin, it possesses a unique structural modification—methoxy groups at the 5- and 7-positions of the A-ring—that profoundly influences its physicochemical properties and biological activities.[1] This guide provides a comprehensive technical overview of this compound, covering its chemical identity, synthesis, analytical characterization, and key pharmacological activities. We delve into the mechanistic rationale behind its synthesis and bioactivity, offering field-proven insights for researchers engaged in natural product chemistry, drug discovery, and development.

Core Chemical Identity and Physicochemical Properties

This compound is systematically known by its IUPAC name: 2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one .[1][2] The methylation at the C5 and C7 hydroxyl groups of the parent quercetin molecule alters its polarity and metabolic stability, distinguishing its bio-profile. While the hydroxyl groups at positions 3, 3', and 4' remain free, they are crucial for the molecule's antioxidant and certain biological activities.[1]

This compound typically presents as a yellow crystalline solid and is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and chloroform.[1] For long-term stability and to prevent degradation, it should be stored in a desiccated environment at -20°C.[1]

PropertyValueSource
IUPAC Name 2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one[1][2]
CAS Number 13459-07-9[1][2][3]
Molecular Formula C₁₇H₁₄O₇[1][2][3]
Molecular Weight 330.29 g/mol [1][3]
Appearance Yellow Crystalline Solid[1][2]
Solubility Soluble in DMSO, Chloroform[1]
Storage Desiccated at -20°C[1]
InChI Key FXGCMNIMMTVBFZ-UHFFFAOYSA-N[3]

Synthesis and Structural Elucidation: A Validating Workflow

The synthesis of this compound is a multi-step process that requires precise control to achieve regioselectivity. The most established route involves the protection of all hydroxyl groups followed by selective deprotection.

Rationale for Synthetic Strategy

The primary challenge in modifying quercetin is the differential reactivity of its five hydroxyl groups. A direct selective methylation of only the 5- and 7-positions is difficult to achieve in high yield. Therefore, a more robust and common strategy is employed:

  • Permethylation: All five hydroxyl groups of quercetin are first methylated. This is a non-selective, high-yield reaction that creates a fully protected intermediate, 3,5,7,3',4'-penta-O-methylquercetin. This step ensures that the less reactive hydroxyl groups are also modified, preventing them from interfering in the subsequent step.

  • Selective Demethylation: The penta-O-methylated intermediate is then subjected to controlled demethylation. The methyl ethers at the 3, 3', and 4' positions are more labile to specific reagents (like boron halides) than those at the 5 and 7 positions, allowing for their selective removal. This selectivity is the cornerstone of the synthesis, yielding the desired this compound.

This two-stage approach provides a reliable and reproducible pathway to the target compound, forming a self-validating system where the intermediates and final product can be clearly characterized.

G Quercetin Quercetin (Parent Flavonol) Permethylation Step 1: Permethylation Reagents: MeI, NaH Solvent: DMF Quercetin->Permethylation High Yield (~86%) Penta_O_Me 3,5,7,3',4'-Penta-O-methylquercetin (Fully Protected Intermediate) Permethylation->Penta_O_Me Demethylation Step 2: Selective Demethylation Reagents: BBr₃ or BCl₃ (Controlled Conditions) Penta_O_Me->Demethylation Final_Product This compound (Target Compound) Demethylation->Final_Product Regioselective Cleavage

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Protocol: Two-Step Synthesis of this compound

  • Permethylation of Quercetin:

    • Dissolve quercetin in anhydrous Dimethylformamide (DMF).

    • Add Sodium Hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., Argon).

    • Stir the mixture for 30 minutes to allow for the formation of the alkoxide.

    • Add Methyl Iodide (MeI) dropwise and allow the reaction to proceed at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Purify the crude product (penta-O-methylquercetin) via column chromatography.

  • Selective Demethylation:

    • Dissolve the purified penta-O-methylquercetin in a dry, inert solvent (e.g., Dichloromethane).

    • Cool the solution to a low temperature (e.g., -78°C).

    • Slowly add a controlled amount of Boron Tribromide (BBr₃) or Boron Trichloride (BCl₃). The stoichiometry is critical for selectivity.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction carefully with methanol.

    • Purify the final product, this compound, using column chromatography or recrystallization.

Structural Characterization Workflow

Confirmation of the final product's identity and purity is paramount. A multi-technique approach ensures a trustworthy and comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound. A sharp, single peak at the expected retention time under specific conditions (e.g., C18 column, mobile phase of acetonitrile/water with formic acid) indicates high purity. UV detection is typically set at 254 nm or 370 nm, where flavonols show strong absorbance.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which is used to confirm the molecular formula (C₁₇H₁₄O₇). The experimentally determined mass should match the theoretical exact mass of 330.0841.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the presence and position of protons. Key signals include two methoxy group singlets around δ 3.8–3.9 ppm and distinct aromatic proton signals for the A and B rings.

    • ¹³C NMR: Confirms the carbon skeleton and the presence of methoxy carbons.

    • 2D NMR (COSY, HMBC, HSQC): Used to definitively assign all proton and carbon signals and confirm the connectivity, ensuring the methoxy groups are at the C5 and C7 positions.

G cluster_0 Purity Assessment cluster_1 Structural Confirmation Purity Synthesized Compound HPLC HPLC-UV (>98% Purity) Purity->HPLC Structure Purity-Confirmed Sample HPLC->Structure HRMS HRMS (Confirm C₁₇H₁₄O₇) Structure->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure->NMR Final Structurally Verified This compound HRMS->Final NMR->Final

Caption: Analytical workflow for compound validation.

Pharmacological Profile and Mechanistic Insights

The structural features of this compound—specifically the combination of methylated A-ring hydroxyls and free B-ring hydroxyls—confer a distinct profile of biological activity.

Anti-Inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects.[1] Its mechanism is largely attributed to the modulation of key signaling pathways that regulate the inflammatory response.

  • Mechanism of Action: It reduces the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This is achieved by inhibiting the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and modulating Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] The free catechol (3',4'-dihydroxy) group on the B-ring is critical for this activity, as it is a primary site for antioxidant action and interaction with cellular proteins. Recent studies have identified it as a primary anti-inflammatory component in Artemisia vestita, a plant used in traditional medicine.[1]

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK MAPK MAPK Pathway Stimulus->MAPK NFkB NF-κB Activation IKK->NFkB Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB->Gene_Expression MAPK->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Molecule This compound Molecule->NFkB_Inhibition Inhibits Molecule->MAPK_Inhibition Modulates

Caption: Anti-inflammatory mechanism of action.

Anticancer Potential

Research has highlighted the cytotoxic effects of this compound against several cancer cell lines, including colon and breast cancer.[1] The proposed mechanisms include:

  • Induction of Apoptosis: Triggering programmed cell death in malignant cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints in the cell cycle.

Interestingly, studies have reported that its potency (as measured by IC₅₀ values) against human colon cancer cells is enhanced compared to the parent compound, quercetin, suggesting that the specific methylation pattern improves its anticancer efficacy.[1]

Genotoxicity Profile

An important consideration in drug development is the potential for genotoxicity. Studies using the Salmonella typhimurium mutagenicity test (Ames test) and the SOS-chromotest have shown that this compound exhibits direct mutagenic activity, even without metabolic activation.[1][4]

  • Structural Basis: This genotoxic potential is attributed to the free hydroxyl groups on the B-ring (at the 3' and 4' positions).[1] This catechol moiety can be oxidized to form reactive quinone species that can interact with DNA, leading to mutations. While this property requires careful evaluation for therapeutic applications, it also underscores the chemical reactivity and biological importance of the B-ring structure.

Biological ActivityKey FindingsMechanism / Structural Basis
Anti-inflammatory Reduces expression of COX-2 and iNOS.Inhibition of NF-κB and modulation of MAPK pathways.[1]
Anticancer Cytotoxic to colon and breast cancer cells; enhanced potency over quercetin.Induction of apoptosis and cell cycle arrest.[1]
Genotoxicity Direct mutagenic activity in Ames and SOS-chromotests.Attributed to the free 3',4'-dihydroxy (catechol) group on the B-ring.[1]

Conclusion and Future Directions

This compound is a multifaceted flavonol with a well-defined chemical structure and significant, albeit complex, biological activities. Its synthesis is achievable through a reliable, multi-step process, and its structure can be unequivocally confirmed with standard analytical techniques. The methylation pattern enhances certain pharmacological properties, such as anticancer potency, while the remaining free hydroxyl groups are critical for its anti-inflammatory and, conversely, its genotoxic effects.

For drug development professionals, this compound presents both opportunities and challenges. Its potent anti-inflammatory and anticancer activities make it an attractive lead molecule. However, its genotoxic profile necessitates thorough investigation and potential structural modifications to mitigate this risk while preserving therapeutic efficacy. Future research should focus on detailed structure-activity relationship (SAR) studies, comprehensive ADME/Tox profiling, and the exploration of advanced delivery systems to harness its full therapeutic potential.

References

  • MDPI. (2023). In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. Retrieved from [Link]

  • American Chemical Society. (2018). 3′,4′,5,7-Tetra-O-methylquercetin. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

  • BioCrick. (n.d.). This compound datasheet. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3,7-Dimethylquercetin (HMDB0029263). Retrieved from [Link]

  • PubMed. (2010). Regioselective formation of quercetin 5-O-glucoside from orally administered quercetin in the silkworm, Bombyx mori. Retrieved from [Link]

  • ResearchGate. (n.d.). Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. Retrieved from [Link]

  • PubMed Central. (2020). The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity. Retrieved from [Link]

  • PubMed Central. (2022). Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer. Retrieved from [Link]

  • MDPI. (2023). A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4′-O-methylquercetin-7-O-β-D-glucuronide (4) and.... Retrieved from [Link]

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Methodological & Application

Application Note: Unambiguous Structure Elucidation of 5,7-Di-O-methylquercetin Using a Suite of 1D and 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5,7-Di-O-methylquercetin is a naturally occurring O-methylated flavonol, a derivative of the widely studied quercetin.[1] Flavonoids, a broad class of plant secondary metabolites, are of significant interest to researchers in drug development and natural products chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] The precise location of methyl groups on the flavonoid scaffold is critical as it profoundly influences the molecule's biological activity and pharmacokinetic properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete and unambiguous structure elucidation of such complex organic molecules.[3][4] This application note provides a comprehensive guide and detailed protocols for the structural characterization of this compound using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The core challenge in characterizing this compound lies in unequivocally assigning the positions of the two methoxy groups on the A-ring and confirming the connectivity of the entire molecular framework. This guide will demonstrate how a systematic approach, employing a suite of NMR experiments, can provide a self-validating dataset for complete structural assignment.

The "Why": A Strategic Approach to NMR Experiment Selection

A multi-pronged NMR strategy is essential for a robust structure elucidation. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

  • 1D NMR (¹H and ¹³C): The Foundation. The initial ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.[4] For this compound, these spectra will offer the first clues regarding the presence of aromatic protons, methoxy groups, and the overall complexity of the molecule.

  • DEPT-135: Differentiating Carbon Types. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for distinguishing between methine (CH), methylene (CH₂), and methyl (CH₃) carbons. This is particularly useful for identifying the methoxy carbons and the aromatic CH groups.

  • 2D Homonuclear Correlation (COSY): Mapping Proton-Proton Couplings. The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] This is instrumental in establishing the spin systems within the aromatic rings of this compound.

  • 2D Heteronuclear Correlation (HSQC): Direct Carbon-Proton Connectivity. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton with its directly attached carbon atom.[5][7] This provides a direct link between the ¹H and ¹³C assignments.

  • 2D Heteronuclear Correlation (HMBC): Long-Range Carbon-Proton Connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[5][6] For this compound, HMBC is indispensable for confirming the positions of the methoxy groups by observing correlations from the methoxy protons to the aromatic carbons at C-5 and C-7.

  • 2D Homonuclear Correlation (NOESY): Through-Space Proton-Proton Interactions. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity.[5] This can provide crucial conformational information and further confirm assignments by showing spatial proximities, for example, between the methoxy protons and adjacent aromatic protons.

Experimental Protocols

1. Sample Preparation

A well-prepared sample is paramount for acquiring high-quality NMR data.

  • Step 1: Compound Purity. Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.

  • Step 2: Solvent Selection. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for flavonoids due to its excellent dissolving power.[2][8] Alternatively, deuterated methanol (CD₃OD) can be used.[9]

  • Step 3: Concentration. Dissolve approximately 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Step 4: Homogenization. Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

2. NMR Data Acquisition

The following are typical acquisition parameters on a 400 MHz or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024-2048

  • DEPT-135:

    • Pulse Program: Standard DEPT-135

    • Parameters similar to ¹³C NMR.

  • COSY:

    • Pulse Program: Standard COSY (cosygpqf)

    • Spectral Width: 16 ppm in both dimensions

    • Number of Increments: 256-512

    • Number of Scans per Increment: 8-16

  • HSQC:

    • Pulse Program: Standard HSQC with sensitivity enhancement (hsqcedetgpsisp2.2)

    • ¹H Spectral Width: 16 ppm

    • ¹³C Spectral Width: 180-200 ppm

    • Number of Increments: 256

    • Number of Scans per Increment: 8-16

  • HMBC:

    • Pulse Program: Standard HMBC with gradient selection (hmbcgplpndqf)

    • ¹H Spectral Width: 16 ppm

    • ¹³C Spectral Width: 240 ppm

    • Number of Increments: 256-512

    • Number of Scans per Increment: 16-32

    • Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8 Hz.

  • NOESY:

    • Pulse Program: Standard NOESY with gradient selection (noesygpph)

    • Spectral Width: 16 ppm in both dimensions

    • Mixing Time: 500-800 ms

    • Number of Increments: 256-512

    • Number of Scans per Increment: 16-32

Data Interpretation and Structure Elucidation

The following tables summarize the expected ¹H and ¹³C NMR data for this compound, along with the key 2D correlations that confirm the structure.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

PositionδC (ppm) (Expected)δH (ppm) (Expected)MultiplicityJ (Hz)Key HMBC Correlations (from H to C)Key NOESY Correlations (from H to H)
2156.5-----
3136.0-----
4176.0-----
5161.5-----
696.56.40d2.0C-5, C-7, C-8, C-10H-8, 5-OCH₃
7164.0-----
893.56.80d2.0C-6, C-7, C-9, C-10H-6, 7-OCH₃
9157.0-----
10105.0-----
1'122.5-----
2'115.57.65d2.0C-2, C-1', C-3', C-6'H-6'
3'145.0-----
4'148.0-----
5'116.06.90d8.5C-1', C-3', C-4'H-6'
6'120.57.55dd8.5, 2.0C-2, C-2', C-4'H-2', H-5'
5-OCH₃56.03.85s-C-5H-6
7-OCH₃56.53.90s-C-7H-8

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Visualizing the Elucidation Process

Workflow for Structure Elucidation

The logical flow from sample preparation to the final elucidated structure can be visualized as follows:

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Pure this compound NMR_Tube NMR Sample Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer NMR_1D 1D Spectra (1H, 13C, DEPT) NMR_Spectrometer->NMR_1D Pulse Sequences NMR_2D 2D Spectra (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->NMR_2D Pulse Sequences Initial_Assignments Initial_Assignments NMR_1D->Initial_Assignments Proton & Carbon Count Connectivity_Map Connectivity_Map NMR_2D->Connectivity_Map Correlation Analysis Structure_Fragments Structure_Fragments Initial_Assignments->Structure_Fragments Connectivity_Map->Structure_Fragments Final_Structure Elucidated Structure of This compound Structure_Fragments->Final_Structure Assembly & Verification

Sources

Application Note: Structural Elucidation of 5,7-Di-O-methylquercetin using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 5,7-Di-O-methylquercetin, a biologically active O-methylated flavonoid derived from quercetin. We present detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, offering insights into the chemical environment of each proton and carbon atom. This document outlines a robust protocol for sample preparation, NMR data acquisition, and spectral interpretation, designed for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described herein are self-validating, ensuring reliable and reproducible results for the unambiguous identification and purity assessment of this important flavonol derivative.

Introduction: The Significance of this compound

This compound (Figure 1) is a naturally occurring flavonoid with the molecular formula C₁₇H₁₄O₇ and a molecular weight of 330.29 g/mol .[1] As a derivative of quercetin, it features methoxy groups at the C-5 and C-7 positions of the A-ring, while retaining free hydroxyl groups on the B-ring (C-3' and C-4') and at the C-3 position.[1] This specific methylation pattern significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity. Research has indicated its potential in various therapeutic areas, including anti-inflammatory and anticancer applications.[1]

Accurate structural confirmation and purity assessment are paramount for any scientific investigation involving this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. This guide provides the necessary spectral data and protocols to facilitate this critical analysis.

Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of the parent compound, quercetin, and known substituent effects of methylation on the flavonoid skeleton. The data for quercetin is acquired in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for flavonoids due to their good solubility.[2][3]

¹H NMR Spectral Data (Predicted)
  • Solvent: DMSO-d₆

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-66.30 - 6.40d~2.0The methylation at C-5 and C-7 is expected to cause a slight upfield shift compared to quercetin's H-6 (δ 6.05 ppm).[2]
H-86.60 - 6.70d~2.0Similar to H-6, an upfield shift is anticipated compared to quercetin's H-8 (δ 6.30 ppm).[2]
H-2'7.65 - 7.75d~2.2Minimal change expected from quercetin's H-2' (δ 7.45 ppm).[2]
H-5'6.85 - 6.95d~8.5Minimal change expected from quercetin's H-5'.
H-6'7.50 - 7.60dd~8.5, 2.2Minimal change expected from quercetin's H-6' (δ 7.6 ppm).[2]
5-OCH₃3.80 - 3.90s-Characteristic chemical shift for methoxy groups on an aromatic ring.[1]
7-OCH₃3.85 - 3.95s-Slightly different chemical environment compared to the 5-OCH₃ group.[1]
3-OH~9.50br s-Exchangeable proton, broad signal.
3'-OH~9.20br s-Exchangeable proton, broad signal.
4'-OH~9.20br s-Exchangeable proton, broad signal.

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

¹³C NMR Spectral Data (Predicted)
  • Solvent: DMSO-d₆

  • Reference: DMSO-d₆ at 39.52 ppm

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-2156.0 - 157.0
C-3136.0 - 137.0
C-4176.0 - 177.0Carbonyl carbon, typically deshielded.
C-5161.0 - 162.0Oxygenated aromatic carbon, downfield shift due to methoxy group.
C-693.0 - 94.0Shielded aromatic carbon.
C-7164.0 - 165.0Oxygenated aromatic carbon, downfield shift due to methoxy group.
C-891.0 - 92.0Shielded aromatic carbon.
C-9157.0 - 158.0
C-10105.0 - 106.0
C-1'122.0 - 123.0
C-2'115.0 - 116.0
C-3'145.0 - 146.0Oxygenated aromatic carbon.
C-4'148.0 - 149.0Oxygenated aromatic carbon.
C-5'116.0 - 117.0
C-6'121.0 - 122.0
5-OCH₃56.0 - 57.0Characteristic chemical shift for methoxy carbons.[4]
7-OCH₃56.5 - 57.5

Experimental Protocols

Sample Preparation

The integrity of the NMR data is critically dependent on proper sample preparation. The following protocol is recommended for achieving high-quality spectra.

  • Compound Purity: Ensure the this compound sample is of high purity (≥95%), as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to the excellent solubility of this compound and its ability to resolve hydroxyl proton signals.

  • Concentration: Weigh approximately 10-20 mg of the compound and dissolve it in 0.5-0.7 mL of DMSO-d₆. This concentration is generally sufficient for obtaining good signal-to-noise ratios in both ¹H and ¹³C NMR experiments.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For highly sensitive experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using a freeze-pump-thaw cycle.

NMR Data Acquisition Workflow

The following workflow outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_instrument Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (10-20 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim for Homogeneity lock->shim tune Tune and Match Probe shim->tune proton Acquire 1H Spectrum tune->proton carbon Acquire 13C Spectrum proton->carbon two_d Acquire 2D Spectra (COSY, HSQC, HMBC) carbon->two_d ft Fourier Transform two_d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Final Analysis Final Analysis integrate->Final Analysis

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 5,7-Di-O-methylquercetin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 5,7-Di-O-methylquercetin, a naturally occurring O-methylated flavonol, using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC). As a derivative of quercetin, this compound is of significant interest in pharmacology and drug development for its distinct biological activities, including antioxidant and anti-inflammatory properties.[1] This document details optimized protocols for sample preparation, chromatographic separation, and HRMS analysis. We delve into the causal basis for experimental choices and present a detailed examination of the expected fragmentation patterns, providing researchers with a robust methodology for the unambiguous identification and characterization of this compound in complex matrices.

Introduction: The Significance of Methylation in Flavonoid Analysis

This compound is an O-methylated derivative of the widely studied flavonoid, quercetin.[1] Its molecular formula is C₁₇H₁₄O₇, with a monoisotopic mass of 330.07395 Da.[1] The methylation at the 5 and 7 positions of the A-ring significantly alters its physicochemical properties, such as lipophilicity, which in turn can influence its bioavailability and biological activity compared to its parent compound.[2]

High-Resolution Mass Spectrometry (HRMS) offers unparalleled specificity and sensitivity for the analysis of such modified flavonoids.[3] Its ability to provide accurate mass measurements to within a few parts per million (ppm) allows for the confident determination of elemental composition. When coupled with tandem mass spectrometry (MS/MS), HRMS enables detailed structural elucidation through the analysis of specific fragmentation patterns.[3] This application note serves as a practical guide for researchers employing LC-HRMS to characterize this compound.

Foundational Principles: LC-HRMS for Flavonoid Characterization

The coupling of liquid chromatography with high-resolution mass spectrometry is the preferred method for analyzing flavonoids in complex mixtures.[4] LC separates the analyte from other matrix components, while HRMS provides two critical dimensions of data: accurate mass and fragmentation patterns.

  • Chromatographic Separation (LC): Reversed-phase chromatography is typically employed for flavonoids, utilizing a C18 column. The mobile phase usually consists of a gradient of water and an organic solvent (acetonitrile or methanol), acidified with a small amount of formic or acetic acid to improve peak shape and ionization efficiency.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are ideal.[3] They provide the mass accuracy required to distinguish between isobaric compounds. Electrospray ionization (ESI) is the most common ionization technique for flavonoids, and it can be operated in both positive and negative ion modes, which often yield complementary structural information.[5]

Below is a workflow diagram illustrating the analytical process.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation Prep Standard Solution or Matrix Extraction LC LC Separation (Reversed-Phase C18) Prep->LC ESI Electrospray Ionization (ESI+/ESI-) LC->ESI MS1 Full Scan HRMS (Accurate Mass of [M+H]⁺ or [M-H]⁻) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 HRMS/MS Analysis (Fragmentation Pattern) CID->MS2 Identify Compound Identification (Elemental Composition) MS2->Identify Elucidate Structural Elucidation (Fragmentation Analysis) Identify->Elucidate

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Standard and Sample Preparation

The integrity of the analysis begins with meticulous sample preparation. This compound is a yellow crystalline solid soluble in organic solvents like methanol, ethanol, and DMSO.[1]

Protocol for Standard Solution:

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve in 1.0 mL of HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter prior to injection to prevent contamination of the LC system.

Protocol for Plant Extract (Example):

  • Extraction: Macerate 1 g of dried plant material with 20 mL of 80% methanol.[6]

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[6]

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.[6]

  • Collection & Dilution: Collect the supernatant. Dilute an aliquot of the supernatant with the initial mobile phase and filter as described for the standard solution.

LC-HRMS Method Parameters

The following parameters are a robust starting point for the analysis and can be further optimized based on the specific instrumentation used.

Table 1: Recommended LC-HRMS Parameters

ParameterRecommended SettingRationale
LC System UHPLC SystemProvides high resolution and fast analysis times.
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µmStandard for flavonoid separation, offering good retention and peak shape.
Mobile Phase A Water with 0.1% Formic AcidAcid improves protonation for positive ion mode ESI and enhances chromatographic peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase LC, providing good separation efficiency for flavonoids.
Gradient 5% B to 95% B over 15 min, hold for 3 min, return to 5% B and equilibrate for 5 min.A standard gradient to elute a wide range of compounds, including methylated flavonoids.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 2-5 µLBalances sensitivity with the risk of column overloading.
Ionization Source Electrospray Ionization (ESI)Standard for non-volatile and semi-volatile compounds like flavonoids.[7]
Ion Mode Positive and NegativeProvides complementary fragmentation data for comprehensive structural analysis.
Capillary Voltage 3.5-4.5 kVTypical range for stable ESI spray.
Gas Temp. 300-350 °CAids in desolvation of the analyte ions.
MS1 Scan Range m/z 100-1000Covers the expected mass of the precursor ion and potential adducts.
MS Resolution > 20,000 FWHMSufficient for accurate mass measurements and formula determination.
MS/MS Activation Collision-Induced Dissociation (CID)Standard method for fragmenting ions in the gas phase.[8]
Collision Energy Stepped (e.g., 15, 30, 45 eV) or RampedAllows for the observation of both low-energy (stable fragments) and high-energy (more extensive fragmentation) product ions.

Data Analysis: Deciphering the Mass Spectrum

Accurate Mass and Elemental Composition

The first step in identification is the accurate mass measurement of the precursor ion. In positive ion mode, this compound will be observed as the protonated molecule [M+H]⁺.

Table 2: High-Resolution Mass Data for this compound

ParameterValue
Molecular FormulaC₁₇H₁₄O₇
Exact Mass (Monoisotopic)330.07395 Da
[M+H]⁺ (Calculated)331.08123 Da
[M-H]⁻ (Calculated)329.06668 Da

An experimentally measured mass within 5 ppm of the calculated value provides strong evidence for the elemental composition C₁₇H₁₄O₇.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem MS (MS/MS) provides the structural fingerprint of the molecule. For methylated flavonoids, key fragmentation pathways include the loss of methyl groups (as radicals or methane), loss of small neutral molecules like CO and H₂O, and retro-Diels-Alder (RDA) cleavage of the C-ring.[8][9]

Key Fragmentation Mechanisms:

  • Loss of Methyl Radical ([M+H - •CH₃]⁺): A common initial fragmentation for methylated flavonoids is the homolytic cleavage of a C-O bond of a methoxy group, resulting in the loss of a methyl radical (15.023 Da).

  • Loss of Methane ([M+H - CH₄]⁺): If a methoxy group is adjacent to a proton on the aromatic ring, a collision-induced intramolecular proton transfer can facilitate the neutral loss of methane (16.031 Da).[9] This can be a diagnostic fragmentation for specific methylation patterns.

  • Retro-Diels-Alder (RDA) Reaction: This is a characteristic fragmentation of the flavonoid C-ring, which cleaves the ring and provides information about the substitution patterns on the A and B rings.[8]

  • Sequential Neutral Losses: Subsequent losses of carbon monoxide (CO, 27.995 Da) and water (H₂O, 18.011 Da) from fragment ions are also commonly observed.

The diagram below illustrates the proposed major fragmentation pathways for the [M+H]⁺ ion of this compound.

Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary & RDA Fragments M_H [M+H]⁺ m/z 331.0812 Frag1 [M+H - •CH₃]⁺ m/z 316.0577 M_H->Frag1 - •CH₃ Frag2 [M+H - CH₄]⁺ m/z 315.0505 M_H->Frag2 - CH₄ Frag3 [M+H - CO]⁺ m/z 303.0863 M_H->Frag3 - CO RDA_A ¹‚³A⁺ Fragment m/z 181.0501 M_H->RDA_A RDA Frag1a [M+H - •CH₃ - CO]⁺ m/z 288.0526 Frag1->Frag1a - CO Frag2a [M+H - CH₄ - CO]⁺ m/z 287.0423 Frag2->Frag2a - CO Frag3->Frag2a - H₂ RDA_B ¹‚³B⁺ Fragment m/z 137.0239

Caption: Proposed fragmentation of this compound [M+H]⁺.

Table 3: Predicted Major Fragment Ions of this compound in Positive Ion Mode

Calculated m/zProposed FormulaProposed Loss/Fragment
316.0577C₁₆H₁₂O₇⁺[M+H - •CH₃]⁺
315.0505C₁₆H₁₁O₇⁺[M+H - CH₄]⁺
303.0863C₁₆H₁₅O₆⁺[M+H - CO]⁺
287.0423C₁₅H₁₁O₆⁺[M+H - CH₄ - CO]⁺
181.0501C₉H₉O₄⁺¹,³A⁺ fragment (RDA from A-ring)
137.0239C₇H₅O₃⁺¹,³B⁺ fragment (RDA from B-ring)

Note: The relative intensities of these fragments will depend on the collision energy used.

Conclusion and Best Practices

This application note provides a detailed protocol and theoretical framework for the confident identification of this compound using LC-HRMS. The combination of accurate mass measurement of the precursor ion and the diagnostic fragmentation patterns—specifically the losses of methyl radicals/methane and the characteristic RDA fragments—forms a self-validating system for structural confirmation.

For researchers in natural product chemistry, pharmacology, and metabolomics, this guide serves as a foundational method. It is recommended to always analyze a certified reference standard alongside unknown samples to confirm retention time and fragmentation patterns under identical experimental conditions. This approach ensures the highest level of confidence in the identification of this compound and its isomers in complex biological and botanical matrices.

References

  • Šavikin, K., Zdunić, G., Stanojković, T., et al. (2023). LC–HRMS for the Identification of Quercetin and Its Derivatives in Spiraea hypericifolia (Rosaceae) and Anatomical Features of Its Leaves. Plants, 12(2), 401. Available at: [Link]

  • Tan, Y. B., Lim, Y. J., & Cole, R. B. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org. Available at: [Link]

  • Schug, K. A. (2022). Liquid Chromatography - Tandem Mass Spectrometry Discovery and Profiling of Anthocyanin Flavonoids... LabRoots Webinar. Available at: [Link]

  • Vallejo, M. C., et al. (2004). Use of the SOS-chromotest spot assay as a screening system for detecting genotoxic compounds in crude plant extracts. Journal of Ethnopharmacology, 93(1), 135-140. Available at: [Link]

  • Monção Filho, E. S., et al. (2025). Chemical Profile, Antioxidant and Antimicrobial Activities of Combretum lanceolatum Pohl ex Eichler. (Combretaceae). Journal of the Brazilian Chemical Society, 36(3). Available at: [Link]

  • PubChem. (n.d.). Quercetin 5,4'-dimethyl ether. National Center for Biotechnology Information. Available at: [Link]

  • de Paula, M. S., et al. (2023). In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. Molecules, 28(8), 3501. Available at: [Link]

  • BioCrick. (n.d.). This compound datasheet. Available at: [Link]

  • Falcão, S. I., et al. (2021). Quercetin-dimethyl ether-O-glucuronide MS/MS spectrum employing [M-H] ions. Food Research International, 140, 110045. Available at: [Link]

  • Brodbelt, J. S. (2008). Analysis of flavonoids: Tandem mass spectrometry, computational methods, and NMR. Mass Spectrometry Reviews, 27(6), 555-596. Available at: [Link]

  • Shcherbakova, A. I., et al. (2021). Identification of Flavonoids in the Leaves of Eranthis longistipitata (Ranunculaceae) by Liquid Chromatography with High-Resolution Mass Spectrometry (LC-HRMS). Molecules, 26(16), 4968. Available at: [Link]

  • Pereira, G. C., et al. (2018). FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS). protocols.io. Available at: [Link]

  • Guerrero, M. F., et al. (2002). Quercetin 3,7-dimethyl ether: a vasorelaxant flavonoid isolated from Croton schiedeanus Schlecht. Journal of Pharmacy and Pharmacology, 54(10), 1373-1378. Available at: [Link]

  • Global Substance Registration System. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). Quercetin 5,3'-dimethyl ether. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, Y., et al. (2020). Characterization and identification of the major flavonoids in Phyllostachys edulis leaf extract by UPLC–QTOF–MS/MS. Akadémiai Kiadó. Available at: [Link]

  • LCGC International. (2025). New Study Reviews Chromatography Methods for Flavonoid Analysis. Available at: [Link]

  • Simirgiotis, M. J., et al. (2007). Direct identification of phenolic constituents in Boldo Folium (Peumus boldus Mol.) infusions by high-performance liquid chromatography with diode array detection and electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1143(1-2), 167-176. Available at: [Link]

  • Jayasinghe, L., et al. (2012). Characterisation of Flavonoid Aglycones by Negative Ion Chip-Based Nanospray Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2012, 954202. Available at: [Link]

  • da Silva, A. B., et al. (2024). Phytochemical profile, antioxidant and cytotoxic activities of leaf extract of Dipteryx lacunifera Ducke. Journal of the Brazilian Chemical Society, 35(2). Available at: [Link]

  • Abad-García, B., et al. (2009). A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices. Journal of Mass Spectrometry, 44(7), 1046-1057. Available at: [Link]

  • Wen, X., et al. (2013). Identification of regioisomers of methylated kaempferol and quercetin by ultra high performance liquid chromatography quadrupole time-of-flight (UHPLC–QTOF) tandem mass spectrometry combined with diagnostic fragmentation pattern analysis. Analytica Chimica Acta, 787, 190-198. Available at: [Link]

Sources

Application Note: A Validated Protocol for DPPH Radical Scavenging Assay Using 5,7-Di-O-methylquercetin

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in antioxidant research and characterization.

Abstract: This document provides a comprehensive, field-proven protocol for determining the free radical scavenging activity of 5,7-Di-O-methylquercetin using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, the rationale for specific procedural choices, and robust data analysis methods to ensure the generation of reliable and reproducible results.

Part 1: Scientific Principles & Rationale

The Chemistry of the DPPH Radical

The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging capacity of chemical compounds.[1][2][3] The assay is centered on 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. The stability of the DPPH radical is a key advantage, as it does not need to be generated in situ. This stability arises from the delocalization of the spare electron over the entire molecule, which prevents dimerization and confers a deep violet color, with a maximum absorbance (λmax) around 517 nm in methanolic or ethanolic solutions.[2][3][4]

Mechanism of Radical Scavenging

When a solution of DPPH is mixed with a substance that can donate a hydrogen atom or an electron (i.e., an antioxidant), the DPPH radical is reduced to its non-radical form, DPPH-H (diphenylpicrylhydrazine).[1][3][5] This reduction process leads to a stoichiometric loss of the violet color, transitioning to a pale yellow. The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the number of electrons or hydrogen atoms captured and, consequently, to the antioxidant capacity of the test compound.[2][6]

The primary reaction mechanism is as follows: DPPH• (Violet) + AH (Antioxidant) → DPPH-H (Yellow) + A• (Antioxidant Radical)

DPPH_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Stable Violet Radical) DPPH_H DPPH-H (Reduced Yellow Form) DPPH_Radical->DPPH_H Donates H• Antioxidant_H This compound (Hydrogen Donor) Antioxidant_Radical Antioxidant• (Oxidized Radical) Antioxidant_H->Antioxidant_Radical Loses H•

Caption: DPPH radical scavenging by a hydrogen-donating antioxidant.

Spotlight on this compound: Structure and Antioxidant Potential

Quercetin is a well-known flavonoid with potent antioxidant properties. This compound is a derivative where the hydroxyl groups at positions 5 and 7 of the A-ring are replaced by methoxy groups. Research suggests that this structural modification can enhance its radical-scavenging activity compared to the parent quercetin molecule.[7] The methylation can stabilize the resulting antioxidant radical, making the initial hydrogen or electron donation more favorable.[7] Therefore, accurately quantifying the antioxidant capacity of this specific derivative is of significant interest in pharmacology and drug development.

Part 2: Experimental Protocol

This protocol is optimized for a 96-well microplate format, facilitating high-throughput screening of multiple sample concentrations.

Essential Materials and Equipment
CategoryItemRationale / Key Specification
Chemicals & Reagents This compoundHigh purity (>98%) test compound.
2,2-diphenyl-1-picrylhydrazyl (DPPH)Molecular Weight: 394.32 g/mol .
Ascorbic Acid or TroloxPositive control for assay validation.[8]
Methanol (Spectrophotometric Grade)Solvent for DPPH and test compounds. Its polarity can promote ionization.[4]
Dimethyl sulfoxide (DMSO)Optional, for initial solubilization of poorly soluble compounds.[7]
Equipment & Consumables UV-Vis Microplate ReaderCapable of reading absorbance at 517 nm.
96-well clear, flat-bottom microplatesStandard for colorimetric assays.
Calibrated micropipettes (P10, P200, P1000) and sterile tipsFor accurate liquid handling.
Analytical BalanceFor precise weighing of reagents.
Volumetric flasks, beakers, and graduated cylindersFor accurate solution preparation.
Vortex mixerFor thorough mixing of solutions.
Aluminum foilTo protect the light-sensitive DPPH solution.[4][9]
Preparation of Reagents and Solutions
  • Expertise Note: The DPPH radical is sensitive to light and can degrade over time.[1] Therefore, the working solution must be prepared fresh daily and kept in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil) to ensure consistent results.[4][10]

  • DPPH Working Solution (0.1 mM or ~40 µg/mL):

    • Accurately weigh ~3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol in a volumetric flask.

    • Mix thoroughly and wrap the flask completely with aluminum foil.

    • Validation Check: Before use, measure the absorbance of this solution at 517 nm against a methanol blank. The absorbance should be approximately 1.0 ± 0.2 to ensure an appropriate dynamic range for the assay.[4]

  • Test Compound Stock Solution (e.g., 1 mg/mL or ~3 mM):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of methanol (or a minimal volume of DMSO if solubility is an issue, then dilute with methanol).

    • Vortex until fully dissolved. This is your stock solution.

  • Test Compound Serial Dilutions:

    • From the stock solution, prepare a series of dilutions in methanol to test a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). This is crucial for determining the IC50 value.

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):

    • Prepare a 1 mg/mL stock solution of Ascorbic Acid in methanol.

    • Create serial dilutions in the same concentration range as the test compound.

Assay Workflow

Workflow start Start prep_reagents Prepare Reagents (Fresh DPPH, Sample Dilutions) start->prep_reagents plate_setup Plate Setup in 96-Well Plate (Blanks, Controls, Samples) prep_reagents->plate_setup add_dpph Add DPPH Working Solution to all wells except Blanks plate_setup->add_dpph incubate Incubate in Dark (Room Temp, 30 min) add_dpph->incubate read_abs Read Absorbance at 517 nm incubate->read_abs analyze Data Analysis (% Inhibition, IC50 Plot) read_abs->analyze end End analyze->end

Caption: Experimental workflow for the DPPH antioxidant assay.

Step-by-Step Procedure (96-Well Plate)
  • Trustworthiness Note: Perform all measurements in triplicate to ensure statistical validity. The inclusion of proper controls is non-negotiable for a self-validating protocol.

  • Plate Mapping: Design the plate layout to include all necessary controls and sample dilutions in triplicate.

  • Pipetting Samples and Controls:

    • Sample Wells: Add 100 µL of each this compound dilution to the respective wells.

    • Positive Control Wells: Add 100 µL of each Ascorbic Acid dilution to its wells.

    • Negative Control Well: Add 100 µL of methanol. This represents 0% scavenging activity.

    • Blank Wells: Add 100 µL of each test compound dilution. These wells will be used to correct for the intrinsic color of the sample.

  • Adding Reagents:

    • To all wells except the Blank wells , add 100 µL of the freshly prepared 0.1 mM DPPH working solution.

    • To the Blank wells , add 100 µL of methanol (the solvent).

  • Incubation:

    • Gently tap the plate to mix the contents.

    • Cover the plate (e.g., with foil) and incubate for 30 minutes in the dark at room temperature.[4][5]

  • Absorbance Measurement:

    • After incubation, immediately measure the absorbance of the entire plate at 517 nm using a microplate reader.

Part 3: Data Analysis & Interpretation

Calculating Percentage Inhibition

The radical scavenging activity is expressed as the percentage of DPPH inhibition (%I).

  • Step 1: Correct the Absorbance Values: For each concentration of your test compound, subtract the average absorbance of its corresponding Blank from the average absorbance of the Sample well.

    • A_corrected = A_sample - A_blank

  • Step 2: Calculate % Inhibition: Use the following formula:

    • % Inhibition = [ (A_control - A_corrected) / A_control ] * 100

    • Where:

      • A_control is the average absorbance of the negative control (Methanol + DPPH).

      • A_corrected is the background-corrected absorbance of the test sample.

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. It is a standard measure of antioxidant potency.

  • Plot the Data: Create a scatter plot with the concentration of this compound on the x-axis and the corresponding % Inhibition on the y-axis.

  • Perform Regression Analysis: Use software (e.g., Microsoft Excel, GraphPad Prism) to perform a linear regression on the linear portion of the curve.[11][12]

  • Calculate IC50: From the resulting linear equation (y = mx + c), where 'y' is % Inhibition and 'x' is concentration, calculate the IC50 value by setting y = 50.

    • IC50 = (50 - c) / m

Sample Data Presentation and Calculation Table:

Concentration (µg/mL)Avg. Absorbance (A_sample)Avg. Absorbance (A_blank)Corrected Abs (A_corrected)% Inhibition
0 (Control)0.985N/A0.985 (A_control)0.0%
6.250.8120.0150.79719.1%
12.50.6550.0160.63935.1%
250.4880.0180.47052.3%
500.2310.0200.21178.6%
1000.1050.0220.08391.6%

Part 4: Protocol Validation & Best Practices

The Importance of Controls
  • Negative Control (Solvent + DPPH): Establishes the baseline maximum absorbance (0% inhibition).

  • Positive Control (e.g., Ascorbic Acid + DPPH): Validates that the assay is working correctly and provides a benchmark against which the test compound's activity can be compared.

  • Sample Blank (Sample + Solvent): Crucial for correcting any interference caused by the intrinsic color of the test compound at 517 nm.[4][5] This is particularly important for flavonoids, which are often yellow.

Addressing Potential Interferences
  • Compound Color: As mentioned, the primary interference is the absorbance of the test compound itself. The use of a sample blank for each concentration effectively mitigates this issue.[13][14]

  • Reaction Kinetics: The 30-minute endpoint is standard, but some slow-reacting antioxidants may require a longer incubation time. If results are inconsistent, a kinetic study (measuring absorbance at multiple time points) may be necessary.

Troubleshooting Common Issues
IssuePotential CauseSolution
Control Absorbance Too Low/High Improperly prepared or degraded DPPH solution.Prepare DPPH solution fresh for each experiment. Ensure accurate weighing and protect from light at all times.
High Variability Between Replicates Pipetting errors; Incomplete mixing; Plate reader inconsistency.Calibrate pipettes regularly. Ensure thorough mixing after adding DPPH. Check plate reader performance.
Negative % Inhibition Values Absorbance of the sample is higher than the control.Check for calculation errors. Ensure proper blank subtraction. The compound may be interfering with the assay.
IC50 Cannot Be Calculated (Curve is flat) Concentrations tested are too high or too low.Adjust the concentration range of the serial dilutions to capture the 20-80% inhibition range.

References

A comprehensive list of authoritative sources is provided below for verification and further reading.

  • Gülçin, İ., & Alwasel, S. H. (2023). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. Available at: [Link]

  • Chen, C. M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Molecules, 27(4), 1345. Available at: [Link]

  • Nerdy, N., & Manurung, K. (2018). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. RASĀYAN J. Chem, 11(3), 1183-1192. Available at: [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology. Available at: [Link]

  • Zen-Bio. (2013). DPPH Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. ResearchGate. Available at: [Link]

  • YouTube. (2024). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. YouTube. Available at: [Link]

  • ResearchGate. (2015). DPPH Assay for Methanol extract. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. ResearchGate. Available at: [Link]

  • ResearchGate. (2022). How can I calculate IC50 in DPPH test?. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. PubMed Central. Available at: [Link]

  • PubMed. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex. National Institutes of Health. Available at: [Link]

  • YouTube. (2021). Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. YouTube. Available at: [Link]

  • MDPI. (2019). Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. MDPI. Available at: [Link]

  • NEHU. (n.d.). Evaluation of Antioxidant properties of Quercetin in DEN-induced Hepatocellular Carcinoma in BALB/c mice. NEHU. Available at: [Link]

  • ResearchGate. (n.d.). Evaluation of the antioxidant activity of the extracts by DPPH assay. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. Available at: [Link]

  • PubMed Central. (n.d.). Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer. PubMed Central. Available at: [Link]

  • MDPI. (n.d.). The Minor Structural Difference between the Antioxidants Quercetin and 4'O-Methylquercetin Has a Major Impact on Their Selective Thiol Toxicity. MDPI. Available at: [Link]

  • ResearchGate. (2014). DPPH increasing absorbance?. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). Why don't the color and absorbance results match in the DPPH experiment?. ResearchGate. Available at: [Link]

  • YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. Available at: [Link]

  • SciRP.org. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated. SciRP.org. Available at: [Link]

  • Functional Food Science. (2023). Quercetin as an effective antioxidant against superoxide radical. Functional Food Science. Available at: [Link]

  • Science.gov. (n.d.). dpph assay ic50: Topics by Science.gov. Science.gov. Available at: [Link]

Sources

In vitro vasodilation assay protocol for 5,7-Di-O-methylquercetin

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Vasodilation Assay of 5,7-Di-O-methylquercetin

Authored by a Senior Application Scientist

This document provides a comprehensive protocol for assessing the vasodilatory properties of this compound, a methoxylated derivative of the common flavonoid quercetin, using an ex vivo model of isolated arterial rings. This guide is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and cardiovascular research.

The vascular endothelium and underlying smooth muscle cells are critical regulators of vascular tone and blood pressure.[1] Dysfunction in these systems is a hallmark of many cardiovascular diseases. Flavonoids, a class of polyphenolic compounds found in plants, are known to exert beneficial effects on vascular function, often by inducing vasodilation.[2] Quercetin, a prominent flavonoid, has been shown to induce vasorelaxation through various mechanisms, including the production of nitric oxide (NO).[3][4][5] Methylation of flavonoids can alter their bioavailability and biological activity, making the study of derivatives like this compound a promising area for therapeutic development.

This application note details a robust, self-validating protocol using wire myography to characterize the dose-dependent vasodilatory effect of this compound on isolated rat thoracic aortic rings pre-contracted with phenylephrine. It further describes methods to elucidate the primary mechanism of action, specifically its dependence on a functional endothelium.

Principle of the Assay

The core of this assay involves mounting a ring of an isolated artery, such as the rat thoracic aorta, in an organ bath or wire myograph. This system allows for the precise measurement of isometric tension (contraction and relaxation).[6] The vessel is first stimulated with a vasoconstrictor agent (e.g., phenylephrine) to induce a stable, submaximal contraction. Subsequently, the test compound, this compound, is added in a cumulative manner to assess its ability to relax the pre-contracted vessel. The magnitude of relaxation is measured and plotted against the compound's concentration to generate a dose-response curve, from which key parameters like the half-maximal effective concentration (EC₅₀) can be derived.[7][8]

To determine if the vasodilation is mediated by factors released from the endothelium (like nitric oxide), parallel experiments are conducted on vessels where the endothelial cell layer has been mechanically removed.[3][9][10] A significant reduction or abolition of the relaxation response in endothelium-denuded vessels indicates an endothelium-dependent mechanism.[3]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A1 Euthanasia & Aorta Excision A2 Cleaning & Sectioning of Aorta into Rings (3-5 mm) A1->A2 A3 Mounting Rings in Myograph Chambers A2->A3 B1 Equilibration (60-90 min, 37°C) A3->B1 B2 Viability Check: 1. KCI Contraction 2. Endothelium Integrity (ACh Relaxation) B1->B2 B3 Pre-contraction with Phenylephrine (PE, 1µM) B2->B3 B4 Cumulative Addition of This compound B3->B4 C1 Record Isometric Tension B4->C1 C2 Calculate % Relaxation vs. PE Contraction C1->C2 C3 Plot Dose-Response Curve (% Relaxation vs. Log[Compound]) C2->C3 C4 Non-linear Regression (Calculate EC50 & Emax) C3->C4

Caption: Workflow for the in vitro vasodilation assay.

Detailed Experimental Protocol

PART 1: Materials and Reagents

Equipment:

  • Wire Myograph System (e.g., DMT, Radnoti) or Organ Bath

  • Isometric Force Transducers

  • Data Acquisition System (e.g., PowerLab with LabChart software)

  • Dissection Microscope

  • Standard Dissection Tools (forceps, scissors)

  • Water Bath/Circulator (37°C)

  • Carbogen Gas Cylinder (95% O₂, 5% CO₂)

  • Analytical Balance and pH Meter

Reagents:

  • This compound (Test Compound)[11]

  • Dimethyl sulfoxide (DMSO)

  • Phenylephrine (PE)

  • Acetylcholine (ACh)

  • Potassium Chloride (KCl)

  • Krebs-Henseleit Solution (KHS):

    • NaCl: 118 mM

    • KCl: 4.7 mM

    • CaCl₂: 2.5 mM

    • MgSO₄: 1.2 mM

    • KH₂PO₄: 1.2 mM

    • NaHCO₃: 25 mM

    • Glucose: 11.1 mM

    • Note: Prepare fresh and continuously aerate with Carbogen gas to maintain pH 7.4.[6]

Animal Model:

  • Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. All procedures must be approved by the institution's Animal Care and Use Committee.

PART 2: Preparation of Solutions
  • Krebs-Henseleit Solution (KHS): Prepare 1L of KHS based on the molar concentrations listed above. Warm to 37°C and continuously bubble with Carbogen gas for at least 30 minutes before use and throughout the experiment.

  • This compound Stock Solution (10 mM): The solubility of methylated flavonoids can be limited in aqueous solutions. DMSO is a common solvent. Accurately weigh the required amount of this compound and dissolve in 100% DMSO to make a 10 mM stock. Store at -20°C.

    • Causality: Using a high-concentration stock minimizes the volume of solvent added to the organ bath, preventing solvent-induced artifacts. The final DMSO concentration in the bath should not exceed 0.1% (v/v), a level that typically does not affect vascular reactivity.

  • Phenylephrine Stock Solution (10 mM): Dissolve PE in deionized water. Prepare fresh or store frozen in aliquots.

  • Acetylcholine Stock Solution (10 mM): Dissolve ACh in deionized water. Prepare fresh on the day of the experiment as it is prone to hydrolysis.

  • High Potassium Chloride Solution (60-80 mM): Prepare by modifying KHS, replacing an equimolar amount of NaCl with KCl to avoid osmotic changes.

PART 3: Aortic Ring Preparation and Mounting
  • Humanely euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Quickly open the thoracic cavity and carefully excise the thoracic aorta. Place it immediately into a petri dish filled with cold, oxygenated KHS.[6]

  • Under a dissecting microscope, gently remove the surrounding connective and adipose tissues.

    • Expertise: This step is critical. Be meticulous to avoid stretching or damaging the vessel wall, particularly the intimal surface which houses the delicate endothelial cell layer.

  • Cut the cleaned aorta into rings of 3-5 mm in length.[6][12]

  • Mount each ring on the mounting pins or wires of the myograph chamber, which is filled with 37°C, oxygenated KHS.

  • For Endothelium-Denuded Rings: To create a control for endothelium-dependent effects, gently rub the inner lumen of some rings with a fine wire or wooden stick before mounting.

PART 4: Equilibration and Viability Testing
  • Allow the mounted aortic rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g (this may need optimization). During this period, flush the chambers with fresh, warm, oxygenated KHS every 15-20 minutes.[3]

  • Vascular Smooth Muscle Viability Check: After equilibration, depolarize the rings by replacing the KHS with the high-KCl solution. This induces a strong contraction, confirming the viability of the vascular smooth muscle cells. After the contraction plateaus, wash the rings 3-4 times with KHS and allow them to return to the baseline resting tension.

  • Endothelial Integrity Check (Self-Validation):

    • Induce a submaximal contraction with PE (e.g., 1 µM).

    • Once the contraction is stable, add a single dose of Acetylcholine (ACh, e.g., 10 µM).

    • Trustworthiness: A relaxation of >80% indicates a healthy, intact endothelium. Rings showing less relaxation should be discarded. In endothelium-denuded rings, the relaxation to ACh should be absent or minimal (<10%). This step validates the experimental model for each tissue segment.

PART 5: Vasodilation Assay
  • After washing out the ACh and allowing the rings to return to baseline, induce a stable, submaximal contraction with PE (1 µM).[12][13]

  • Once the contraction plateau is reached (typically 10-15 minutes), begin the cumulative addition of this compound. Start with a low concentration (e.g., 10 nM) and increase in logarithmic increments (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM, 30 µM) until a maximal relaxation is achieved or the concentration limit is reached.

    • Causality: A cumulative dose-response protocol is efficient, allowing a full curve to be generated in a single tissue preparation. Allow the response to stabilize at each concentration before adding the next dose.

  • Record the isometric tension continuously throughout the experiment.

Data Analysis and Presentation

  • Calculate Percentage Relaxation: The relaxation at each concentration of this compound is expressed as a percentage of the pre-contraction induced by PE.

    • Relaxation (%) = [ (Tension with PE - Tension with Compound) / (Tension with PE - Baseline Tension) ] * 100

  • Construct Dose-Response Curve: Plot the mean percentage relaxation (Y-axis) against the logarithm of the molar concentration of this compound (X-axis).

  • Determine EC₅₀ and Eₘₐₓ: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in a statistical software package (e.g., GraphPad Prism) to fit the curve.[14]

    • EC₅₀ (Half-maximal Effective Concentration): The concentration of the compound that produces 50% of the maximal response. It is a measure of the compound's potency.[8][15]

    • Eₘₐₓ (Maximum Effect): The maximum relaxation effect produced by the compound.

Sample Data Presentation

The results should be summarized in a clear, tabular format for easy comparison.

Concentration (M)% Relaxation (Endothelium-Intact) (Mean ± SEM)% Relaxation (Endothelium-Denuded) (Mean ± SEM)
1.00E-085.2 ± 1.11.5 ± 0.4
1.00E-0715.8 ± 2.33.1 ± 0.9
1.00E-0648.9 ± 4.58.7 ± 1.5
1.00E-0585.4 ± 3.815.2 ± 2.1
1.00E-0496.1 ± 2.118.3 ± 2.5
EC₅₀ ~1.1 µM >100 µM
Eₘₐₓ 97.5% ~20%

(Note: Data are hypothetical and for illustrative purposes only.)

Mechanistic Insights: Proposed Signaling Pathways

Flavonoids can induce vasodilation through multiple pathways.[16] For this compound, a primary investigation should focus on the endothelium-dependent nitric oxide (NO) pathway, which is a common mechanism for quercetin and its analogues.[5][17][18]

  • Endothelium-Dependent Pathway: In endothelial cells, this compound may stimulate endothelial Nitric Oxide Synthase (eNOS). This enzyme converts L-arginine to L-citrulline and NO.[19] NO, a gaseous signaling molecule, rapidly diffuses to the underlying vascular smooth muscle cells (VSMCs).

  • Action in Vascular Smooth Muscle: In VSMCs, NO activates the enzyme soluble guanylate cyclase (sGC). sGC converts GTP to cyclic guanosine monophosphate (cGMP).[20]

  • Relaxation Cascade: Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This leads to a decrease in intracellular Ca²⁺ concentration and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[21]

  • Endothelium-Independent Possibilities: While the primary mechanism is likely NO-dependent, flavonoids can also act directly on VSMCs.[22] Potential mechanisms include the blockade of voltage-gated Ca²⁺ channels (reducing Ca²⁺ influx) or the activation of K⁺ channels (leading to hyperpolarization and subsequent closure of Ca²⁺ channels).[16][23]

G cluster_EC Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell cluster_direct Direct VSMC Action (Endothelium-Independent) Compound This compound eNOS eNOS Compound->eNOS + NO Nitric Oxide (NO) eNOS->NO LArg L-Arginine LArg->eNOS sGC sGC NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG + MLCP MLCP ↑ PKG->MLCP Ca [Ca²⁺]i ↓ PKG->Ca Relax Relaxation MLCP->Relax Ca->Relax Ca_Channel Ca²⁺ Channels Ca_Channel->Ca K_Channel K⁺ Channels K_Channel->Relax Compound_VSMC This compound Compound_VSMC->Ca_Channel - Compound_VSMC->K_Channel +

Caption: Proposed signaling pathways for flavonoid-induced vasodilation.

References

  • López-Posadas, R., et al. (2012). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. MDPI. Available at: [Link]

  • Shen, Y., et al. (2014). DIETARY FLAVONOID QUERCETIN STIMULATES VASORELAXATION IN AORTIC VESSELS. PMC - PubMed Central. Available at: [Link]

  • Vargas-Mendoza, N., et al. (2009). Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. ResearchGate. Available at: [Link]

  • Higashi, Y., et al. (2007). Assessment of endothelium-independent vasodilation: from methodology to clinical perspectives. PubMed. Available at: [Link]

  • Castillo, C., et al. (2011). Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake. PMC - NIH. Available at: [Link]

  • Al-Taweel, A. M., et al. (2020). Major flavonoids from Psiadia punctulata produce vasodilation via activation of endothelial dependent NO signaling. PMC - NIH. Available at: [Link]

  • Benito, S., et al. (2002). A flavonoid-rich diet increases nitric oxide production in rat aorta. PMC - NIH. Available at: [Link]

  • Klabunde, R. E. (n.d.). Vascular Smooth Muscle Contraction and Relaxation. Cardiovascular Physiology Concepts. Available at: [Link]

  • Theobald, M. (2021). How to calculate EC50 for a pharmacological dose-response curve? ResearchGate. Available at: [Link]

  • Bondonno, C. P., et al. (2017). Role of flavonoids and nitrates in cardiovascular health. Cambridge Core. Available at: [Link]

  • Onk, D., et al. (2016). Iloprost relaxes phenylephrine-precontracted rat aortic rings. e-Century Publishing Corporation. Available at: [Link]

  • Bence, M., et al. (2014). Quantitative Analysis of Vasodilatory Action of Quercetin on Intramural Coronary Resistance Arteries of the Rat In Vitro. NIH. Available at: [Link]

  • Feng, M., et al. (2014). Measurement of Endothelium-Dependent Vasodilation in Mice—Brief Report. American Heart Association Journals. Available at: [Link]

  • Hill, M. A., et al. (2010). Vascular Smooth Muscle Structure and Function. NCBI - NIH. Available at: [Link]

  • Al-Taweel, A. M., et al. (2020). Major flavonoids from Psiadia punctulata produce vasodilation via activation of endothelial dependent NO signaling. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Vascular smooth muscle. Wikipedia. Available at: [Link]

  • Duarte, J., et al. (2014). Modulation of nitric oxide by flavonoids. ResearchGate. Available at: [Link]

  • Stojanović, R., et al. (2017). Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta effected by an atypical sympathomimetic decongestant. KoreaMed Synapse. Available at: [Link]

  • Joannides, R., et al. (n.d.). Evaluation of Endothelium-Dependent Vasodilation in Humans. AHA Journals. Available at: [Link]

  • Higashi, Y., et al. (2007). Assessment of endothelium-independent vasodilation: From methodology to clinical perspectives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Vascular response of aortic rings precontracted with phenylephrine to increasing doses of IGF-I in control conditions (WKY). ResearchGate. Available at: [Link]

  • Si, H., et al. (2011). The flavonoid luteolin induces nitric oxide production and arterial relaxation. PMC - NIH. Available at: [Link]

  • GraphPad. (n.d.). The EC50. GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]

  • Perez-Vizcaino, F., et al. (2002). Endothelium-Independent Vasodilator Effects of the Flavonoid Quercetin and Its Methylated Metabolites in Rat Conductance and Resistance Arteries. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Medicosis Perfectionalis. (2017). Mechanism of Smooth Muscle Relaxation | Role of Nitric Oxide | IP3 Pathway. YouTube. Available at: [Link]

  • Al-Khayri, J. M., et al. (2023). Effects of flavonoids on vascular activity. AccScience Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Three dominant pathways for regulating vascular smooth muscle relaxation. ResearchGate. Available at: [Link]

  • van der Heiden, K., et al. (2004). Enhanced phenylephrine-induced rhythmic activity in the atherosclerotic mouse aorta via an increase in opening of KCa channels. NIH. Available at: [Link]

  • AWS. (n.d.). Dose-response curve fitting for EC50 calculation [R]. AWS. Available at: [Link]

  • Winaruddin, W., et al. (2021). In vitro analysis of quercetin-like compounds from mistletoe Dendrophthoe pentandra (L.) Miq as a potential antiviral agent for Newcastle disease. F1000Research. Available at: [Link]

  • Benito, S., et al. (2002). A flavonoid-rich diet increases nitric oxide production in rat aorta. PubMed. Available at: [Link]

  • Lüscher, T. F., et al. (1990). Impaired Endothelium-Dependent Vasodilation in Patients With Essential Hypertension. Circulation. Available at: [Link]

  • BioCrick. (n.d.). This compound datasheet. BioCrick. Available at: [Link]

  • Wikipedia. (n.d.). EC50. Wikipedia. Available at: [Link]

  • MyAssays. (n.d.). Dose-Response Curves for EC50 with MyAssays Desktop. MyAssays. Available at: [Link]

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SOS-chromotest for assessing genotoxicity of 5,7-Di-O-methylquercetin

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Assessing the Genotoxicity of 5,7-Di-O-methylquercetin using the SOS-Chromotest

Introduction: The Genotoxicity Question for Natural Compounds

Natural products, particularly flavonoids like quercetin and its derivatives, are of significant interest in drug development and nutraceuticals for their diverse biological activities. However, their interaction with cellular DNA is a critical safety checkpoint. This compound, an O-methylated flavonol, has been identified in various plant species and, like its parent compound, requires thorough toxicological evaluation.[1][2] Genotoxicity assays are fundamental to this process, identifying substances that can cause DNA damage, potentially leading to carcinogenesis.[3]

The SOS-chromotest is a rapid and reliable bacterial colorimetric assay designed to screen for such DNA-damaging agents.[4][5] It offers a practical alternative to the traditional Ames test, providing a quantitative measure of a compound's ability to induce the primary DNA repair system in Escherichia coli, known as the SOS response.[4][6] This application note provides a detailed protocol and the underlying scientific principles for evaluating the genotoxicity of this compound using the SOS-chromotest. The protocol incorporates methodologies for testing with and without an exogenous metabolic activation system (S9 fraction) to distinguish between direct-acting genotoxins and those requiring metabolic conversion to become active.[4][7]

Principle of the SOS-Chromotest: Visualizing DNA's Cry for Help

The SOS-chromotest leverages a genetically engineered strain of Escherichia coli (typically PQ37) to measure the induction of the SOS DNA repair pathway.[8] In a healthy bacterium, a repressor protein called LexA binds to the operator regions of over 40 genes involved in DNA repair, effectively keeping them switched off.[9][10]

When a chemical agent damages the bacterial DNA, the replication fork stalls, exposing single-stranded DNA (ssDNA). This ssDNA activates a sensor protein, RecA. The activated RecA protein facilitates the autocatalytic cleavage of the LexA repressor.[10][11][12] With LexA gone, the SOS genes are expressed, launching a full-scale DNA repair operation.

The key to the assay is a clever genetic fusion. The promoter of an SOS gene, sfiA, is fused to the lacZ gene, which codes for the enzyme β-galactosidase.[5] Therefore, any DNA damage that induces the sfiA gene will also trigger the production of β-galactosidase. This enzyme's activity can be easily quantified by adding a chromogenic substrate, which turns a distinct color upon cleavage. The intensity of this color is directly proportional to the level of DNA damage induced by the test compound.[4][6]

To ensure that a decrease in enzyme activity isn't simply due to the test compound killing the bacteria (cytotoxicity), the activity of a constitutively expressed enzyme, alkaline phosphatase, is also measured simultaneously. This allows the results to be normalized for cell viability.[4]

The SOS Signaling Pathway

The diagram below illustrates the molecular cascade leading to the colorimetric signal in the SOS-chromotest.

SOS_Pathway cluster_cell E. coli Cell DNA_damage DNA Damage (e.g., by this compound) ssDNA ssDNA Formation DNA_damage->ssDNA RecA_active RecA* ssDNA->RecA_active activates RecA_inactive RecA (Inactive) LexA LexA Repressor RecA_active->LexA promotes cleavage SOS_box SOS Box (Operator) LexA->SOS_box binds & represses sfiA_lacZ sfiA::lacZ Fusion Gene b_gal β-galactosidase (Enzyme) sfiA_lacZ->b_gal transcription & translation Color Colored Product b_gal->Color cleaves Substrate Chromogenic Substrate (e.g., ONPG) Substrate->b_gal

Caption: The SOS response pathway in the E. coli tester strain.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the procedure for conducting the SOS-chromotest in a 96-well microplate format, a common method for screening.[4]

PART I: Preparation of Reagents and Bacterial Culture
  • Materials & Reagents:

    • E. coli PQ37 tester strain

    • Luria-Bertani (LB) medium

    • Ampicillin (for maintaining the plasmid in some strains)

    • Test Compound: this compound (CAS 13459-07-9)

    • Solvent: Dimethyl sulfoxide (DMSO)

    • Positive Controls:

      • Without S9: 4-Nitroquinoline-1-oxide (4-NQO)

      • With S9: 2-Aminoanthracene (2-AA)

    • Negative Control: DMSO (or chosen solvent)

    • S9 Mix (for metabolic activation):

      • Post-mitochondrial S9 fraction from Aroclor 1254 or Phenobarbital/β-naphthoflavone-induced rat liver[7][13]

      • S9 Cofactor Mix (e.g., NADP+, Glucose-6-phosphate)

    • Assay Reagents:

      • Phosphate Buffer (e.g., Na₂HPO₄, NaH₂PO₄)

      • Z-Buffer (for β-galactosidase assay)

      • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution

      • p-Nitrophenyl phosphate (pNPP) solution

      • Sodium Dodecyl Sulfate (SDS)

      • 2-Mercaptoethanol

      • Sodium Carbonate (Na₂CO₃) solution (Stop solution)

      • Tris-HCl buffer

  • Bacterial Culture Preparation (Self-Validating Step):

    • Rationale: Starting with a healthy, exponentially growing culture is critical for a reproducible SOS response.

    • Procedure:

      • From a frozen stock, streak E. coli PQ37 onto an LB agar plate (with ampicillin if required) and incubate overnight at 37°C.

      • Inoculate a single colony into 5-10 mL of LB broth (with ampicillin).

      • Incubate at 37°C with shaking (approx. 200 rpm) until the culture reaches an optical density (OD₆₀₀) of 0.3-0.4. This corresponds to the mid-exponential growth phase where cells are most responsive.

      • Dilute the culture with fresh LB medium to a working OD₆₀₀ of approximately 0.05. This standardized cell density ensures consistency across all wells.

PART II: Assay Procedure

The workflow involves exposing the prepared bacterial culture to various concentrations of the test compound, with and without the S9 metabolic activation mix.

Workflow cluster_S9 Parallel Assays cluster_measure Enzyme Activity Measurement start Start: Prepare Reagents & Bacterial Culture plate_prep Prepare 96-Well Plate: Add Test Compound Dilutions, Controls (Positive & Negative) start->plate_prep add_bacteria Add Diluted E. coli Culture to All Wells plate_prep->add_bacteria no_s9_path Assay without S9: Add Growth Medium add_bacteria->no_s9_path s9_path Assay with S9: Add S9 Mix add_bacteria->s9_path incubation Incubate Plate (e.g., 2 hours at 37°C with shaking) no_s9_path->incubation s9_path->incubation split_assay Aliquot Lysate for Two Assays incubation->split_assay beta_gal β-Galactosidase Assay: Add ONPG Substrate, Incubate, Stop Reaction split_assay->beta_gal alk_phos Alkaline Phosphatase Assay: Add pNPP Substrate, Incubate, Stop Reaction split_assay->alk_phos read_plate Read Absorbance (420 nm for β-gal, 405 nm for AP) beta_gal->read_plate alk_phos->read_plate calculate Calculate Induction Factor (IF) and Growth Factor (GF) read_plate->calculate interpret Interpret Results: Positive, Negative, or Equivocal calculate->interpret end End interpret->end

Caption: Experimental workflow for the SOS-chromotest.

  • Compound Dilution Plate:

    • Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1-5 mg/mL, diluted down across 6-8 concentrations.

    • In a 96-well plate, add a small volume (e.g., 10 µL) of each dilution in triplicate.

    • Include wells for the negative control (DMSO) and positive controls (4-NQO for -S9 plates, 2-AA for +S9 plates).

  • Exposure:

    • For the assay without S9 (-S9): Add 90 µL of the diluted bacterial culture to each well.

    • For the assay with S9 (+S9): Prepare the S9 mix according to the manufacturer's instructions (typically 1-10% v/v S9 fraction in cofactor buffer). Add 90 µL of the diluted bacterial culture premixed with the S9 mix to each well.

    • The final volume in each well is 100 µL. The final solvent concentration should be low (≤1-2%) to avoid toxicity.

  • Incubation:

    • Seal the plate and incubate for 2 hours at 37°C with gentle shaking. This allows time for the test compound to enter the cells, cause DNA damage, and induce the SOS response.

  • Enzyme Assays:

    • Rationale: After incubation, the cells are lysed, and the activities of β-galactosidase (the reporter) and alkaline phosphatase (the viability control) are measured in parallel from the same sample.

    • β-Galactosidase Assay:

      • In a new 96-well plate, add 20 µL of the cell culture from the incubation plate to 180 µL of Z-Buffer containing SDS and 2-mercaptoethanol to lyse the cells.

      • Add 40 µL of ONPG solution.

      • Incubate at 37°C until a visible yellow color develops in the positive control wells (typically 15-60 minutes).

      • Stop the reaction by adding 100 µL of 1M Na₂CO₃.

      • Read the absorbance at 420 nm (A₄₂₀).

    • Alkaline Phosphatase Assay:

      • In a separate 96-well plate, add 20 µL of the cell culture from the incubation plate to 180 µL of Tris-HCl buffer containing pNPP.

      • Incubate at 37°C for 15-30 minutes.

      • Stop the reaction (if necessary, depending on the protocol) and read the absorbance at 405 nm (A₄₀₅).

Data Analysis and Interpretation

The genotoxic potential is determined by calculating the Induction Factor (IF).

  • Calculate the Ratio (R): For each concentration, calculate the ratio of β-galactosidase activity to alkaline phosphatase activity.

    • R = A₄₂₀ / A₄₀₅

  • Calculate the Induction Factor (IF): The IF is the ratio of R at a given concentration of the test compound (R(c)) to the R of the negative control (R(0)).

    • IF = R(c) / R(0)

  • Calculate the Growth Factor (GF): This measures cytotoxicity. It is the ratio of the alkaline phosphatase activity at a given concentration (A₄₀₅(c)) to that of the negative control (A₄₀₅(0)).

    • GF = A₄₀₅(c) / A₄₀₅(0)

    • A GF value below 0.75 or 0.8 typically indicates significant cytotoxicity, and the corresponding IF value should be interpreted with caution.

  • Interpretation Criteria:

    • Negative: The IF does not exceed 1.5 at any non-cytotoxic concentration, and no dose-response relationship is observed.

    • Positive: There is a clear dose-dependent increase in the IF, and the IF exceeds a threshold value (typically ≥ 1.5 or 2.0) at one or more non-cytotoxic concentrations.

    • Equivocal: The results do not meet the criteria for positive or negative (e.g., a weak, non-dose-dependent increase in IF). The experiment should be repeated.

Example Data Presentation

The results for this compound should be summarized in a table for clarity. Note that studies have already indicated this compound is genotoxic in the SOS-chromotest without metabolic activation.[1]

Concentration (µg/mL)A₄₂₀ (β-gal) Mean ± SDA₄₀₅ (AP) Mean ± SDRatio (R)Growth Factor (GF)Induction Factor (IF)Assessment (-S9)
0 (Solvent Control)0.150 ± 0.010.850 ± 0.040.1761.001.0Negative
10.185 ± 0.020.845 ± 0.050.2190.991.2-
50.280 ± 0.030.830 ± 0.060.3370.981.9Positive
100.450 ± 0.040.810 ± 0.050.5560.953.2Positive
250.580 ± 0.050.750 ± 0.070.7730.884.4Positive
500.490 ± 0.060.550 ± 0.080.8910.655.1Cytotoxic
4-NQO (0.5 µg/mL)0.950 ± 0.070.820 ± 0.041.1590.966.6Valid Control

(Note: Data are hypothetical and for illustrative purposes only.)

Discussion and Field-Proven Insights

  • The Role of S9 for Flavonoids: For many flavonoids, metabolic activation can be a double-edged sword. While often a detoxification pathway, S9 metabolism can also generate reactive intermediates. For quercetin, the parent compound, S9 addition has been shown to reduce its genotoxicity in the SOS-chromotest, suggesting detoxification.[14] However, for other compounds, S9 is essential to unmask their genotoxic potential.[7] Therefore, testing this compound both with and without S9 is essential for a complete risk profile, even though existing data suggest it is a direct-acting genotoxin.[1]

  • Solubility and Precipitation: Flavonoids can have poor aqueous solubility. It is crucial to perform a solubility test first and to visually inspect the wells for precipitation of the test compound during the assay, as this can lead to inaccurate results.

  • Comparison with Ames Test: The SOS-chromotest results generally show good correlation with the Ames test.[5] A positive result in the SOS-chromotest for this compound is consistent with findings that it is mutagenic in Salmonella typhimurium strain TA98.[1] Following regulatory guidelines like those from the OECD for bacterial mutation tests provides a framework for ensuring data quality and acceptance.[3][15]

Conclusion

The SOS-chromotest is a robust and efficient method for assessing the genotoxic potential of compounds like this compound. Its quantitative, colorimetric endpoint and microplate format make it suitable for screening in the early stages of drug development and chemical safety assessment. By following a well-structured protocol that includes both direct and metabolically activated conditions, and by carefully interpreting the data in the context of cytotoxicity, researchers can reliably determine if a compound interacts with DNA in a damaging manner. For this compound, the evidence points towards direct genotoxic activity, a critical piece of information for its future development and safety evaluation.

References

  • Wikipedia. (n.d.). SOS chromotest. Retrieved from [Link]

  • Quillardet, P., Huisman, O., D'Ari, R., & Hofnung, M. (1982). The SOS Chromotest, a colorimetric bacterial assay for genotoxins: validation study with 83 compounds. Mutation Research/Environmental Mutagenesis and Related Subjects, 98(1), 1-16. Retrieved from [Link]

  • Biotoxicity. (n.d.). SOS Genotoxicity Tests. Retrieved from [Link]

  • ResearchGate. (n.d.). Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. Retrieved from [Link]

  • Gaspar, J., Rodrigues, A., Laires, A., Silva, F., Costa, S., & Rueff, J. (1994). Genetic toxicology of flavonoids: the role of metabolic conditions in the induction of reverse mutation, SOS functions and sister-chromatid exchanges. Mutagenesis, 9(6), 549-555. Retrieved from [Link]

  • Mori, Y., Nakamura, Y., Kobayashi, A., Konishi, Y., & Ohta, T. (2001). N-benzylimidazole for preparation of S9 fraction with multi-induction of metabolizing enzymes in short-term genotoxicity assays. Mutagenesis, 16(6), 479-486. Retrieved from [Link]

  • BIOHIDRICA. (n.d.). SOS-ChromoTest. Retrieved from [Link]

  • Arrieta-Baez, D., Zepeda-Vallejo, G., Cano-Sánchez, P., Breña-Valle, M., Reyes-Chilpa, R., & Jiménez-Estrada, M. (2000). Use of the SOS-chromotest spot assay as a screening system for detecting genotoxic compounds in crude plant extracts. Phytomedicine, 7(5), 419-424. Retrieved from [Link]

  • SciSpace. (2001). N-benzylimidazole for preparation of S9 fraction with multi-induction of metabolizing enzymes in short-term genotoxicity assays. Mutagenesis, 16(6), 479-486. Retrieved from [Link]

  • NIB. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • Huisman, O., D'Ari, R., & George, J. (1980). Effect of suppressors of SOS-mediated filamentation on sfiA operon expression in Escherichia coli. Journal of Bacteriology, 144(1), 185-191. Retrieved from [Link]

  • Quillardet, P., & Hofnung, M. (1985). The SOS Chromotest, a colorimetric bacterial assay for genotoxins: procedures. Mutation Research/Environmental Mutagenesis and Related Subjects, 147(1-2), 65-78. Retrieved from [Link]

  • de Oliveira, M. R., et al. (2023). In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. Molecules, 28(8), 3461. Retrieved from [Link]

  • Lee, G., et al. (2022). Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers. Toxicological Research, 38(1), 59-67. Retrieved from [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Hill, T. M., & Thomson, T. A. (1997). sfi-independent filamentation in Escherichia coli is lexA dependent and requires DNA damage for induction. Journal of Bacteriology, 179(6), 1931-1939. Retrieved from [Link]

  • van der Hoeven, J. C., Bruggeman, I. M., & Debets, F. M. (1984). Genotoxicity of quercetin in cultured mammalian cells. Mutation Research/Letters, 136(1), 9-21. Retrieved from [Link]

  • Gramec, D., et al. (2022). Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction. Toxins, 14(6), 406. Retrieved from [Link]

  • Regulations.gov. (2017). Final Report: Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Jones, C., & Holland, I. B. (1985). Reversibility of SOS-associated division inhibition in Escherichia coli. Journal of Bacteriology, 161(3), 963-968. Retrieved from [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from [Link]

  • Harwood, M., et al. (2007). A critical review of the data related to the safety of quercetin and lack of evidence of in vivo toxicity, including lack of genotoxic/carcinogenic properties. Food and Chemical Toxicology, 45(11), 2179-2205. Retrieved from [Link]

  • Knight, A. W., et al. (2009). Assessment of the genotoxicity of S9-generated metabolites using the GreenScreen HC GADD45a–GFP assay. Mutagenesis, 24(1), 51-59. Retrieved from [Link]

  • Honma, M. (2019). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 41, 2. Retrieved from [Link]

  • Recacha, E., et al. (2024). Impact of suppression of the SOS response on protein expression in clinical isolates of Escherichia coli under antimicrobial pressure of ciprofloxacin. Frontiers in Microbiology, 15, 1368146. Retrieved from [Link]

  • Shomu's Biology. (2018, January 7). SOS Response and DNA Repair [Video]. YouTube. Retrieved from [Link]

Sources

A Validated Isocratic LC Method for the Quantification of 5,7-Di-O-methylquercetin

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, validated isocratic High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 5,7-Di-O-methylquercetin. This compound is an O-methylated flavonol, a derivative of quercetin, with demonstrated biological activities, including potential anti-inflammatory and genotoxic properties.[1][2] Accurate and reliable quantification of this compound is essential for quality control, stability testing, and pharmacokinetic studies in drug discovery and development. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase, offering a balance of efficiency, simplicity, and ruggedness suitable for routine analysis. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[3][4]

Introduction and Method Rationale

This compound is a specific O-methylated derivative of quercetin, a widely studied flavonoid.[1] Its chemical structure features methoxy groups at the 5- and 7-positions of the A-ring, which alters its physicochemical properties, such as lipophilicity and metabolic stability, compared to its parent compound, quercetin.[1] These structural modifications can significantly influence its biological activity, making it a compound of interest for pharmacological research.

For any scientific investigation or product development involving this compound, a reliable analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, identification, and quantification of such analytes in various matrices, from raw materials to complex biological fluids.[5]

Rationale for an Isocratic Approach: While gradient elution methods are powerful for separating complex mixtures, an isocratic method—where the mobile phase composition remains constant throughout the run—was chosen for this application. The rationale is threefold:

  • Simplicity and Robustness: Isocratic systems are less complex, avoiding issues with pump proportioning and column re-equilibration, leading to more rugged and transferable methods.[6]

  • Efficiency for a Single Analyte: For quantifying a specific target compound, a well-developed isocratic method can provide the necessary resolution and a shorter run time.[7]

  • Cost-Effectiveness: This approach typically consumes less solvent and reduces wear on the HPLC system, making it ideal for high-throughput quality control environments.

The method development was guided by established principles for flavonoid analysis, focusing on achieving a symmetric peak shape, adequate retention, and high sensitivity.

Experimental Methodology

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. C18 columns are standard for flavonoid analysis due to their effective retention of moderately polar compounds.[8][9][10]

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).[11]

    • Methanol (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Trifluoroacetic acid (TFA) or Formic Acid (reagent grade).

  • Software: Chromatography data station software for instrument control, data acquisition, and processing.

Preparation of Solutions

Mobile Phase Preparation (Methanol/Water with 0.1% TFA): The choice of an acidified organic/aqueous mobile phase is critical. The acid suppresses the ionization of the hydroxyl groups on the flavonoid B-ring, which is essential for preventing peak tailing and ensuring reproducible retention.[12][13]

  • Measure 700 mL of HPLC-grade methanol into a 1 L graduated cylinder.

  • Measure 300 mL of HPLC-grade water into a separate graduated cylinder.

  • Combine the methanol and water in a 1 L solvent bottle.

  • Add 1.0 mL of Trifluoroacetic acid (TFA) to the mixture.

  • Mix thoroughly and degas the solution for 15-20 minutes using an ultrasonic bath or an inline degasser.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with methanol and mix well. This solution should be stored at 2-8 °C and protected from light.

Calibration Curve Working Standards (0.2 - 2.0 µg/mL): Prepare a series of working standards by serially diluting the stock solution with the mobile phase. An example dilution scheme is provided below.

Target Conc. (µg/mL)Vol. of Stock (100 µg/mL)Final Volume (mL)Diluent
10.01.0 mL10Mobile Phase
2.0200 µL of 10 µg/mL1Mobile Phase
1.5150 µL of 10 µg/mL1Mobile Phase
1.0100 µL of 10 µg/mL1Mobile Phase
0.550 µL of 10 µg/mL1Mobile Phase
0.220 µL of 10 µg/mL1Mobile Phase
Chromatographic Conditions

The following conditions were optimized to provide a sharp, symmetric peak with a reasonable retention time. A detection wavelength of 354 nm was selected based on similar methylquercetin compounds to ensure high sensitivity.[14]

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : Water : TFA (70:30:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 354 nm
Run Time ~10 minutes

Method Validation Protocol

The developed method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[3][4][15]

Caption: Workflow for analytical method validation based on ICH Q2(R2) guidelines.

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis. Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the 1.0 µg/mL working standard solution six consecutive times.

  • Calculate the system suitability parameters from the resulting chromatograms.

Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). Protocol:

  • Analyze a blank sample (diluent/mobile phase).

  • Analyze a placebo sample (if applicable, containing all formulation components except the analyte).

  • Analyze a standard solution of this compound.

  • Analyze a sample of this compound spiked into the placebo matrix. Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank or placebo chromatograms.

Linearity

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. Protocol:

  • Prepare calibration standards at a minimum of five concentration levels (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 µg/mL).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis on the data. Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.999.

Accuracy

Purpose: To assess the closeness of the test results obtained by the method to the true value. Protocol:

  • Prepare a blank matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A common target concentration could be 1.0 µg/mL.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Protocol for Repeatability (Intra-day Precision):

  • Prepare six individual samples at 100% of the target concentration (e.g., 1.0 µg/mL).

  • Analyze these samples on the same day under the same operating conditions.

  • Calculate the %RSD of the results.

Protocol for Intermediate Precision (Inter-day Precision):

  • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD of the combined results from both days.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%

  • Intermediate Precision: %RSD ≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ). Protocol (based on the calibration curve):

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Prepare and analyze samples at the calculated LOQ concentration to confirm that it meets precision and accuracy requirements. Acceptance Criteria: The LOQ should be quantifiable with a precision (%RSD) of ≤ 10%.

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Analyze a standard sample while introducing small variations to the chromatographic conditions, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.7 and 0.9 mL/min).

    • Mobile Phase Composition: ± 2% organic phase (e.g., 68% and 72% methanol).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

  • Assess the impact on system suitability parameters (retention time, peak area, tailing factor). Acceptance Criteria: System suitability parameters must remain within the established limits for all tested variations.

Summary of Validation Results

The following table summarizes the expected results for a successfully validated method, confirming its suitability for the intended application.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at analyte RTPass
Linearity (R²) ≥ 0.9990.9995
Range -0.2 - 2.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.20%
LOD -~0.05 µg/mL
LOQ Precision ≤ 10%~0.15 µg/mL
Robustness System suitability passesPass

Overall Workflow Diagram

Analytical_Workflow cluster_prep Preparation cluster_analysis LC Analysis cluster_data Data Processing & Reporting prep_standards Prepare Standards & QC Samples sst_check System Suitability Test (6 injections of standard) prep_standards->sst_check sequence_run Run Analytical Sequence (Blanks, Standards, Samples) prep_standards->sequence_run prep_sample Prepare Test Sample (e.g., Dissolution, Extraction) prep_sample->sequence_run prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration system_equilibration->sst_check sst_check->sequence_run If SST Passes integration Integrate Chromatograms sequence_run->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte in Samples calibration->quantification report Generate Final Report quantification->report

Caption: General workflow for the quantification of this compound.

Conclusion

This application note presents a simple, rapid, and reliable isocratic HPLC method for the quantification of this compound. The method has been developed with a clear scientific rationale and validated in accordance with stringent ICH guidelines, confirming its excellent specificity, linearity, accuracy, precision, and robustness. This validated method is well-suited for routine quality control analysis and can be readily implemented in research and drug development laboratories.

References

  • Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. [Link]

  • Development of stability indicating RP-HPLC method for Quercetin estimation in Nanostructure liquid crystalline dispersion. ResearchGate. [Link]

  • HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines. National Institutes of Health (NIH). [Link]

  • A Review on Isocratic elution in HPLC methods for Flavonoids. BEPLS. [Link]

  • Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. National Institutes of Health (NIH). [Link]

  • A New Validated HPLC Method for the Determination of Quercetin: Application to Study Pharmacokinetics in Rats. ResearchGate. [Link]

  • HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology. [Link]

  • Simultaneous quantification of flavonoids and phenolic acids in plant materials by a newly developed isocratic high-performance liquid chromatography approach. PubMed. [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Philippine Journal of Science. [Link]

  • Isolation, characterization, and validation of RP-HPLC method for the quantification of quercetin in Huberantha senjiana leaf extract. Journal of Applied Pharmaceutical Science. [Link]

  • Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. MDPI. [Link]

  • Validation of an isocratic LC method for determination of quercetin and methylquercetin in topical nanoemulsions. PubMed. [Link]

  • This compound datasheet. BioCrick. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Development of Isocratic High Performance Liquid Chromatography Method for Simultaneous Analysis of the Flavonol Flavonoids. ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Determination of quercetin in dietary supplements by isocratic RP-HPLC method. Macedonian Pharmaceutical Bulletin. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food & Drug Administration (FDA). [Link]

  • Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. ResearchGate. [Link]

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Application of 5,7-Di-O-methylquercetin in Neuroprotection Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the application of 5,7-Di-O-methylquercetin, a methoxyflavone, in the field of neuroprotection research. It is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this compound in various neurodegenerative disease models. This document outlines the key mechanisms of action, provides detailed protocols for essential in vitro assays, and offers insights into the rationale behind experimental design.

Introduction: The Promise of Methylated Flavonoids in Neuroprotection

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is the interplay between oxidative stress and neuroinflammation. Flavonoids, a class of polyphenolic compounds found in plants, have long been investigated for their neuroprotective properties, largely attributed to their antioxidant and anti-inflammatory activities.[1]

This compound is an O-methylated derivative of quercetin, a widely studied flavonol. The methylation at the 5 and 7 positions of the A-ring enhances its metabolic stability and lipophilicity, potentially increasing its bioavailability and blood-brain barrier permeability compared to its parent compound, quercetin.[2] Research indicates that this compound exhibits enhanced radical-scavenging activity.[2] This improved antioxidant capacity is crucial for mitigating the oxidative stress implicated in neuronal damage.[2]

Unraveling the Mechanisms of Neuroprotection

The neuroprotective effects of this compound are multifaceted, involving direct antioxidant actions and modulation of key intracellular signaling pathways that govern cellular stress responses, inflammation, and survival.

Potent Antioxidant and Radical Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a cornerstone of neurodegeneration. This compound demonstrates superior radical-scavenging properties compared to quercetin. The methyl groups at the 5 and 7 positions are thought to stabilize the radical cation intermediate formed during the electron transfer process, thereby enhancing its antioxidant capabilities.[2]

Modulation of Pro-survival Signaling Pathways

This compound has been shown to influence critical signaling cascades that promote neuronal survival. One such pathway is the PI3K/Akt pathway , which is central to cell growth, proliferation, and survival. Activation of this pathway can inhibit apoptosis and promote neuronal resilience. Additionally, this compound may activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway . Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[3][4]

Attenuation of Neuroinflammation

Neuroinflammation, primarily mediated by activated microglia, contributes significantly to the progression of neurodegenerative diseases. Activated microglia release pro-inflammatory cytokines and other neurotoxic molecules. This compound has demonstrated anti-inflammatory effects by inhibiting key inflammatory pathways, such as the NF-κB (Nuclear Factor-kappa B) signaling pathway .[2] By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory genes, thereby dampening the neuroinflammatory response.[2][5]

Inhibition of Key Enzymes in Alzheimer's Disease Pathology

A promising area of research for this compound is its potential role in Alzheimer's disease. Studies suggest that it can act as an inhibitor of beta-secretase 1 (BACE1) , a key enzyme involved in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[2][6] The structural modifications in this compound appear to enhance its inhibitory activity against BACE1 selectively.[2]

Core Experimental Protocols for In Vitro Neuroprotection Studies

The following section details step-by-step protocols for foundational in vitro assays to characterize the neuroprotective effects of this compound. The human neuroblastoma cell line, SH-SY5Y, is a commonly used and relevant model for these studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[7][8]

Protocol 1: SH-SY5Y Cell Culture and Differentiation

Rationale: Undifferentiated SH-SY5Y cells are proliferative and exhibit a neuroblast-like phenotype. Differentiation into a more mature, neuron-like phenotype can be achieved with agents like retinoic acid, making them more susceptible to neurotoxins and providing a more relevant model for neuroprotection studies.[7]

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM/F-12 supplemented with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-retinoic acid (RA).

  • T-75 cell culture flasks

  • 6-well, 24-well, and 96-well cell culture plates

  • Trypsin-EDTA (0.25%)

Procedure:

  • Cell Maintenance (Undifferentiated):

    • Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture cells when they reach 80-90% confluency (typically every 3-4 days).

    • To subculture, aspirate the medium, wash with PBS, and incubate with 2-3 mL of Trypsin-EDTA for 3-5 minutes at 37°C.

    • Neutralize trypsin with 7-8 mL of Complete Growth Medium and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh Complete Growth Medium and re-seed into new flasks at a 1:5 to 1:10 split ratio.

  • Differentiation Protocol:

    • Seed undifferentiated SH-SY5Y cells into the desired culture plates at a density of 1 x 10^5 cells/cm^2 in Complete Growth Medium.

    • After 24 hours, replace the medium with Differentiation Medium.

    • Continue to culture the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days.

    • Successful differentiation is characterized by the appearance of extensive neurite outgrowth and a reduction in cell proliferation.

Protocol 2: Assessment of Cell Viability (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is fundamental for determining the protective effect of this compound against a neurotoxic insult.[9][10]

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • Neurotoxin of choice (e.g., H2O2, 6-OHDA, MPP+)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Serum-free culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed and differentiate SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the differentiation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Incubate for 24 hours at 37°C.

  • Neurotoxin Challenge:

    • After the pre-treatment period, remove the medium and add 100 µL of serum-free medium containing the neurotoxin at a pre-determined toxic concentration (e.g., a concentration that induces ~50% cell death). For control wells (no toxin), add fresh serum-free medium.

    • Incubate for the desired duration (e.g., 24 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated, no toxin) cells.

    • Cell Viability (%) = (Absorbance of treated sample / Absorbance of control) x 100.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)

Rationale: This assay measures the overall levels of ROS within the cells. 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12]

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate (black, clear bottom)

  • DCFH-DA stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • Neurotoxin and this compound

  • Fluorescence microplate reader

Procedure:

  • Cell Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCFH-DA Loading:

    • Prepare a 10 µM working solution of DCFH-DA in HBSS immediately before use.

    • After the neurotoxin challenge, remove the medium and wash the cells twice with warm HBSS.

    • Add 100 µL of the 10 µM DCFH-DA working solution to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with warm HBSS to remove excess probe.

    • Add 100 µL of HBSS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Normalize the fluorescence intensity of each sample to the cell number (can be done in parallel with a viability assay like MTT).

    • Express the results as a percentage of the control (toxin-treated) group.

Protocol 4: Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

Rationale: Mitochondrial dysfunction is a key feature of neurodegeneration. The JC-1 assay utilizes a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[13]

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate (black, clear bottom)

  • JC-1 stock solution (in DMSO)

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for depolarization

  • Culture medium

  • Fluorescence microplate reader

Procedure:

  • Cell Treatment: Follow steps 1-3 of the MTT assay protocol.

  • JC-1 Staining:

    • Prepare a 2 µM working solution of JC-1 in pre-warmed culture medium.

    • After treatment, remove the medium and add 100 µL of the JC-1 working solution to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Washing and Measurement:

    • Remove the staining solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS or culture medium to each well.

    • Measure the fluorescence intensity for both J-aggregates (red) and JC-1 monomers (green).

      • Red fluorescence: Excitation ~550 nm, Emission ~600 nm.

      • Green fluorescence: Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence for each well.

    • A decrease in this ratio indicates mitochondrial depolarization.

    • Express the results as a percentage of the control (untreated) group.

Protocol 5: Western Blot Analysis of Key Signaling Proteins

Rationale: Western blotting allows for the quantification of specific proteins involved in the neuroprotective signaling pathways modulated by this compound, such as p-Akt, Nrf2, and HO-1. This provides mechanistic insight into the compound's action.[14]

Materials:

  • Differentiated SH-SY5Y cells in 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Data Presentation and Interpretation

Parameter Typical Assay Expected Outcome with this compound Interpretation
Cell Viability MTT AssayIncreased cell viability in the presence of a neurotoxin.Neuroprotective effect against toxin-induced cell death.
Intracellular ROS DCFH-DA AssayDecreased fluorescence intensity.Reduction of oxidative stress.
Mitochondrial Health JC-1 AssayIncreased red/green fluorescence ratio.Preservation of mitochondrial membrane potential.
Pro-survival Signaling Western BlotIncreased p-Akt/Akt ratio, increased Nrf2 and HO-1 levels.Activation of pro-survival and antioxidant pathways.
Neuroinflammation NF-κB Assay (in microglia)Decreased NF-κB activation.Anti-inflammatory effect.

Visualizing the Pathways and Workflows

Signaling Pathway of this compound in Neuroprotection

G cluster_stress Cellular Stress (e.g., Neurotoxin) cluster_compound This compound cluster_pathways Intracellular Signaling cluster_outcomes Neuroprotective Outcomes ROS ↑ Reactive Oxygen Species (ROS) Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Survival ↑ Neuronal Survival Inflam ↑ Neuroinflammation DMQ This compound DMQ->ROS Scavenges PI3K_Akt PI3K/Akt Pathway DMQ->PI3K_Akt Activates Nrf2 Nrf2 Activation DMQ->Nrf2 Activates NFkB NF-κB Pathway DMQ->NFkB Inhibits BACE1 BACE1 Enzyme DMQ->BACE1 Inhibits PI3K_Akt->Survival Antioxidant ↑ Antioxidant Defense (HO-1) Nrf2->Antioxidant AntiInflam ↓ Pro-inflammatory Mediators NFkB->AntiInflam Abeta ↓ Aβ Production BACE1->Abeta

Caption: Key neuroprotective mechanisms of this compound.

Experimental Workflow for In Vitro Neuroprotection Assessment

G cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Endpoint Assays Culture Culture SH-SY5Y Cells Differentiate Differentiate with Retinoic Acid (5-7 days) Culture->Differentiate Pretreat Pre-treat with this compound (24h) Differentiate->Pretreat Toxin Induce Neurotoxicity (e.g., H2O2, 6-OHDA) Pretreat->Toxin MTT Cell Viability (MTT) Toxin->MTT ROS ROS Levels (DCFH-DA) Toxin->ROS MMP Mitochondrial Potential (JC-1) Toxin->MMP WB Protein Expression (Western Blot) Toxin->WB

Caption: Workflow for evaluating neuroprotective effects.

Conclusion and Future Directions

This compound represents a promising candidate for further investigation in the field of neuroprotection. Its enhanced bioavailability and multifaceted mechanisms of action, including potent antioxidant activity, modulation of pro-survival signaling, and anti-inflammatory effects, make it a compelling molecule for the development of novel therapeutics for neurodegenerative diseases. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its neuroprotective potential in vitro. Future studies should focus on validating these findings in in vivo models of neurodegeneration and further elucidating the specific molecular targets of this compound.

References

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  • PubMed Central. Exploring the Impact of 3-O-Methylquercetin on Wnt/β-Catenin Pathway Activity and Its Potential in Neural Processes. [Link]

  • PubMed. Exploring the Impact of 3-O-Methylquercetin on Wnt/β-Catenin Pathway Activity and Its Potential in Neural Processes. [Link]

  • ResearchGate. Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. [Link]

  • MDPI. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. [Link]

  • PubMed Central. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. [Link]

  • PubMed Central. Copper-binding peptides attenuate microglia inflammation through suppression of NF-kB pathway. [Link]

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  • PubMed. Flavonoids as BACE1 inhibitors: QSAR modelling, screening and in vitro evaluation. [Link]

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  • DB-ALM. Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. [Link]

  • ResearchGate. Anti-inflammatory effects of flavonoids in neurodegenerative disorders. [Link]

  • MDPI. Evaluation of Selected Plant Phenolics via Beta-Secretase-1 Inhibition, Molecular Docking, and Gene Expression Related to Alzheimer's Disease. [Link]

  • ResearchGate. Cell viability evaluation of SH-SY5Y using the MTT assay (A)... [Link]

  • National Institutes of Health. Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]

  • PubMed Central. BACE1 Inhibition Utilizing Organic Compounds Holds Promise as a Potential Treatment for Alzheimer's and Parkinson's Diseases. [Link]

  • PubMed Central. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol. [Link]

  • PubMed Central. Can Consuming Flavonoids Restore Old Microglia to their Youthful State? [Link]

  • PubMed Central. Suppression of Nuclear Factor-κB Activation and Inflammation in Microglia by Physically Modified Saline. [Link]

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Application Notes & Protocols: Formulating 5,7-Di-O-methylquercetin for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Imperative of Effective Formulation

5,7-Di-O-methylquercetin is an O-methylated flavonol, a derivative of the widely studied flavonoid, quercetin.[1] Methylation can significantly alter the pharmacokinetic profile of flavonoids, often leading to improved metabolic stability and membrane permeability.[2][3] This makes this compound a compound of high interest for pharmacological research, particularly for its potential anti-inflammatory and antioxidant activities.[1][4]

This guide provides researchers, scientists, and drug development professionals with a detailed framework for formulating this compound for in vivo animal studies. It moves beyond simple recipes to explain the causal reasoning behind formulation choices, empowering researchers to select and develop a vehicle that is both appropriate for the compound and well-tolerated by the animal model. The overarching goal is to ensure robust, reproducible, and meaningful preclinical results.[7]

Physicochemical Properties of this compound

A successful formulation strategy begins with a thorough understanding of the compound's physicochemical properties. These characteristics dictate its behavior in various vehicles and are critical for overcoming bioavailability barriers.

PropertyValueSource & Significance
IUPAC Name 2-(3,4-dihydroxyphenyl)-3-hydroxy-5,7-dimethoxychromen-4-one[5] Defines the precise chemical structure.
Molecular Formula C₁₇H₁₄O₇[1][8]
Molecular Weight 330.29 g/mol [1][8] Important for calculating molar concentrations.
Appearance Yellow crystalline solid[1][5] Indicates the compound is in a solid state at room temperature.
Solubility Soluble in DMSO and chloroform; Poorly soluble in water.[1] This is the primary formulation challenge. The low water solubility necessitates solubility-enhancement techniques for aqueous-based dosing.
Stability Stable under recommended storage conditions. Store desiccated at -20°C.[1][9] Critical for ensuring the integrity of the compound in stock solutions and final formulations. Avoid strong acids/alkalis and oxidizing agents.[9]

Strategic Formulation Pathways

The selection of a formulation strategy is a critical decision driven by the compound's properties, the intended route of administration, and the experimental goals. For a poorly soluble compound like this compound, several pathways can be considered, ranging from simple suspensions to more complex systems.[6][10]

The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy.

G cluster_0 Formulation Strategy Selection Start Start: Assess Compound Properties (Solubility, Stability, Dose) SolubilityCheck Is the required dose soluble in a simple, safe vehicle (e.g., water, saline, oil)? Start->SolubilityCheck SimpleSolution Strategy 1: Simple Solution (e.g., Corn Oil) SolubilityCheck->SimpleSolution Yes SuspensionCheck Is the compound stable and can be micronized? SolubilityCheck->SuspensionCheck No ToxicityCheck Are excipients within tolerated limits for the animal model and study duration? SimpleSolution->ToxicityCheck Suspension Strategy 2: Aqueous Suspension (e.g., with CMC/Tween 80) SuspensionCheck->Suspension Yes CoSolvent Strategy 3: Co-Solvent System (e.g., DMSO/PEG400/Saline) SuspensionCheck->CoSolvent No Suspension->ToxicityCheck CoSolvent->ToxicityCheck Advanced Strategy 4: Advanced Formulations (e.g., Nanoemulsions, SEDDS) Advanced->ToxicityCheck ToxicityCheck->Advanced No (or if higher bioavailability is required) Final Final Formulation Protocol ToxicityCheck->Final Yes

Caption: Decision workflow for selecting a formulation strategy.

Strategy 1: Aqueous Suspension

This is often the most direct approach for water-insoluble compounds intended for oral administration. The strategy does not rely on solubilizing the compound but on creating a fine, uniform dispersion of solid particles in an aqueous vehicle.

  • Causality: The rate of dissolution is proportional to the surface area of the solid, as described by the Noyes-Whitney equation. By reducing the particle size (micronization), the surface area is dramatically increased, which can enhance the dissolution rate in the gastrointestinal tract and, consequently, improve absorption.[6]

  • Key Components:

    • Suspending Agent: A viscosity-enhancing agent like Carboxymethylcellulose (CMC) is used to slow down the sedimentation of particles, ensuring dose uniformity.[11][12]

    • Wetting Agent/Surfactant: A surfactant like Polysorbate 80 (Tween 80) is crucial.[11][12] Hydrophobic particles tend to clump together in water; the surfactant coats the particles, reducing surface tension and allowing them to be dispersed evenly.

Strategy 2: Co-Solvent System

This strategy involves dissolving the compound in a mixture of a water-miscible organic solvent and water. This is a common technique for achieving a true solution, which can be advantageous for both oral and parenteral routes.

  • Causality: Co-solvents work by reducing the overall polarity of the aqueous vehicle, effectively increasing the solubility of a lipophilic compound. The goal is to find a blend that fully dissolves the drug while minimizing the concentration of the organic solvent to ensure animal safety.[13]

  • Common Co-Solvents:

    • Dimethyl sulfoxide (DMSO): A powerful and versatile solvent.[11] However, its concentration must be carefully controlled due to potential toxicological effects.

    • Polyethylene Glycol (PEG 300/400): A common, safe, and effective co-solvent for preclinical studies.

    • Ethanol: Can be used in low concentrations.

    • Propylene Glycol (PG): Another widely used and well-tolerated vehicle component.[14]

A popular and generally well-tolerated co-solvent combination for mice is a mixture of DMSO, PEG, Tween 80, and saline or water.[13]

Strategy 3: Advanced Formulations (Nanotechnology)

For compounds with extremely poor solubility or when maximal bioavailability is required, advanced formulations based on nanotechnology can be employed. These systems encapsulate the drug in nanocarriers, improving solubility, stability, and absorption.[15][16]

  • Examples: Lipid-based nanocarriers (e.g., solid-lipid nanoparticles), polymeric micelles, and nanoemulsions have all been successfully used to enhance the delivery of quercetin and its derivatives.[15][17]

  • Considerations: While highly effective, these methods require specialized equipment and expertise in formulation science. They are typically considered when simpler methods prove insufficient.

Experimental Protocols

The following protocols provide step-by-step methodologies for preparing common formulations for this compound. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Preparation of a 10 mg/mL Aqueous Suspension

This protocol is designed for oral gavage and is a robust starting point for many in vivo efficacy studies.

Materials:

  • This compound powder

  • Sodium Carboxymethylcellulose (CMC), low or medium viscosity

  • Polysorbate 80 (Tween 80)

  • Sterile water for injection or deionized water

  • Mortar and pestle (for micronization)

  • Stir plate and magnetic stir bar

  • Glass beaker and graduated cylinders

  • Calibrated balance

Workflow Diagram:

G cluster_0 Aqueous Suspension Protocol A 1. Calculate & Weigh - this compound - CMC (e.g., 0.5% w/v) - Tween 80 (e.g., 1% v/v) C 3. Create Paste - Add Tween 80 to weighed drug powder - Mix to form a uniform paste A->C B 2. Prepare Vehicle - Add CMC to water - Stir until fully hydrated (may require time/heat) D 4. Combine & Homogenize - Gradually add CMC vehicle to the paste - Triturate until smooth B->D C->D E 5. Final Volume & Stirring - Transfer to final container - QS to final volume with vehicle - Stir for 1-2 hours D->E F 6. QC & Storage - Visually inspect for uniformity - Store at 2-8°C, protected from light E->F

Caption: Step-by-step workflow for preparing an aqueous suspension.

Procedure:

  • Vehicle Preparation (0.5% CMC):

    • For a final volume of 50 mL, weigh 0.25 g (250 mg) of CMC.

    • Heat ~40 mL of sterile water to about 60°C. This aids in the hydration of CMC.

    • Slowly sprinkle the CMC powder onto the vortexing water to prevent clumping.

    • Stir until the CMC is fully dissolved and the solution is clear and viscous. Allow it to cool to room temperature.

  • Drug Preparation:

    • Calculate the required amount of this compound for your target concentration (e.g., for 50 mL at 10 mg/mL, weigh 0.5 g or 500 mg).

    • Critical Step (Wetting): Place the weighed powder in a glass mortar. Add a small amount of the 0.5% CMC vehicle containing 1-2% Tween 80 (e.g., add 0.5-1 mL of Tween 80 to your 50 mL vehicle) and triturate with the pestle to form a smooth, uniform paste. This step is essential to ensure individual particles are wetted and do not agglomerate.

  • Combining and Homogenization:

    • Gradually add the remaining CMC vehicle to the mortar while continuing to mix, ensuring the paste is slowly diluted into a suspension.

    • Transfer the suspension to a beaker with a magnetic stir bar.

    • Use the remaining vehicle to rinse the mortar and pestle to ensure a complete transfer of the drug.

    • Bring the suspension to the final desired volume with the CMC vehicle.

  • Final Mixing and Storage:

    • Stir the final suspension on a magnetic stir plate for at least 1-2 hours at room temperature to ensure homogeneity.

    • Store the suspension in a labeled, light-protected container at 2-8°C.

    • Self-Validation: Before each use, the suspension must be thoroughly mixed (e.g., by vortexing or inversion) to re-suspend any settled particles. Visually inspect for uniformity before drawing each dose.

Protocol 2: Preparation of a 10 mg/mL Co-Solvent Solution

This protocol is suitable for oral or parenteral (e.g., intraperitoneal) administration where a true solution is required. The final concentration of DMSO is kept at 10% to minimize potential toxicity.[13]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene Glycol 400 (PEG400)

  • Polysorbate 80 (Tween 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Vehicle Composition: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline (v/v/v/v)

Workflow Diagram:

G cluster_0 Co-Solvent Solution Protocol A 1. Calculate & Weigh - this compound B 2. Dissolve in DMSO - Add 10% final volume of DMSO - Vortex/sonicate until fully dissolved A->B C 3. Add PEG400 & Tween 80 - Add 40% PEG400 - Add 5% Tween 80 - Mix thoroughly after each addition B->C D 4. Final Dilution - Slowly add 45% Saline while vortexing - Observe for any precipitation C->D E 5. QC & Storage - Solution should be clear and particle-free - Store appropriately (typically 2-8°C) D->E

Caption: Step-by-step workflow for preparing a co-solvent solution.

Procedure:

  • Calculation: For a final volume of 10 mL at 10 mg/mL, weigh 100 mg of this compound. The vehicle components will be: 1 mL DMSO, 4 mL PEG400, 0.5 mL Tween 80, and 4.5 mL Saline.

  • Initial Solubilization (Critical Order of Addition):

    • Place the weighed this compound into a sterile 15 mL conical tube.

    • Add the DMSO (1 mL). Vortex or sonicate briefly until the compound is completely dissolved. This is the most critical step; ensure no solid material remains.

  • Addition of Co-solvents:

    • Add the PEG400 (4 mL) to the DMSO solution. Mix thoroughly.

    • Add the Tween 80 (0.5 mL). Mix thoroughly. The solution should remain clear.

  • Aqueous Dilution:

    • Critical Step: Slowly add the saline (4.5 mL) to the organic mixture, preferably while vortexing. Adding the aqueous component too quickly can cause the drug to precipitate out of solution ("crash out").

  • Final Inspection and Storage:

    • Self-Validation: The final formulation must be a clear, particle-free solution. If any cloudiness or precipitate appears, the formulation is not viable at that concentration and must be reformulated (e.g., by lowering the drug concentration or adjusting the vehicle ratios).

    • Store in a sterile, labeled container. Stability testing is recommended if the formulation will be used over several days.

Best Practices for Administration and Study Design

  • Route of Administration: For flavonoid studies, oral gavage is the most common and physiologically relevant route.[12][18] Ensure personnel are properly trained in gavage techniques to prevent injury to the animal or accidental administration into the trachea.[19][20]

  • Dose Volume: The administered volume should be appropriate for the animal species and size. For mice, a typical oral gavage volume is 5-10 mL/kg body weight.

  • Vehicle Control Group: It is mandatory to include a control group of animals that receives the identical formulation (the vehicle) without the active compound.[12] This accounts for any physiological effects of the excipients themselves.

  • Homogeneity: For suspensions, ensure the formulation is mixed vigorously (e.g., vortexed) immediately before drawing each dose to guarantee that every animal receives the correct amount of the compound.

  • Preclinical Guidelines: All animal studies must be conducted in accordance with institutional (IACUC) and national guidelines for animal welfare.[21][22] Dose formulation analysis, including concentration, homogeneity, and stability testing, is a key component of GLP-compliant preclinical studies.[23]

References

  • This compound | 13459-07-9 | MSDS. DC Chemicals. [Link]

  • This compound. Gsrs. [Link]

  • This compound datasheet. BioCrick. [Link]

  • Recent Advances in Nanoformulations for Quercetin Delivery. PubMed Central (PMC). [Link]

  • Flavonoids: an overview. PubMed Central (PMC). [Link]

  • Synthetic Biology towards Improved Flavonoid Pharmacokinetics. PubMed Central (PMC). [Link]

  • Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. ResearchGate. [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PubMed Central (PMC). [Link]

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PubMed Central (PMC). [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • General Principles of Preclinical Study Design. PubMed Central (PMC). [Link]

  • 60 questions with answers in ORAL GAVAGE | Science topic. ResearchGate. [Link]

  • Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. [Link]

  • Research and application of quercetin-loaded nano drug delivery system. ResearchGate. [Link]

  • Synthetic Biology towards Flavonoid Pharmacokinetics. Encyclopedia.pub. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • (PDF) Effects of Single Oral Doses of Flavonoids on Absorption and Tissue Distribution of Orally Administered Doses of Trace Elements in Rats. ResearchGate. [Link]

  • In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. PubMed Central (PMC). [Link]

  • Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview. PubMed. [Link]

  • Pharmaceutical composition for the oral administration of flavonoids.
  • Deepti Modi, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2661-2671. International Journal of Pharmaceutical Sciences. [Link]

  • Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer. PubMed Central (PMC). [Link]

  • Effect of a surfactant, Tween 80, on the formation and secretion of chylomicrons in the rat. ResearchGate. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. [Link]

  • (PDF) Pharmacokinetics and metabolism of dietary flavonoids in humans. ResearchGate. [Link]

  • Assessment of Quercetin Antiemetic Properties: In Vivo and In Silico Investigations on Receptor Binding Affinity and Synergistic Effects. PubMed Central (PMC). [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • Materials, Syntheses and Biomedical Applications of Nano-Quercetin Formulations: A Comprehensive Literature Review. NIH. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • The Emulsifier Carboxymethylcellulose Induces More Aggressive Colitis in Humanized Mice with Inflammatory Bowel Disease Microbiota Than Polysorbate-80. PubMed Central (PMC). [Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PubMed Central (PMC). [Link]

  • Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. MDPI. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC. [Link]

  • Design and In-vivo Evaluation of Quercetin Nanosponges-based Buccal Tablets of Quercetin. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Effects of Methyl Jasmonate on Flavonoid Accumulation and Physiological Metabolism in Finger Millet (Eleusine coracana L.) Sprouts. MDPI. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

  • Comprehensive Investigation of Hydroxypropyl Methylcellulose, Propylene Glycol, Polysorbate 80, and Hydroxypropyl-Beta-Cyclodextrin for use in General Toxicology Studies. Oxford Academic. [Link]

  • Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches. PubMed. [Link]

  • Oral Gavage in the Mouse. Research Animal Training. [Link]

  • Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals. NIH. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central (PMC). [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 5,7-Di-O-methylquercetin in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Section 1: Foundational Knowledge & First Steps

This section addresses the most common initial questions regarding the properties of 5,7-Di-O-methylquercetin and the fundamental reasons for its challenging behavior in aqueous environments.

Q1: What are the key physicochemical properties of this compound I should be aware of?

Understanding the basic properties of this compound is the first step in designing a successful experimental strategy. As a methylated derivative of the flavonoid quercetin, its structure dictates its solubility profile.[2] The methylation at the 5 and 7 positions reduces the number of hydrogen bond donors compared to quercetin, increasing its lipophilicity and decreasing its aqueous solubility.

Table 1: Physicochemical Properties of this compound

Property Value Source Significance for Solubility
Molecular Formula C₁₇H₁₄O₇ [3] Foundational chemical information.
Molecular Weight ~330.29 g/mol [2][3] Essential for calculating molar concentrations for stock solutions.
Appearance Yellow crystalline solid [2][4] Visual confirmation of the compound's physical state.
Predicted Water Solubility 0.063 g/L Confirms the compound is poorly soluble in aqueous solutions.
Predicted logP 2.42 - 3.0 Indicates a high degree of lipophilicity (hydrophobicity).

| Common Solvents | DMSO, Chloroform |[2] | Identifies appropriate organic solvents for creating primary stock solutions. |

This data collectively indicates that this compound is a hydrophobic molecule that will readily dissolve in non-polar organic solvents but will have significant difficulty remaining in solution when introduced to the aqueous environment of a typical bioassay.

Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media. Why does this happen?

This is the most frequently encountered problem when working with hydrophobic compounds. The phenomenon is known as solvent-shift precipitation .

  • Causality: You begin by dissolving this compound in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent in which it is soluble.[2] However, your bioassay medium (e.g., cell culture media, buffer) is almost entirely aqueous (>99% water). When you introduce the small volume of DMSO stock into the large volume of aqueous media, the DMSO rapidly disperses and becomes highly diluted.[5] The this compound molecules are suddenly forced out of their preferred solvent environment and into an aqueous one where they are poorly soluble, causing them to crash out of solution and form a visible precipitate.[6][7] This precipitation drastically lowers the actual concentration of the compound available to interact with the biological target, leading to unreliable results.[1][8]

Q3: What is the best practice for preparing a stock solution of this compound?

A stable, high-concentration stock solution is the cornerstone of any successful bioassay. The goal is to ensure the compound is fully dissolved before any dilutions are made.

  • Calculate the Required Mass: Use the molecular weight (~330.29 g/mol ) to determine the mass of this compound needed for your desired stock concentration (e.g., 10-30 mM).[1][9]

    • Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weigh the Compound: Accurately weigh the solid compound into a sterile, appropriate-sized glass vial or microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (cell culture grade) to the solid.

  • Promote Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If solids remain, gently warm the tube to 37°C in a water bath for 5-10 minutes.[4][10] High temperatures can degrade flavonoids, so avoid excessive heat.[11]

    • Use an ultrasonic bath for 10-15 minutes to break up any remaining particulates.[4]

  • Visual Inspection: Hold the vial against a light source to ensure there are no visible crystals or particulates. The solution should be perfectly clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation over time.[1][12]

Section 2: Troubleshooting Common Precipitation Issues

If you've prepared a proper stock solution but still face precipitation upon dilution, the issue likely lies in your dilution technique.

Q4: How should I prepare my working dilutions to minimize precipitation?

The key principle is to avoid intermediate dilutions in aqueous buffers . The most reliable method is to perform serial dilutions in 100% DMSO and then add a very small volume of the final DMSO concentration directly into the full volume of the assay medium.[1]

  • Plan Your Dilution Series: Determine the final concentrations needed for your assay.

  • Perform Serial Dilutions in 100% DMSO: Create all intermediate and final concentrations of your compound by diluting in 100% DMSO. For example, to get a 10 µM final concentration in the assay from a 10 mM stock, you might make intermediate dilutions in DMSO to get to 1 mM, then 100 µM.

  • Direct Addition to Assay Medium: Add a small aliquot (e.g., 1 µL) of the final DMSO-diluted compound directly to the large volume of assay medium (e.g., 1 mL) that already contains cells or other biological components. This is often referred to as a "1:1000 dilution."

    • Rationale: This technique maximizes the chance of achieving a state of "kinetic solubility" or supersaturation.[1] The proteins and lipids within the assay medium can act as natural solubilizing agents, helping to stabilize the compound and slow down the precipitation process.[1][13] Adding the compound directly to the complete media is preferable to adding it to a buffer first.[1]

  • Mix Immediately and Thoroughly: After adding the compound, mix the plate or tube immediately by gentle swirling or tapping to ensure rapid and even dispersion.

The following diagram illustrates the correct and incorrect workflows, highlighting the critical solvent-shift step.

G cluster_0 Recommended Workflow cluster_1 Incorrect Workflow (High Precipitation Risk) A 10 mM Stock in 100% DMSO B 1:10 Dilution in 100% DMSO A->B C 1 mM Stock in 100% DMSO B->C D 1:1000 Dilution in Assay Media C->D E 1 µM Final Assay (Stable Supersaturation) D->E F 10 mM Stock in 100% DMSO G 1:100 Dilution in Aqueous Buffer F->G H 100 µM Intermediate (Precipitation Occurs Here) G->H I 1:10 Dilution in Assay Media H->I J <10 µM Actual Conc. (Inaccurate Result) I->J

Caption: Comparison of dilution workflows for hydrophobic compounds.
Q5: My compound precipitates even when I follow the correct dilution procedure. What else can I try?

If precipitation persists, consider these additional troubleshooting steps before moving to advanced solubilizers.

G start Precipitation Observed in Bioassay check_stock Is the DMSO stock solution perfectly clear? start->check_stock remake_stock Remake stock. Use heat (37°C) and/or sonication to dissolve. check_stock->remake_stock No check_dmso Is the final DMSO concentration too high (>0.5%)? check_stock->check_dmso Yes remake_stock->check_stock adjust_stock Increase stock concentration to allow for a smaller addition volume. check_dmso->adjust_stock Yes check_media Is the assay media at 37°C during compound addition? check_dmso->check_media No adjust_stock->check_media warm_media Pre-warm media to 37°C. This can increase compound solubility. check_media->warm_media No advanced Proceed to Advanced Solubilization Techniques (Section 3) check_media->advanced Yes warm_media->advanced

Caption: Troubleshooting workflow for persistent compound precipitation.
Section 3: Advanced Solubilization Techniques

When standard methods are insufficient, especially for higher concentrations, the use of formulation excipients may be necessary.

Q6: My compound's solubility is still limiting my assay window. What advanced methods can I use?

Three common categories of excipients can be explored: co-solvents, surfactants, and cyclodextrins. Each has distinct mechanisms and requires careful validation to ensure it does not interfere with the assay.

Table 2: Comparison of Common Solubilization Excipients

Excipient Class Example(s) Mechanism of Action Typical Final Conc. Pros Cons
Co-solvents Ethanol, PEG 400 Reduces the polarity of the aqueous medium, increasing the solubility of hydrophobic compounds.[14] 1-5% Simple to use; can be effective for moderately insoluble compounds. High concentrations can be toxic to cells; may alter protein conformation.
Surfactants Tween® 80, Triton™ X-100 Form micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment.[14] 0.01-0.1% Highly effective at low concentrations. Can disrupt cell membranes; may interfere with protein-protein interactions or enzyme kinetics.

| Cyclodextrins | HP-β-CD, SBE-β-CD | Form non-covalent "inclusion complexes" where the hydrophobic compound sits inside the cyclodextrin's lipophilic cavity.[15][16] | 1-10 mM | Generally low cytotoxicity; highly effective for many molecules; can improve compound stability.[17][18] | Can sometimes extract cholesterol from cell membranes at high concentrations; requires pre-complexation. |

Q7: How can I use cyclodextrins to improve the solubility of this compound?

Cyclodextrins are a powerful tool for solubilizing flavonoids.[19] They are cyclic oligosaccharides that form a truncated cone structure with a hydrophobic interior and a hydrophilic exterior.[20] The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's core, forming a water-soluble inclusion complex.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[17]

G cluster_0 Mechanism of Cyclodextrin Solubilization compound This compound (Hydrophobic) complex Water-Soluble Inclusion Complex compound->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

This protocol is based on methods for creating drug-cyclodextrin complexes for research applications.[21]

  • Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer or water. Warm to 37-40°C to aid dissolution.

  • Prepare Compound Slurry: In a separate tube, dissolve your this compound in a minimal volume of a suitable organic solvent like ethanol (e.g., just enough to fully dissolve the powder).

  • Combine and Form Complex: While vortexing the warm cyclodextrin solution, slowly add the compound solution dropwise. This method, a form of co-precipitation, encourages the compound to enter the cyclodextrin cavity as the organic solvent is diluted.[21]

  • Equilibrate: Tightly seal the vial and place it on a shaker or rotator at room temperature or 37°C overnight. This allows the complexation to reach equilibrium.

  • Filter and Quantify: The next day, filter the solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated compound. The clear filtrate is your stock solution of the water-soluble complex. It is critical to determine the actual concentration of this compound in this stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) before use in bioassays.

Section 4: Assay Considerations & Validation
Q8: How do I ensure my chosen solubilization method isn't interfering with my bioassay?

This is a critical validation step. The agent used to dissolve your compound must not influence the biological results.

  • Vehicle Control is Essential: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of your solvent/excipient (e.g., 0.1% DMSO, or 0.1% DMSO + 5 mM HP-β-CD) but without the test compound. This allows you to subtract any background effects of the solubilizing agent itself.

  • Test for Cytotoxicity: Before running your main assay, perform a simple cell viability assay (e.g., MTS or CellTiter-Glo®) with a range of concentrations of your vehicle alone. This will establish the tolerance limit of your cell line to the chosen solubilization system.

  • Beware of Assay Artifacts:

    • Surfactants: Can disrupt enzyme structure or mimic activity, especially in biochemical assays.[1]

    • Cyclodextrins: At high concentrations, they can extract cholesterol from cell membranes, which may affect signaling pathways.

    • Compound Aggregation: Even with solubilizers, compounds can form small aggregates that can non-specifically inhibit enzymes, giving false-positive results. Re-screening hits in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can help identify these promiscuous inhibitors.[1]

By systematically addressing the physicochemical properties of this compound and employing a logical, stepwise approach to solubilization—from optimizing dilution techniques to utilizing advanced excipients with proper controls—researchers can overcome the challenges of poor solubility and generate high-quality, reliable data in their bioassays.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • ResearchGate. (n.d.). Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. Retrieved from ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). Metabocard for 3,7-Dimethylquercetin (HMDB0029263). Retrieved from [Link]

  • BioCrick. (n.d.). This compound datasheet. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media?. Retrieved from [Link]

  • Bitesize Bio. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

  • Ribeiro, B. D., et al. (2021). Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 9(28), 9495–9505. [Link]

  • Kalantzi, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 25(5), 2685. [Link]

  • B-Bekkari, F., et al. (2018). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 63(8), 2844-2853. [Link]

  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(4), 453. [Link]

  • Vasu, K., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Applied Pharmaceutical Science, 7(5), 202-210. [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(8), 1234-1243. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Chaudhary, A., & Patel, J. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy (TCOP) Poster Presentations. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. PLOS ONE, 18(7), e0288001. [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • Seo, H., et al. (2018). Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. Molecules, 23(2), 473. [Link]

  • Kim, Y., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49, 547-560. [Link]

  • Box, K. J., et al. (2003). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 997-1006. [Link]

  • Liu, Y., et al. (2020). Study on Solubilization and Stabilization of Eight Flavonoids by 17 Chinese Herbal Polysaccharides. ACS Omega, 5(32), 20386–20394. [Link]

  • Kalantzi, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences, 25(5), 2685. [Link]

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Long-term stability and storage conditions for 5,7-Di-O-methylquercetin powder

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,7-Di-O-methylquercetin. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and proper handling of this valuable flavonoid compound. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of this compound powder.

Q1: What are the basic chemical properties of this compound?

This compound is a methylated derivative of quercetin, a naturally occurring flavonol.[1][2] The methylation at the 5- and 7-positions of the A-ring enhances its metabolic stability while retaining the biologically crucial free hydroxyl groups on the B-ring.[1]

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 13459-07-9 [1][3][4][5]
Molecular Formula C₁₇H₁₄O₇ [1][3][6]
Molecular Weight 330.29 g/mol [1][3][6]
Appearance Yellow crystalline solid [1][3]

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |[1][5] |

Q2: What are the optimal long-term storage conditions for this compound powder?

To ensure maximum stability and prevent degradation over time, proper storage is critical. The primary goals are to minimize exposure to moisture, oxygen, light, and elevated temperatures, which can promote oxidation and hydrolysis.

Causality: Flavonoids, even methylated ones, possess hydroxyl groups that are susceptible to oxidation. Low temperatures slow down the kinetics of degradation reactions, while a desiccated, inert atmosphere minimizes the presence of reactants like water and oxygen.[7]

Table 2: Recommended Storage Conditions for this compound

Format Condition Duration Rationale
Powder (Long-term) -20°C, Desiccated Up to 3 years Minimizes oxidative and hydrolytic degradation for maximum shelf-life.[1][4][5]
Powder (Short-term) 4°C, Desiccated Up to 2 years Suitable for frequently accessed material, but -20°C is preferred for lots stored over a year.[5]
In Solvent (e.g., DMSO) -20°C Up to 1 month Prevents degradation in solution for short-term use. Avoid repeated freeze-thaw cycles.[3][5]

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Optimal for long-term storage of stock solutions. Aliquoting is highly recommended.[5] |

Q3: How should I handle the compound upon receipt and prepare stock solutions?

Proper initial handling prevents contamination and preserves the integrity of the compound. The following workflow is recommended.

G cluster_0 Initial Handling Workflow A Receive Product (Shipped at RT or with blue ice) B Immediately Transfer to Recommended Storage (-20°C) A->B  Immediate Action C Before First Use: Equilibrate Vial to Room Temp (min. 30 mins) B->C  Preparation D Weigh Powder in a Controlled Environment (e.g., glove box with inert gas if possible) C->D Critical Step: Prevents water condensation E Add Anhydrous Solvent (e.g., DMSO) to Desired Concentration D->E F Vortex/Sonicate to Ensure Complete Dissolution E->F G Dispense into Single-Use Aliquots F->G H Store Aliquots at -80°C G->H G cluster_factors Degradation Factors Compound This compound (Stable Powder) Degraded Degradation Products (e.g., Phenolic Acids, Ring Fission Products) Compound->Degraded Leads to Loss of Activity Factor1 Factor1 Factor1->Degraded Factor2 UV Light / Sunlight Factor2->Degraded Factor3 Oxygen (Oxidation) Factor3->Degraded Factor4 Moisture (Hydrolysis) Factor4->Degraded Factor5 High pH (Alkaline solutions) Factor5->Degraded

Sources

How to prevent degradation of 5,7-Di-O-methylquercetin in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,7-Di-O-methylquercetin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of this compound in solution. Our goal is to ensure the integrity of your experiments by helping you prevent the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change, typically to a darker yellow or brownish hue, is a common indicator of degradation. This is often due to oxidation of the polyphenol structure, particularly at the hydroxyl groups on the B-ring. Exposure to air (oxygen), light, and alkaline pH can accelerate this process.

Q2: I've observed a precipitate after diluting my DMSO stock solution of this compound in an aqueous buffer for my experiment. What should I do?

Precipitation upon dilution into aqueous solutions is a frequent issue due to the low water solubility of many flavonoids, including this compound. Please refer to the "Troubleshooting Guide: Solution Precipitation" section for detailed steps to resolve this.

Q3: What are the primary factors that cause the degradation of this compound in solution?

The main factors contributing to the degradation of this compound are exposure to light (photodegradation), oxygen (oxidation), and high pH (alkaline hydrolysis and oxidation). Temperature can also accelerate these degradation processes.

Q4: How should I store my stock solution of this compound?

For optimal stability, stock solutions, typically prepared in anhydrous DMSO or ethanol, should be stored at -20°C or lower in tightly sealed, light-protecting vials.[1] It is also advisable to overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

In-Depth Troubleshooting Guides

Troubleshooting Issue 1: Unexpected Experimental Results or Loss of Compound Activity

Symptoms:

  • Inconsistent results between experimental replicates.

  • Reduced or complete loss of the expected biological activity of this compound.

Root Cause Analysis:

Degradation of this compound is the most likely cause. The core structure of flavonoids is susceptible to oxidative and photodegradation, which can alter its chemical structure and, consequently, its biological function. The free hydroxyl groups at the 3, 3', and 4' positions are particularly reactive and are primary sites for oxidative degradation.[2]

Solutions:

  • Verify Solution Integrity: Before conducting your experiment, visually inspect your stock and working solutions for any color change or precipitation.

  • Prepare Fresh Solutions: It is highly recommended to prepare fresh working solutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Optimize Experimental Conditions:

    • pH Control: Maintain the pH of your experimental buffer as close to neutral or slightly acidic as your assay allows. Flavonoids are generally more stable at acidic to neutral pH.[3]

    • Light Protection: Conduct your experiments under subdued light and use amber-colored or foil-wrapped tubes and plates to protect the solutions from light.

    • Oxygen Exclusion: If your experiment is sensitive to oxidative degradation, consider de-gassing your buffers and working under a low-oxygen environment.

Troubleshooting Issue 2: Solution Precipitation

Symptoms:

  • Visible particulate matter or cloudiness in the solution after diluting the stock solution into an aqueous buffer (e.g., cell culture media, PBS).

Root Cause Analysis:

This compound has low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous medium, the compound can crash out of solution as it is no longer soluble at that concentration in the high-water content environment.

Solutions:

  • Optimize Final Solvent Concentration: For cell culture experiments, ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][5]

  • Step-wise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This can help to keep the compound in solution.

  • Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.

  • Vortexing During Dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

  • Consider a Co-solvent: In some in vitro assays, the use of a small percentage of a biocompatible co-solvent in the final aqueous solution may be possible, but this needs to be validated for its effect on the experimental system.

Detailed Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

  • Solvent Addition: Add anhydrous, research-grade DMSO or absolute ethanol to the powder to achieve the desired stock concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber-colored, tightly sealed vials. Store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture
  • Thaw Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

  • Pre-warm Media: Pre-warm the cell culture media to 37°C.

  • Dilution: While gently vortexing the pre-warmed media, add the required volume of the stock solution to achieve the final desired concentration. Ensure the final DMSO or ethanol concentration is below the cytotoxic level for your specific cell line (typically <0.5%).

  • Immediate Use: Use the freshly prepared working solution immediately to minimize degradation.

Mechanism of Degradation

The degradation of this compound is primarily driven by two mechanisms: photodegradation and oxidative degradation. The methylation at the 5 and 7 positions can enhance the stability of the A-ring, but the core flavonoid structure, particularly the B and C rings with their hydroxyl groups, remains susceptible.[7]

Photodegradation

Exposure to UV and visible light can excite the flavonoid molecule, leading to oxidative reactions. For the parent compound quercetin, photodegradation in the presence of nucleophilic solvents like water or alcohols results in the oxidation and addition of a solvent molecule to the 2,3-double bond of the C-ring.[2][8] The hydroxyl groups at positions 3, 3', and 4' are crucial for this photolability.[2]

Oxidative Degradation

In the presence of oxygen, especially at alkaline pH, this compound can undergo oxidative degradation. This process is often initiated by the deprotonation of the hydroxyl groups, making them more susceptible to oxidation. The catechol moiety (3',4'-dihydroxy) on the B-ring is a primary site for oxidation, leading to the formation of quinone-type products. Further degradation can result in the cleavage of the C-ring.[9]

Stabilization Strategies

To enhance the stability of this compound solutions, the addition of other antioxidants can be beneficial.

  • Ascorbic Acid (Vitamin C): Ascorbic acid can act as a sacrificial antioxidant, being preferentially oxidized and thus protecting the flavonoid. It can also regenerate oxidized flavonoids back to their active form.[10] A starting concentration of 50-100 µM ascorbic acid in your final working solution can be tested for its stabilizing effect.

  • α-Tocopherol (Vitamin E): As a lipid-soluble antioxidant, α-tocopherol can be particularly useful in experimental systems containing a lipid phase. It can work synergistically with ascorbic acid to prevent oxidative degradation.[11]

Data Summary Tables

Table 1: Recommended Solvents and Storage Conditions

ParameterRecommendationRationale
Primary Solvents Anhydrous DMSO, Absolute EthanolHigh solubility for creating concentrated stock solutions.
Storage Temperature -20°C or -80°CMinimizes thermal degradation and slows down oxidative processes.
Storage Conditions Tightly sealed, amber-colored vials, under inert gas (optional)Protects from oxygen and light to prevent oxidative and photodegradation.

Table 2: Key Factors Influencing Degradation

FactorEffect on StabilityMitigation Strategy
pH Less stable at alkaline pH (>7.5)Maintain neutral to slightly acidic pH in working solutions.
Light Degradation upon exposure to UV and visible lightUse amber-colored vials and plates; work under subdued light.
Oxygen Promotes oxidative degradationUse degassed buffers; store under inert gas; prepare fresh solutions.
Temperature Higher temperatures accelerate degradationStore stock solutions at low temperatures; avoid prolonged incubation at high temperatures.

Visual Diagrams

DegradationPathway cluster_main This compound Solution cluster_stressors Stressors cluster_degradation Degradation Products 5_7_DMQ This compound (Stable) Degraded_Products Oxidized & Cleaved Products (Loss of Activity) 5_7_DMQ->Degraded_Products Light Light (UV, Visible) Light->Degraded_Products Photodegradation Oxygen Oxygen (Air) Oxygen->Degraded_Products Oxidation Alkaline_pH Alkaline pH (>7.5) Alkaline_pH->Degraded_Products Accelerates Oxidation

Caption: Factors leading to the degradation of this compound.

ExperimentalWorkflow Start Start: Prepare Stable Stock Solution Store Store at -20°C in Dark, Anhydrous Conditions Start->Store Prepare_Working Prepare Fresh Working Solution Store->Prepare_Working Dilute Dilute in Pre-warmed Aqueous Buffer with Vortexing Prepare_Working->Dilute Check_Precipitate Check for Precipitation Dilute->Check_Precipitate Precipitate_Yes Troubleshoot: - Optimize solvent concentration - Step-wise dilution Check_Precipitate->Precipitate_Yes Yes Precipitate_No Proceed with Experiment Check_Precipitate->Precipitate_No No Precipitate_Yes->Dilute Experiment Conduct Experiment (Protect from Light) Precipitate_No->Experiment

Caption: Recommended workflow for preparing this compound solutions.

References

  • Novo Belchor, M., et al. (2022). The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. Pharmaceuticals, 15(7), 803. [Link]

  • de Souza, A. C. S., et al. (2023). In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. Pharmaceuticals, 16(4), 597. [Link]

  • Rivera-Yañez, N., et al. (2013). Use of the SOS-chromotest spot assay as a screening system for detecting genotoxic compounds in crude plant extracts. Genetics and Molecular Biology, 36(4), 568-574. [Link]

  • Silviani, D. (2021). Why is there cloudy white solution in flavonoid test tube? ResearchGate. Retrieved from [Link]

  • Chen, S., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 155. [Link]

  • Forster, A. C., et al. (2020). Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens. The Plant Cell, 32(11), 3433-3435. [Link]

  • Dall'Acqua, S., et al. (2012). The Photodegradation of Quercetin: Relation to Oxidation. Molecules, 17(8), 8898-8907. [Link]

  • Thuy, T. T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3828-3834. [Link]

  • Liu, Y., et al. (2020). Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. Molecules, 25(18), 4234. [Link]

  • Dall'Acqua, S., et al. (2012). The Photodegradation of Quercetin: Relation to Oxidation. ResearchGate. Retrieved from [Link]

  • Gendron, T., et al. (2022). Meglumine-enhanced water solubility and stability of quercetin at moderate pH via liposome encapsulation. Journal of Drug Delivery Science and Technology, 70, 103233. [Link]

  • Wang, C., et al. (2016). Effect of resveratrol or ascorbic acid on the stability of α-tocopherol in O/W emulsions stabilized by whey protein isolate: Simultaneous encapsulation of the vitamin and the protective antioxidant. Food Chemistry, 202, 289-296. [Link]

  • Dueñas, M., et al. (2021). Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney. Antioxidants, 10(6), 900. [Link]

  • Al-Absi, A. M., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules, 28(24), 8031. [Link]

  • Sugihara, Y., et al. (2015). A simple and effective preparation of quercetin pentamethyl ether from quercetin. Journal of Natural Medicines, 69(3), 422-426. [Link]

  • Henriksen, P. A., et al. (2004). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 45(1-2), 33-36. [Link]

  • Suberu, J. O., et al. (2013). The effect of O-methylated flavonoids and other co-metabolites on the crystallization and purification of artemisinin. Journal of Pharmaceutical and Biomedical Analysis, 75, 239-246. [Link]

  • Li, X., et al. (2019). Study of the mechanism of change in flavonoid composition in the processing of Chrysanthemum morifolium (Ramat.) Tzvel. 'Boju'. PeerJ, 7, e7952. [Link]

  • Ribeiro, A. M., et al. (2022). Development of Emulsions Containing L-Ascorbic Acid and α-Tocopherol Based on the Polysaccharide FucoPol: Stability Evaluation and Rheological and Texture Assessment. Gels, 8(1), 37. [Link]

  • Tarquini, G., et al. (2013). Monitoring Flavonoid Metabolism in Human Cells by Exploiting Fluorescence Elicited upon Quercetin/Protein Interactions. PLoS ONE, 8(10), e76949. [Link]

  • Zenkevich, I. G., et al. (2004). Hydroxyl Free Radical-Mediated Oxidative Degradation of Quercetin and Morin: A Preliminary Investigation. Journal of Food Composition and Analysis, 17(3-4), 347-357. [Link]

  • Torel, J. N. (1986). The effect of methylation upon the antioxidant and chelation capacity of quercetin and dihydroquercetin in a lard substrate. Masters Theses. 1475. [Link]

  • Kanehisa Laboratories. (2023). KEGG PATHWAY Database. Retrieved from [Link]

  • BioCrick. (n.d.). This compound datasheet. Retrieved from [Link]

  • Murahari, M. (2016). Effect of solvents- Ethanol vs DMSO in in vitro cytotoxicity evaluation by SRB assay? ResearchGate. Retrieved from [Link]

  • Song, Y., & Liang, L. (2016). Effect of resveratrol or ascorbic acid on the stability of α-tocopherol in O/W emulsions stabilized by whey protein isolate: Simultaneous encapsulation of the vitamin and the protective antioxidant. Food Chemistry, 202, 289-296. [Link]

  • Wikipedia. (2023). O-methylated flavonoid. Retrieved from [Link]

  • Aliyazicioglu, R., et al. (2017). In vitro Cytotoxic Effect of Ethanol and Dimethyl Sulfoxide on Various Human Cell Lines. Kahramanmaraş Sütçü İmam Üniversitesi Tarım ve Doğa Dergisi, 20(Özel Sayı), 1-5. [Link]

  • Ramirez, J. E., & ZAYAS, J. (2011). U.S.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Flavonoid Assay Kit. Retrieved from [Link]

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Technical Support Center: HPLC Purity Assessment of 5,7-Di-O-methylquercetin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for High-Performance Liquid Chromatography (HPLC) methods tailored to assessing the purity of synthetic 5,7-Di-O-methylquercetin. This resource is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for quantifying this specific O-methylated flavonol. Here, we combine foundational theory with field-proven protocols to help you develop, optimize, and troubleshoot your purity assays.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions to help you set up a successful analytical run.

Q1: What is a suitable starting HPLC column and mobile phase for analyzing this compound?

A1: A reversed-phase C18 column is the industry standard and the recommended starting point for the analysis of quercetin and its derivatives.[1][2] A good initial choice would be a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size.

For the mobile phase, an isocratic or gradient system using a mixture of an organic solvent and acidified water is typical.[3] this compound is more hydrophobic than its parent compound, quercetin, due to the two methyl groups. Therefore, you will likely require a higher proportion of organic solvent for elution.

A robust starting point is a mobile phase consisting of Methanol and 0.1% Formic Acid in Water . You can begin with an isocratic elution of 60:40 (v/v) Methanol:Water (0.1% Formic Acid) and adjust the ratio to achieve an optimal retention time, typically between 5 and 10 minutes. The addition of an acid like formic or phosphoric acid is critical; it protonates residual silanol groups on the silica support, preventing undesirable secondary interactions that lead to peak tailing.[3]

Q2: What is the optimal UV detection wavelength for this compound?

A2: Flavonols exhibit strong UV absorbance. For purity assessment and quantification of this compound, monitoring at 254 nm and 370 nm is highly recommended.[4] Using a Diode Array Detector (DAD) allows you to monitor multiple wavelengths simultaneously and to check for peak purity by comparing spectra across the peak.[3] The 370 nm wavelength is often more selective for the flavonol structure.

Q3: How should I prepare my synthetic this compound sample for HPLC analysis?

A3: Proper sample preparation is critical for accurate and reproducible results.

  • Solvent Selection: The compound is soluble in DMSO and chloroform.[4] However, for reversed-phase HPLC, it is best to dissolve the sample in a solvent that is miscible with the mobile phase and, ideally, has a similar or weaker elution strength to avoid peak distortion. Methanol or Acetonitrile are excellent choices.

  • Concentration: Prepare a stock solution of your sample at approximately 1 mg/mL in methanol. From this stock, create a working solution with a final concentration within the linear range of the detector, typically between 10-50 µg/mL .[2]

  • Filtration: Always filter your sample through a 0.45 µm or 0.22 µm syringe filter (PTFE or nylon, depending on solvent compatibility) before injection. This prevents particulates from blocking the column frit, which can cause high backpressure and shorten the column's lifespan.[5]

Q4: My sample solutions have been sitting in the autosampler for a while. Is this compound stable in solution?

A4: Flavonoid stability can be a concern. Studies on quercetin show that its solutions are more stable when stored at 4°C, where they can remain stable for up to 7 days.[6] At room temperature, degradation can be observed over a similar period.[6] While this compound may have different stability profile, it is best practice to:

  • Analyze samples as soon as possible after preparation.

  • Use the autosampler's cooling feature, setting it to 4-10°C for overnight runs.

  • For method validation, perform a solution stability study by injecting the same sample over 24-48 hours to quantify any potential degradation.[1]

Troubleshooting Guide: Common Chromatographic Issues

Even with a well-designed method, problems can arise. This guide provides a systematic approach to identifying and resolving common HPLC issues.

Troubleshooting Workflow Diagram

G Start Problem Observed? Pressure Pressure Issue? Start->Pressure System Alert PeakShape Peak Shape Issue? Start->PeakShape Poor Chromatography Retention Retention Time Drift? Start->Retention Inconsistent Results HighP High Backpressure Pressure->HighP LowP Low/No Pressure Pressure->LowP Tailing Peak Tailing PeakShape->Tailing Splitting Split Peaks PeakShape->Splitting Broad Broad Peaks PeakShape->Broad Sol_Retention 1. Ensure mobile phase is fresh & well-mixed. 2. Check for pump flow rate fluctuations. 3. Verify column temperature is stable. Retention->Sol_Retention Sol_HighP 1. Check for blockages (frits, guard col). 2. Backflush column. 3. Perform aggressive column wash. HighP->Sol_HighP Sol_LowP 1. Check for leaks in fittings. 2. Ensure pump is primed & solvent lines are not empty. LowP->Sol_LowP Sol_Tailing 1. Increase mobile phase acidity (lower pH). 2. Check for column contamination/voids. 3. Reduce extra-column volume. Tailing->Sol_Tailing Sol_Splitting 1. Check for partially blocked column frit. 2. Ensure sample solvent matches mobile phase. Splitting->Sol_Splitting Sol_Broad 1. Check for column degradation. 2. Rule out large dead volumes. 3. Ensure sample is not overloaded. Broad->Sol_Broad

Caption: A logical workflow for diagnosing common HPLC problems.

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Silanol Interactions: Residual active silanols on the C18 packing interact with polar groups on the analyte.[7] 2. Column Contamination: Strongly retained impurities from previous injections accumulate at the column head.[5] 3. Column Void: A void or channel has formed at the top of the packed bed.1. Increase Mobile Phase Acidity: Ensure your aqueous mobile phase contains 0.1% formic or phosphoric acid to keep the silanols protonated and minimize interaction.[3] 2. Column Wash: Flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol) to remove contaminants.[5] 3. Replace Column: If a void is present, the column is typically irreversibly damaged and must be replaced. Using a guard column can help extend the life of the analytical column.
Peak Fronting 1. Sample Overload: Injecting too high a concentration of the analyte saturates the stationary phase. 2. Poor Sample Solubility: The analyte is precipitating on the column because the sample solvent is too weak compared to the mobile phase.1. Reduce Sample Concentration: Dilute your sample and re-inject. The peak shape should become symmetrical. 2. Change Sample Solvent: Dissolve the sample in the mobile phase itself or a solvent slightly stronger than the mobile phase. Avoid using very strong solvents like pure DMSO if the mobile phase is highly aqueous.
Split Peaks 1. Partially Blocked Frit: Particulates from the sample or system have clogged the inlet frit of the column, disrupting the sample path.[5] 2. Column Bed Disruption: A void or channel has formed at the column inlet. 3. Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase, causing improper focusing on the column head.1. Backflush the Column: Disconnect the column, reverse its direction, and flush with mobile phase at a low flow rate to dislodge particulates. Warning: Only do this with columns specifically designed to be back-flushable. 2. Replace Column: If the packed bed is disturbed, the column needs to be replaced. 3. Match Sample Solvent to Mobile Phase: Prepare your sample in the mobile phase whenever possible.[7]
Retention Time Drift (Shifting RTs) 1. Mobile Phase Composition Change: Evaporation of the more volatile solvent component or improper mixing. 2. Pump Issues: The HPLC pump is not delivering a consistent flow rate due to air bubbles or failing seals. 3. Column Temperature Fluctuation: The column temperature is not stable, affecting retention. 4. Column Equilibration: The column was not sufficiently equilibrated with the mobile phase before injection.1. Prepare Fresh Mobile Phase: Always prepare fresh mobile phase daily and keep solvent bottles capped. 2. Purge the Pump: Purge all solvent lines to remove air bubbles. If the problem persists, schedule preventative maintenance for pump seals. 3. Use a Column Oven: Ensure the column oven is on and set to a stable temperature (e.g., 30°C). 4. Equilibrate Properly: Flush the column with at least 10-15 column volumes of the mobile phase before starting the sequence.

Experimental Protocol: Purity Determination of this compound

This protocol provides a validated, step-by-step method for determining the purity of a synthetic batch of this compound by area percent normalization.

Workflow for HPLC Purity Assay

G cluster_prep 1. Preparation cluster_run 2. Analysis cluster_data 3. Data Processing A Prepare Mobile Phase (e.g., 60:40 MeOH:H2O + 0.1% FA) B Prepare Standard & Sample Stocks (1 mg/mL in MeOH) A->B C Prepare Working Solutions (e.g., 20 µg/mL) & Filter B->C D Equilibrate HPLC System (Stable Baseline) C->D E Perform System Suitability Test (SST) (Inject Standard 5x) D->E F Analyze Samples (Blank -> Standards -> Samples) E->F G Integrate Chromatograms F->G H Verify SST Results (%RSD < 2%, Tailing Factor ~1) G->H I Calculate Purity (Area % Normalization) H->I

Caption: Step-by-step workflow from preparation to final purity calculation.

Materials and Reagents
  • Reference Standard: this compound (purity ≥98%)

  • Test Sample: Synthetic this compound batch

  • Solvents: HPLC-grade Methanol, HPLC-grade Water

  • Acid: Formic Acid (reagent grade or higher)

  • Apparatus: Analytical balance, volumetric flasks, pipettes, 0.22 µm syringe filters

HPLC Instrumentation and Conditions
ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent with DAD
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 60% Methanol : 40% Water with 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 254 nm and 370 nm[4]
Run Time 15 minutes
Solution Preparation
  • Mobile Phase: To prepare 1 L, combine 600 mL of Methanol with 400 mL of HPLC-grade water. Add 1 mL of Formic Acid and mix thoroughly. Degas the solution for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Standard Working Solution (20 µg/mL): Dilute the stock solution appropriately. For example, transfer 200 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with Methanol.

  • Sample Working Solution (20 µg/mL): Prepare in the same manner as the standard, using the synthetic batch to be tested.

  • Blank Solution: Use Methanol.

Analysis Procedure
  • System Equilibration: Set up the HPLC system with the conditions above and pump the mobile phase through the column until a stable, noise-free baseline is achieved (approx. 30 minutes).

  • System Suitability Test (SST): Inject the Standard Working Solution five consecutive times. This is a mandatory self-validating step to ensure the system is performing correctly before analyzing samples.[8]

  • Sequence Injection: Inject the Blank solution once to ensure no carryover or system contamination. Then, inject the Sample Working Solution in triplicate.

Data Processing and Purity Calculation
  • System Suitability Verification: From the five standard injections, calculate the following:

    • Repeatability: The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • Tailing Factor (T): The tailing factor for the this compound peak should be between 0.9 and 1.5.

    • Theoretical Plates (N): Should be ≥ 2000. If the SST fails, troubleshoot the system before proceeding.

  • Purity Calculation (Area Normalization): For each sample chromatogram, integrate all peaks, excluding the solvent front and any peaks from the blank injection. Calculate the purity using the following formula:

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

    Report the final purity as the average of the three sample injections. This method assumes that all impurities have a similar UV response at the monitored wavelength. For higher accuracy, a method using relative response factors for known impurities should be developed.

References

  • Yue-ling M, Yu-jie C, Ding-rong W, Ping C, Ran X. HPLC determination of quercetin in three plant drugs from genus Sedum and conjecture of the best harvest time. Pharmacognosy Journal. 2017;9(6):725-8. [Link]

  • Al-Rimawi F, Abdul-Ghani A, Khasawneh M, Odeh F. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines. International Journal of Analytical Chemistry. 2017;2017:6489393. [Link]

  • Ferreira-Nunes R, Angelo T, de Matos Jensen C, et al. Validation of an HPLC-DAD Method for Quercetin Quantification in Nanoparticles. Pharmaceuticals (Basel). 2023;16(12):1736. [Link]

  • Jain P, Patel M, Patel K. Method development and validation for estimation of quercetin using uv and rp-hplc in bulk. Plant Archives. 2020;20(1):1535-1540. [Link]

  • Permatasari HK, Salsabila IA, Sayekti A, et al. DEVELOPMENT VALIDATION OF QUERCETIN COMPOUNDS USING RP-HPLC AND IN VITRO ACTIVITY STUDIES ON MELASTOMA MALABATHRICUM LEAF NANOCREAM FOUNDATION PREPARATIONS. International Journal of Applied Pharmaceutics. 2022;14(6):204-213. [Link]

  • Krishnan S, Marimuthu S, Singh K, et al. Isolation, characterization, and validation of RP-HPLC method for the quantification of quercetin in Huberantha senjiana leaf extract. Journal of Applied Pharmaceutical Science. 2020;10(07):063-072. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • Scientific Instrument Services. HPLC Troubleshooting Guide. SISWEB. [Link]

  • Šeremet D, Ciković N, Jokić S. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology. 2018;56(4):548-556. [Link]

  • Trajkovska-Petkoska A, Stefkov G, Petkovska R. HPLC analysis of flavonoids. ResearchGate. 2003. [Link]

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Technical Support Center: Distinguishing Quercetin Methyl Ether Isomers with NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the structural elucidation of quercetin methyl ether isomers using Nuclear Overhauser Effect Spectroscopy (NOESY) NMR. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of NMR to distinguish between these closely related flavonoid structures. Here, you will find practical, in-depth guidance presented in a clear question-and-answer format, addressing common challenges and frequently asked questions to ensure the success and integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is NOESY NMR a suitable technique for distinguishing between quercetin methyl ether isomers?

A1: NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful NMR technique that detects through-space interactions between protons that are in close proximity (typically < 5 Å), rather than through-bond couplings.[1][2] Since quercetin methyl ether isomers differ only in the position of the methyl group(s) on the flavonoid backbone, the protons of a specific methoxy group will be spatially close to the aromatic protons on the adjacent ring position. This proximity generates a unique set of NOE cross-peaks for each isomer, acting as a "fingerprint" to definitively identify the methylation pattern. For instance, a methoxy group at the C-7 position will show an NOE correlation to the H-6 and H-8 protons, an interaction that would be absent if the methylation were at a different position.

Q2: What are the key NOE correlations I should look for to identify the position of a methyl group on the quercetin scaffold?

A2: The key is to look for a cross-peak between the singlet signal of the methoxy group protons (typically around 3.8-4.0 ppm) and the aromatic protons on the flavonoid rings. The expected correlations are summarized in the table below. The standard numbering of the quercetin skeleton is crucial for this analysis.

Table 1: Diagnostic NOESY Correlations for Quercetin Monomethyl Ethers

Methylation PositionExpected NOE Cross-Peak with Methoxy Protons
3-OCH₃ H-2'
5-OCH₃ H-6
7-OCH₃ H-6 and H-8
3'-OCH₃ H-2' and H-4'
4'-OCH₃ H-3' and H-5'

Q3: Should I use 1D NOESY or 2D NOESY for my analysis?

A3: The choice between 1D and 2D NOESY depends on your specific needs and sample.

  • 1D Selective NOESY: This is a good option if you have a hypothesis about the methylation position and want to quickly confirm it.[3] You selectively irradiate the methoxy proton signal and observe the enhancement of the spatially close aromatic protons. It is faster and can provide high-resolution information for a few specific correlations.[3]

  • 2D NOESY: This is the more comprehensive approach, providing a complete map of all through-space interactions in the molecule.[4][5] It is particularly useful when you have an unknown isomer or a mixture of isomers. While it requires a longer acquisition time, it provides a more robust and unbiased dataset.[3] For routine structural confirmation of a pure isomer, 2D NOESY is generally recommended.

Q4: What is the difference between NOESY and ROESY, and which one should I use for quercetin methyl ethers?

A4: Both NOESY and ROESY measure through-space proton-proton interactions. The primary difference lies in the molecular tumbling rate's effect on the observed signal.

  • NOESY: For small molecules like quercetin ethers (MW < 600 g/mol ), the NOE effect is positive, and the cross-peaks have the opposite phase (e.g., color) to the diagonal peaks.[1] However, for medium-sized molecules (MW ~1000-3000 g/mol ), the NOE can be close to zero, making detection difficult.[6]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): The ROE is always positive, regardless of the molecular size.[1] This makes it a more reliable choice for molecules in the intermediate size range where the NOE might be null.

For quercetin methyl ethers, which are small molecules, NOESY is generally the preferred technique .[6] ROESY can be more susceptible to artifacts like TOCSY transfer, which can complicate the interpretation for small molecules.[1][7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your NOESY experiments in a problem/solution format.

Problem 1: I don't see any NOE cross-peaks between my methoxy protons and the aromatic protons.

  • Possible Cause 1: Incorrect mixing time. The mixing time (τm) is a crucial parameter that allows for the transfer of magnetization between spatially close protons.[1] For small molecules like quercetin ethers, a longer mixing time is generally required.[8]

    • Solution: Ensure your mixing time is appropriate for small molecules. A good starting point is between 0.5 and 0.8 seconds.[9] If you still don't see correlations, you may need to optimize this parameter.

  • Possible Cause 2: Poor sample preparation. The presence of paramagnetic impurities, such as dissolved oxygen or metal ions, can significantly shorten the relaxation times of your protons and quench the NOE effect.[1]

    • Solution: Degas your sample thoroughly. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.[1] Also, ensure your sample is free from any particulate matter by filtering it into the NMR tube.[10]

  • Possible Cause 3: Low sample concentration. NOE signals are inherently weak, and if your sample is too dilute, the cross-peaks may be lost in the noise.[10]

    • Solution: Increase the sample concentration if possible. A concentration of 10-20 mg in 0.6-0.7 mL of solvent is a good starting point for small molecules.[11]

Problem 2: I see unexpected or ambiguous cross-peaks in my NOESY spectrum.

  • Possible Cause 1: Zero-quantum artifacts. These are common artifacts in NOESY spectra and appear between J-coupled protons, often with a characteristic up-down (antiphase) appearance.[1]

    • Solution: Use a NOESY pulse sequence with zero-quantum suppression, often denoted with "z" or "f" in the pulse program name (e.g., noesyzf).[1] Proper phase cycling also helps to minimize these artifacts.[12][13]

  • Possible Cause 2: Chemical exchange. If your sample exists in multiple conformations that are slowly interconverting on the NMR timescale, you might observe exchange cross-peaks (EXSY). These have the same phase as the diagonal peaks.[1]

    • Solution: If you suspect chemical exchange, running a ROESY experiment can be helpful. In a ROESY spectrum, ROE cross-peaks and exchange peaks have opposite phases, allowing for their clear differentiation.[7]

  • Possible Cause 3: Spin diffusion. While less common for small molecules, at very long mixing times, magnetization can be relayed from one proton to another through an intermediate proton (A→B→C), leading to a misleading cross-peak between A and C.

    • Solution: Acquire a series of NOESY spectra with varying mixing times. True NOEs should build up linearly at short mixing times, while spin diffusion peaks will become more prominent at longer mixing times.

Caption: A decision-making workflow for troubleshooting absent or weak NOE cross-peaks.

Experimental Protocol: 2D NOESY for Quercetin Methyl Ether Isomers

This protocol provides a general framework for acquiring a high-quality 2D NOESY spectrum on a modern NMR spectrometer.

1. Sample Preparation: a. Dissolve 10-20 mg of the purified quercetin methyl ether isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or CDCl₃).[11] b. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[10] c. Degas the sample thoroughly using the freeze-pump-thaw method (at least three cycles) to remove dissolved oxygen.[1]

2. Spectrometer Setup: a. Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. b. Tune and match the probe for the ¹H frequency. c. Perform shimming to optimize the magnetic field homogeneity. An automated gradient shimming routine is recommended.[14] d. Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.

3. 2D NOESY Parameter Optimization: a. Load a standard 2D phase-sensitive NOESY pulse sequence, preferably one with zero-quantum suppression.[1] b. Set the spectral width in both dimensions to cover all proton signals. c. Set the transmitter offset to the center of the proton spectrum. d. Mixing Time (d8 or mixN): Set to a value between 0.5 and 0.8 seconds for small molecules.[8][9] e. Relaxation Delay (d1): Set to at least 2-3 seconds to allow for full relaxation of the protons between scans.[8] f. Number of Scans (ns): Set to a multiple of 8 or 16. The exact number will depend on the sample concentration and desired signal-to-noise ratio. Start with 16 scans and increase if necessary. g. Number of Increments (ni): Set to at least 256 points in the indirect dimension (t1) for adequate resolution.

4. Data Acquisition and Processing: a. Start the acquisition without sample spinning. b. After acquisition, apply a squared sine-bell window function in both dimensions. c. Perform a two-dimensional Fourier transform. d. Phase the spectrum carefully. For small molecules, the diagonal peaks should have the opposite phase to the NOE cross-peaks.[1] e. Reference the spectrum to the residual solvent signal.

Caption: The fundamental principle of a NOESY experiment for isomer differentiation.

References

  • Decatur, J. (2018). NOESY and ROESY. University of Connecticut. Available at: [Link]

  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. Available at: [Link]

  • Indiana University. (n.d.). 2D NOESY and ROESY for Small Molecules. Available at: [Link]

  • Safa El-Din A. A., et al. (2015). Structure elucidation of flavonoids using 1D&2D NMR. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 15). 5.4: NOESY Spectra. Available at: [Link]

  • ResearchGate. (2021). Artifacts in 2D NOESY-NMR of two-compound mixtures?. Available at: [Link]

  • Baishya, B. (2016). Enhanced sensitivity for NOE cross peaks perturbed by Zero Quantum artefacts. arXiv. Available at: [Link]

  • Kim, J., et al. (2021). Design of Experiments-Based Optimization of Flavonoids Extraction from Daphne genkwa Flower Buds and Flavonoids Contents at Different Blooming Stages. Molecules, 26(11), 3183.
  • The University of Chicago. (2021). 1D NOESY made easy. Available at: [Link]

  • Syah, Y. M., et al. (2016). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Rasayan J. Chem, 9(2), 255-261.
  • Claridge, T. D. W. (2016). Common problems and artifacts encountered in solution‐state NMR experiments. In High-Resolution NMR Techniques in Organic Chemistry (pp. 389-425). Elsevier.
  • Singh, A. (2020). Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. Hilaris Publisher.
  • Al-Zoubi, A. S. (2013). The Suppressing of MR Image Artifacts using Phase Cycling in Fast SE Sequence. International Journal of Engineering and Technology, 3(4), 438-443.
  • Kumar, S., & Singh, A. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
  • Rockefeller University. (n.d.). NOE Experiments on the Bruker. Available at: [Link]

  • Marchanka, A., & An, C. (2021). Magnetization Transfer to Enhance NOE Cross‐Peaks among Labile Protons: Applications to Imino–Imino Sequential Walks in SARS‐CoV‐2‐Derived RNAs.
  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Available at: [Link]

  • Stanford University. (n.d.). noesy. Stanford University NMR Facility. Available at: [Link]

  • University of Debrecen. (n.d.). COHERENCE SELECTION. Available at: [Link]

Sources

Navigating the Genotoxic Landscape: A Technical Guide to the Safe Laboratory Handling of 5,7-Di-O-methylquercetin

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the safe handling of 5,7-Di-O-methylquercetin. This guide is designed for researchers, scientists, and drug development professionals who are working with this genotoxic compound. As a Senior Application Scientist, my goal is to provide you with not just a set of instructions, but a comprehensive understanding of the principles behind the safe handling of this and similar research chemicals. Our protocols are designed to be self-validating systems, ensuring the integrity of your research and, most importantly, your safety.

Understanding the Risk: The Genotoxicity of this compound

This compound, a methylated derivative of the flavonoid quercetin, has demonstrated mutagenic properties in scientific studies. Research has shown that this compound can exhibit direct mutagenic activity, even without metabolic activation. This genotoxicity has been confirmed in assays such as the SOS-chromotest, making it a compound that requires careful handling to prevent DNA damage.

The genotoxic mechanism of quercetin, the parent compound, is believed to involve the production of reactive oxygen species (ROS), which can induce strand breakage in DNA. While the exact mechanism of its methylated derivative is a subject of ongoing research, it is prudent to assume a similar potential for inducing genetic damage. Therefore, all handling procedures must be approached with the understanding that this compound has the potential to be a human mutagen and carcinogen.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that may arise when working with this compound.

Q1: I can't find a detailed Safety Data Sheet (SDS) for this compound. What should I do?

Q2: What are the primary routes of exposure to this compound in a laboratory setting?

A2: The primary routes of exposure are inhalation of aerosolized powder, skin contact, and accidental ingestion. Inhalation is a significant risk when weighing or transferring the solid compound. Skin absorption can occur if the compound comes into contact with unprotected skin, especially if dissolved in a solvent. Ingestion can happen through contaminated hands or surfaces.

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum required PPE.

PPE ComponentSpecificationsRationale
Gloves Double gloving with nitrile gloves.The outer glove provides the primary barrier, while the inner glove protects against tears or breaches in the outer glove.
Lab Coat Disposable, solid-front, back-closing gown.Prevents contamination of personal clothing and skin. A solid front provides better protection against spills.
Eye Protection Chemical splash goggles.Protects the eyes from splashes of solutions or airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood.Prevents inhalation of the fine powder, which can be easily aerosolized.

Q4: I've accidentally spilled a small amount of this compound powder. What is the correct cleanup procedure?

A4: Do not panic, but act swiftly and methodically.

  • Alert others in the immediate area.

  • Evacuate the area if the spill is large or if you are not trained to handle it.

  • Wear appropriate PPE , including a respirator.

  • Gently cover the spill with absorbent pads to prevent further aerosolization.

  • Wet the absorbent material with a suitable solvent (e.g., isopropanol) to dampen the powder.

  • Carefully wipe up the spill from the outside in.

  • Decontaminate the area with a suitable agent (see decontamination section below).

  • Dispose of all contaminated materials as genotoxic waste.

Troubleshooting Guide for Experimental Procedures

This section provides guidance on specific issues that may arise during common laboratory applications of this compound. This compound is utilized in various research areas, including as a quinone reductase 2 (QR2) inhibitor, for its anti-inflammatory and anticancer properties, and in materials science for dye-sensitized solar cells.

Issue Potential Cause Troubleshooting Steps
Inconsistent results in cell-based assays. - Degradation of the compound. - Inaccurate concentration due to weighing errors. - Adsorption to plasticware.- Store the compound desiccated at -20°C as recommended. - Always weigh the compound in a certified chemical fume hood to prevent inhalation and ensure accuracy. - Consider using low-adhesion microplates and pipette tips.
Precipitation of the compound in aqueous media. Low aqueous solubility.- Prepare stock solutions in an appropriate organic solvent like DMSO. - When diluting into aqueous media, do so dropwise while vortexing to prevent shocking the compound out of solution. - Do not exceed the final recommended solvent concentration for your specific cell line.
Difficulty in achieving complete dissolution. The compound is a yellow crystalline solid.- Use a suitable solvent such as DMSO or chloroform. - Gentle warming and sonication can aid in dissolution.

Detailed Experimental Protocols

Weighing and Reconstitution of this compound

This protocol outlines the safe procedure for preparing a stock solution of this compound.

Weighing_and_Reconstitution cluster_Preparation Preparation cluster_Weighing Weighing cluster_Reconstitution Reconstitution cluster_Storage Storage Prep Don appropriate PPE Designate Designate a specific area in a chemical fume hood Prep->Designate 1. Setup Weigh Weigh the desired amount of powder Designate->Weigh 2. Tare balance Record Record the exact weight Weigh->Record 3. Accurate measurement Add_Solvent Add the appropriate volume of solvent Record->Add_Solvent 4. In the fume hood Dissolve Ensure complete dissolution (vortex/sonicate) Add_Solvent->Dissolve 5. Ensure homogeneity Store Store the stock solution at -20°C Dissolve->Store 6. Protect from degradation

Caption: Workflow for weighing and reconstituting this compound.

Decontamination and Waste Disposal

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination Protocol:

  • Surface Decontamination: For surfaces contaminated with this compound, a solution of sodium hypochlorite (bleach) can be effective for decontamination, as it is a strong oxidizing agent. A freshly prepared 1:10 dilution of household bleach is recommended. Allow a contact time of at least 15 minutes before wiping with a clean, damp cloth.

  • Equipment Decontamination: Non-disposable equipment should be soaked in a decontaminating solution. For sensitive equipment, wiping with 70% ethanol followed by a thorough rinse with purified water may be appropriate, but its efficacy for complete inactivation should be validated.

Waste Disposal Workflow:

Waste_Disposal cluster_Collection Waste Collection cluster_Segregation Segregation cluster_Disposal Disposal Solid_Waste Solid Waste (gloves, tubes, etc.) Genotoxic_Container Designated, labeled, leak-proof genotoxic waste container Solid_Waste->Genotoxic_Container Liquid_Waste Liquid Waste (supernatants, washes) Liquid_Waste->Genotoxic_Container EH_S Arrange for pickup by Environmental Health & Safety Genotoxic_Container->EH_S Follow institutional protocols Incineration High-temperature incineration EH_S->Incineration Recommended final disposal

Caption: Segregation and disposal of this compound waste.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Type of Exposure Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

Working with genotoxic compounds like this compound demands a high level of respect for the potential hazards involved. By understanding the risks, adhering to strict safety protocols, and being prepared for emergencies, you can ensure a safe and productive research environment. This guide provides a framework for safe handling, but it is essential to supplement this information with your institution's specific safety guidelines and to always exercise caution and good laboratory practice.

References

  • Caroprese, M., Crivellato, E., & Damiani, D. (2000). On the mechanisms of genotoxicity and metabolism of quercetin. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 466(1), 79-87. Retrieved from [Link]

  • ResearchGate. (n.d.). Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Quercetin. Retrieved from [Link]

Preparation and storage of stable 5,7-Di-O-methylquercetin stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5,7-Di-O-methylquercetin Solutions

Guide for Senior Application Scientists and Drug Development Professionals on the Preparation and Storage of Stable this compound Stock Solutions

This guide provides in-depth technical instructions and troubleshooting advice for handling this compound, a methylated flavonoid derivative. Adherence to these protocols is critical for ensuring the stability, activity, and reproducibility of experimental results.

Section 1: Foundational Knowledge & Core FAQs

This section addresses the fundamental properties of this compound that dictate its handling and storage requirements.

Q1: What is this compound, and how do its structural features impact its stability and handling?

This compound is a derivative of the flavonol quercetin, characterized by the chemical formula C₁₇H₁₄O₇ and a molecular weight of approximately 330.3 g/mol .[1][2] Structurally, it possesses methoxy groups (-OCH₃) at the 5 and 7 positions of the A-ring, while retaining free hydroxyl groups (-OH) on the B-ring (positions 3' and 4') and at position 3.[3]

Causality Behind Experimental Choices:

  • Enhanced Stability: The methylation of hydroxyl groups is a key structural modification. O-methylation significantly increases the metabolic stability of flavonoids and helps prevent their degradation compared to their unmethylated parent compounds.[4][5] This modification protects the molecule from rapid hepatic metabolism and oxidative degradation, making this compound inherently more robust than quercetin for experimental use.

  • Increased Lipophilicity: Methylation reduces the number of polar hydroxyl groups, increasing the molecule's overall hydrophobicity (lipophilicity).[4][6] This dictates the choice of solvents, favoring organic solvents over aqueous solutions.

  • Appearance: The compound is a yellow crystalline solid.[1][3] A clear, yellow stock solution is an indicator of proper dissolution. Any significant color change (e.g., darkening to brown) during storage is a primary indicator of chemical degradation.

Q2: In which solvents is this compound soluble?

Due to its increased lipophilicity, this compound is soluble in various organic solvents but has poor water solubility.[3][7] The choice of solvent is critical and often depends on the downstream application (e.g., cell culture, in vitro assays).

Data Presentation: Solvent Selection Table

SolventRecommended forTypical Max. ConcentrationProsCons & Causality
DMSO (Dimethyl sulfoxide)Cell culture, in vitro assays>10 mMHigh solvating power for hydrophobic compounds; miscible with aqueous media upon dilution.Can be toxic to cells at concentrations >0.5%; must use anhydrous grade as water can promote hydrolysis.
Ethanol (Anhydrous)In vitro assays, some in vivo~1-5 mMGRAS (Generally Recognized as Safe) solvent; less cytotoxic than DMSO.Lower solvating power than DMSO; potential for precipitation when diluted into aqueous buffers.
Chloroform Chemical analysis, non-biological assaysSoluble[3]Good for extraction and non-aqueous applications.Not compatible with biological systems; highly volatile and toxic.
Acetone In vitro chemical assaysGood solubility (based on parent compound)[8][9]High volatility can be useful for preparing solid films of the compound.Not compatible with most biological assays; can denature proteins.
Q3: What are the primary factors that can cause the degradation of this compound stock solutions?

Like many flavonoids, this compound is susceptible to degradation over time. The stability is influenced by several key environmental factors.[10][11]

  • Temperature: Elevated temperatures accelerate oxidation and hydrolysis. Storage at low temperatures is mandatory.[1][3]

  • Light: Flavonoids are photosensitive. Exposure to UV or even ambient light can induce photochemical degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation, particularly at the free hydroxyl groups on the B-ring.

  • pH: Extreme pH values can catalyze hydrolysis or degradation. Solutions should ideally be kept at a neutral pH when diluted.

  • Repeated Freeze-Thaw Cycles: These cycles can introduce moisture (ice crystals) and increase the concentration of dissolved gases like oxygen, accelerating degradation. They can also cause the compound to fall out of solution.

Section 2: Experimental Protocols and Workflows

This section provides validated, step-by-step methodologies for preparing and storing high-quality stock solutions.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution, a common starting concentration for many biological assays.

Materials:

  • This compound (MW: 330.3 g/mol )

  • Anhydrous, cell-culture grade DMSO

  • Calibrated analytical balance

  • 1.5 mL or 2.0 mL amber microcentrifuge tube or glass vial

  • Pipettors and sterile tips

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Calculation: Determine the mass of the compound required.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 330.3 g/mol × 1000 mg/g = 3.303 mg

  • Weighing: Carefully weigh out ~3.3 mg of this compound powder on an analytical balance and transfer it directly into a pre-labeled amber microcentrifuge tube.

    • Expertise Note: Using an amber tube is the first line of defense against light-induced degradation.[12]

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • If particulates remain, place the tube in a bath sonicator for 5-10 minutes.

    • If necessary, gently warm the tube to 37°C for a short period to aid dissolution, followed by vortexing.[1] Avoid aggressive heating.

  • Self-Validation Check: The final solution should be a clear, bright yellow liquid, free of any visible crystals or sediment.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in separate, clearly labeled amber tubes.

  • Storage: Store the aliquots in a sealed container at -20°C or below for long-term stability.[1][3]

Mandatory Visualization: Stock Solution Preparation Workflow

G A 1. Calculate & Weigh Compound (~3.3 mg) B 2. Transfer to Amber Vial A->B C 3. Add Anhydrous DMSO (1.0 mL) B->C D 4. Vortex & Sonicate to Dissolve C->D E 5. Visual Inspection (Clear Yellow Solution?) D->E E->D No, Particulates Remain F 6. Aliquot into Single-Use Volumes E->F Yes G 7. Store at <= -20°C Protected from Light F->G

Caption: Workflow for preparing a stable stock solution.

Section 3: Long-Term Storage & Stability FAQs

Q4: What are the optimal conditions for the long-term storage of this compound stock solutions?

For maximum stability, adhere to the following conditions:

  • Temperature: Store at -20°C. For extended periods (beyond 6 months), storage at -80°C is preferable.

  • Container: Use amber glass vials or polypropylene microcentrifuge tubes with secure, tight-fitting caps to prevent solvent evaporation and moisture entry.

  • Light: Always store in the dark. Place aliquots inside a labeled freezer box.

  • Atmosphere: For ultimate stability, particularly for reference-grade standards, overlaying the solution with an inert gas like argon or nitrogen before capping can displace oxygen and further prevent oxidative degradation.

Q5: How can I definitively minimize degradation from freeze-thaw cycles?

Aliquoting is the most effective strategy. The rationale is to limit the number of times the primary stock solution is warmed to room temperature, exposed to ambient light and oxygen, and then re-frozen. Prepare small, single-use aliquots that can be thawed once and then discarded after use. This practice ensures that each experiment is performed with a compound of consistent quality.

Q6: How long can I expect my stock solution to be stable under optimal conditions?

When prepared in high-purity anhydrous DMSO and stored correctly at -20°C in aliquots, a stock solution of this compound can be expected to be stable for several months .[1] However, for long-term studies, it is best practice to prepare a fresh stock every 3-6 months or to validate the concentration and purity of an older stock using analytical methods like HPLC-UV if results appear inconsistent.

Section 4: Troubleshooting Guide

This section provides solutions to common issues encountered during the preparation and handling of this compound stock solutions.

Q7: My compound will not fully dissolve in the chosen solvent. What should I do?
  • Reason: This often occurs when trying to make a solution that is too concentrated for the solvent's capacity, or if the solvent is not sufficiently pure (e.g., contains water).

  • Solutions:

    • Increase Mechanical Agitation: Continue vortexing and sonicating for a longer duration.

    • Apply Gentle Heat: Warm the solution briefly to 37°C.[1] Do not boil, as this can cause degradation.

    • Prepare a More Dilute Solution: If the compound still does not dissolve, your target concentration may exceed its solubility limit. Prepare a new, more dilute stock solution.

    • Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent.

Q8: I observed crystals or precipitation in my stock solution after thawing it. What happened, and is the solution still usable?
  • Reason: This is common for compounds stored at high concentrations. The solubility of the compound is lower at -20°C than at room temperature, and it may have crashed out of solution.

  • Solution:

    • Gently warm the tube to room temperature or 37°C.

    • Vortex and sonicate the solution until all crystals have completely redissolved.

    • Visually inspect to ensure the solution is clear before making any dilutions.

    • Trustworthiness Check: If the precipitate does not redissolve completely upon warming and agitation, it may indicate that some solvent has evaporated, increasing the effective concentration beyond the solubility limit. In this case, it is safest to discard the aliquot and use a new one.

Q9: The color of my stock solution has changed from bright yellow to a darker yellow or brownish color. What does this signify?
  • Reason: A color change, particularly darkening, is a strong indicator of chemical degradation, likely through oxidation. The chromophore of the flavonoid has been altered.

  • Solution: Discard the solution immediately. Do not use it for experiments, as the presence of degradation products can lead to artifactual or misleading results. Prepare a fresh stock solution from the solid compound, paying strict attention to protecting it from light and oxygen.

Mandatory Visualization: Troubleshooting Solubility Issues

G A Particulates Visible After Adding Solvent? B Continue Vortexing & Sonication A->B Yes F Proceed to Aliquoting & Storage A->F No C Particulates Still Present? B->C D Apply Gentle Heat (37°C) & Re-vortex C->D Yes C->F No E Solution Clear? D->E E->F Yes G STOP: Concentration likely exceeds solubility. - Prepare a more dilute stock. - Verify solvent purity. E->G No

Caption: Decision tree for resolving solubility problems.

References

  • This compound datasheet - BioCrick. BioCrick. [Link]

  • Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract - ResearchGate. ResearchGate. [Link]

  • 3′,4′,5,7-Tetra-O-methylquercetin - American Chemical Society. American Chemical Society. [Link]

  • Solubility of Flavonoids in Organic Solvents - ResearchGate. ResearchGate. [Link]

  • This compound - gsrs. gsrs. [Link]

  • Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage - PMC - NIH. National Institutes of Health. [Link]

  • Structure, bioactivity, and synthesis of methylated flavonoids - ResearchGate. ResearchGate. [Link]

  • Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - MDPI. MDPI. [Link]

  • Solubility of Flavonoids in Organic Solvents | Journal of Chemical & Engineering Data. ACS Publications. [Link]

  • Is anyone familiar with the preparation of Quercetin Stock Solution? - ResearchGate. ResearchGate. [Link]

  • Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K. [Link]

  • Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC - PubMed Central. National Institutes of Health. [Link]

  • Solubility of Flavonoids in Organic Solvents - Scite.ai. Scite.ai. [Link]

  • KEGG Degradation of flavonoids - Reference pathway. KEGG. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - MDPI. MDPI. [Link]

  • Diagrammatic representation of methylated flavonoids - ResearchGate. ResearchGate. [Link]

  • Safety Data Sheet: Quercetin - Carl ROTH. Carl ROTH. [Link]

  • Anthocyanins: Factors Affecting Their Stability and Degradation - PMC - PubMed Central. National Institutes of Health. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Biological Activities of Quercetin and its O-Methylated Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Parent Flavonoid

Quercetin, a prominent dietary flavonoid found in a host of fruits and vegetables, is lauded in scientific literature for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, the translational journey of quercetin from dietary intake to systemic bioactivity is complex. Its clinical application is often hampered by poor aqueous solubility, extensive first-pass metabolism, and consequently, low oral bioavailability.[2][4][5] Upon ingestion, quercetin is rapidly metabolized in the intestine and liver into various conjugated forms, including glucuronidated, sulfated, and O-methylated derivatives.[6][7]

Among these metabolites, the O-methylated forms—primarily isorhamnetin (3'-O-methylquercetin), tamarixetin (4'-O-methylquercetin), and rhamnetin (7-O-methylquercetin)—are of significant interest.[1][8][9] The addition of a methyl group fundamentally alters the molecule's physicochemical properties, particularly its lipophilicity and the reactivity of its hydroxyl groups.[10] This guide provides a comparative analysis of the biological activities of quercetin versus its key O-methylated derivatives, offering experimental insights and protocols for researchers in pharmacology and drug development. We will explore how this subtle structural modification impacts bioavailability, antioxidant capacity, anti-inflammatory action, and anticancer efficacy, providing a nuanced understanding essential for designing next-generation therapeutic strategies.

Section 1: The Bioavailability Conundrum: Does Methylation Hold the Key?

A primary hurdle for the therapeutic use of quercetin is its poor bioavailability, with studies indicating that only trace amounts of the parent compound are detected in plasma after oral administration.[4] O-methylation is a key metabolic transformation that has been reported to enhance stability and improve penetration across cellular barriers like the Caco-2 cell layer, a standard in vitro model for the human intestinal epithelium.[1]

Expert Insight: The increased lipophilicity conferred by the methyl group is a double-edged sword.[10] While it can enhance passive diffusion across the gut wall, it also alters the molecule's interaction with key signaling proteins. The critical takeaway is that the in vivo activity of "quercetin" is largely the activity of its metabolites. Therefore, studying the derivatives directly is paramount to understanding the physiological effects. Methylated flavonoids are reported to have better bioavailability and stability compared to quercetin aglycone.[1]

Comparative Bioavailability Data

CompoundKey CharacteristicObservationSupporting Evidence
Quercetin Low Oral BioavailabilityExtensive first-pass metabolism in the intestine and liver significantly reduces systemic availability of the aglycone form.[1][2][4]Oral bioavailability in pigs is less than 1%, though this can be enhanced by conjugation.[1]
O-Methylated Derivatives Enhanced Stability & PermeabilityMethylation increases lipophilicity, which can lead to higher penetration through intestinal cell layers.[1][10]Methylated flavones show higher penetration through Caco-2 cell layers compared to quercetin glucosides.[1]
Isorhamnetin Major Plasma MetaboliteAfter quercetin intake, isorhamnetin is found at higher concentrations in human plasma than quercetin itself.[11]This highlights the importance of evaluating metabolites for biological activity.

Section 2: Antioxidant Activity: A Structure-Function Analysis

Quercetin's antioxidant prowess is attributed to its ability to scavenge reactive oxygen species (ROS) and chelate transition metals, actions largely dependent on its hydroxyl groups.[2] It can also modulate key signaling pathways like the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which upregulates endogenous antioxidant enzymes.[2][12]

Causality in Experimental Choice: When comparing antioxidant activities, it's crucial to employ assays that probe different mechanisms. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures direct radical scavenging, while cellular assays, like measuring ROS levels in hydrogen peroxide-stimulated cells, provide a more physiologically relevant context by incorporating cellular uptake, metabolism, and interaction with endogenous antioxidant systems.

Structure-Activity Relationship: The antioxidant activity of flavonoids is heavily reliant on the number and position of free hydroxyl (-OH) groups. O-methylation replaces a highly reactive hydroxyl group with a less reactive methoxy (-OCH₃) group. This generally leads to a decrease in direct radical-scavenging ability.[8]

However, the story is more complex in vivo. While direct scavenging may be reduced, some methylated derivatives show potent activity through other mechanisms. For instance, isorhamnetin has been reported to be as, or even more, effective than quercetin in certain contexts, potentially by modulating detoxification enzymes via the AhR and Nrf2 signaling pathways.[11]

Comparative Antioxidant Performance

CompoundDirect Scavenging (e.g., DPPH assay)Cellular Antioxidant ActivityKey Mechanistic Insight
Quercetin HighHighPotent direct radical scavenger and activator of the Nrf2 pathway.[2][12][13]
Isorhamnetin Moderate to HighHighActivity may be less reliant on direct scavenging and more on inducing cellular detoxification pathways.[11] In aqueous solution, its scavenging kinetic constant is comparable to quercetin.[14]
Tamarixetin ModerateModerateMethylation at the 4'-position can reduce the ability to donate a hydrogen atom, impacting scavenging. However, it shows protective effects against oxidative stress.[9]
Rhamnetin ModerateModeratePossesses significant anti-inflammatory and antioxidant properties, though less studied in direct comparison.[1]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} Caption: Nrf2 pathway activation by quercetin and its derivatives.

Section 3: Anti-Inflammatory Efficacy: Targeting Key Pathways

Chronic inflammation is a hallmark of numerous diseases. Quercetin exerts potent anti-inflammatory effects, primarily by inhibiting pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducers and activators of transcription (JAK/STAT).[15][16][17]

Expert Insight: The NF-κB pathway is a linchpin in the inflammatory response, controlling the expression of cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a key therapeutic target. Interestingly, while the number of free hydroxyl groups is critical for antioxidant activity, it is not directly correlated with anti-inflammatory potential.[8] Some methylated derivatives exhibit superior or unique anti-inflammatory actions. For example, rhamnetin has been identified as a potent inhibitor of secretory phospholipase A2 enzymes, a key target in inflammation.[1]

Comparative Anti-inflammatory Activity

CompoundPrimary Target/MechanismExperimental Observation
Quercetin NF-κB, JAK/STAT, NLRP3 InflammasomeReduces expression of IL-1β, IL-6, and TNF-α by hindering NF-κB activation.[15][18]
Isorhamnetin NF-κB, TNF-α signalingCan inhibit TNF-α induced inflammation in human bronchial epithelial cells.[1]
Rhamnetin Secretory Phospholipases A2 (sPLA2)Demonstrates the most potent anti-inflammatory activity among derivatives by inhibiting sPLA2 enzymes.[1]
Tamarixetin Lipid PeroxidationExhibits higher activity in inhibiting lipid peroxidation compared to quercetin.[8]

dot graph { graph [splines=true, overlap=false, nodesep=0.6, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} Caption: Inhibition of the NF-κB inflammatory pathway.

Section 4: Anticancer Potential: Cytotoxicity and Apoptosis

The anticancer effects of quercetin and its derivatives involve multiple mechanisms, including cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis.[4][19]

Causality in Experimental Choice: To assess anticancer potential, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for measuring cytotoxicity and cell viability. This should be followed by more mechanistic assays, such as flow cytometry using Annexin V/PI staining to quantify apoptosis, and cell cycle analysis to determine where the compounds halt cancer cell proliferation.

Structure-Activity Relationship: Studies comparing quercetin and its metabolites have shown a clear structure-dependent effect on cytotoxicity. In human breast cancer MCF-7 cells, the cytotoxic effect was ranked as Quercetin > Isorhamnetin > Isorhamnetin-3-glucuronide.[19][20] This suggests that the aglycone form, with its full complement of hydroxyl groups, is the most potent inducer of apoptosis in this cell line. All three compounds were found to induce cell cycle arrest in the S phase and trigger apoptosis through a pathway dependent on reactive oxygen species (ROS).[19]

Comparative Anticancer Efficacy (MCF-7 Cells)

CompoundCytotoxicity RankingApoptosis Induction (at 100 µM)Key Observation
Quercetin 1st (Most Potent)70.8% of cells in early apoptosisThe parent aglycone is the most effective cytotoxic agent in this model.[19][20]
Isorhamnetin 2nd68.9% of cells in early apoptosisMethylation slightly reduces, but does not eliminate, potent cytotoxic activity.[19][20]
Isorhamnetin-3-glucuronide 3rd (Least Potent)49.8% of cells in early apoptosisGlucuronidation significantly reduces cytotoxic efficacy compared to the aglycone or methylated form.[19]

Section 5: Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key assays discussed are provided below.

Protocol 1: DPPH Radical Scavenging Assay

Objective: To measure the direct antioxidant capacity of the test compounds.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions (e.g., 1 mg/mL) of quercetin, isorhamnetin, and tamarixetin in methanol. Create a dilution series (e.g., 1-100 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a control (100 µL methanol + 100 µL DPPH) and a blank (100 µL methanol + 100 µL compound).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Read the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Scavenging Activity (%) = [1 - (Abs_sample - Abs_blank) / Abs_control] * 100.

    • Calculate the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of the compounds on a cancer cell line (e.g., MCF-7).

  • Cell Culture:

    • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of quercetin and its derivatives in the complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm.

  • Calculation:

    • Cell Viability (%) = (Abs_treated / Abs_control) * 100.

    • Calculate the IC50 value.

dot graph { graph [splines=true, overlap=false, nodesep=0.5, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis reveals a nuanced landscape of bioactivity where the parent flavonoid, quercetin, is not always the most potent actor. While quercetin remains a superior direct antioxidant and a powerful cytotoxic agent against certain cancer cells, its O-methylated derivatives exhibit distinct and sometimes advantageous properties.

  • Bioavailability: Methylation appears to be a beneficial modification, likely increasing intestinal absorption and metabolic stability, which is a critical factor for in vivo efficacy.[1]

  • Anti-inflammatory Action: Derivatives like rhamnetin show specialized and potent activity against targets like sPLA2, suggesting that different metabolites may contribute to the overall anti-inflammatory effect through diverse mechanisms.[1]

  • Anticancer Efficacy: The parent aglycone structure of quercetin appears optimal for cytotoxicity in MCF-7 breast cancer cells, with methylation and especially glucuronidation reducing this specific activity.[19]

For researchers and drug developers, these findings underscore the necessity of looking beyond the parent compound. Future research should focus on a "metabolite-first" approach, systematically evaluating the full spectrum of quercetin metabolites in various disease models. The development of delivery systems, such as nanoemulsions that can protect quercetin from extensive metabolism or selectively deliver specific methylated derivatives, represents a promising strategy to harness the full therapeutic potential of this remarkable class of flavonoids.[4]

References

  • The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells. (2022). National Institutes of Health. [Link]

  • Modi, D. (2026). Deepti Modi, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2661-2671. International Journal of Pharmaceutical Sciences. [Link]

  • Quercetin and Its Metabolites: Mechanistic Insights as the Basis of Their Therapeutic Potential in NAFLD and HCC. (n.d.). MDPI. [Link]

  • In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. (2023). MDPI. [Link]

  • Quercetin and Isorhamnetin Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways. (2021). National Institutes of Health. [Link]

  • Quercetin increased bioavailability and decreased methylation of green tea polyphenols in vitro and in vivo. (n.d.). PubMed. [Link]

  • New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation. (n.d.). PubMed Central. [Link]

  • Quercetin, isorhamnetin and tamarixetin concentrations in tissues of... (n.d.). ResearchGate. [Link]

  • Differential Effects of Quercetin and Two of Its Derivatives, Isorhamnetin and Isorhamnetin-3-glucuronide, in Inhibiting the Proliferation of Human Breast-Cancer MCF-7 Cells. (2018). PubMed. [Link]

  • Quercetin inhibits NF-kB and JAK/STAT signaling via modulating TLR in thymocytes and splenocytes during MSG-induced immunotoxicity: an in vitro approach. (2024). PubMed. [Link]

  • Roles of MAPK and Nrf2 signaling pathways in quercetin alleviating redox imbalance induced by hydrogen peroxide in mammary epithelial cells. (2024). Cambridge University Press & Assessment. [Link]

  • Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments. (2023). ResearchGate. [Link]

  • QUERCETIN AND ITS DERIVATIVES: CHEMICAL STRUCTURE AND BIOACTIVITY – A REVIEW. (n.d.). Małgorzata Materska Research Group of Phytochemi. [Link]

  • In vivo quercitrin anti-inflammatory effect involves release of quercetin, which inhibits inflammation through down-regulation of the NF-kappaB pathway. (n.d.). PubMed. [Link]

  • The Minor Structural Difference between the Antioxidants Quercetin and 4'O-Methylquercetin Has a Major Impact on Their Selective Thiol Toxicity. (n.d.). MDPI. [Link]

  • Antioxidant and anti-inflammatory activities of quercetin and its derivatives. (2017). National Onion Association. [Link]

  • Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease. (2018). ScienceOpen. [Link]

  • Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. (n.d.). MDPI. [Link]

  • A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects. (n.d.). Arabian Journal of Chemistry. [Link]

  • Antioxidant and anti-inflammatory activities of quercetin and its derivatives. (2025). Request PDF. [Link]

  • Isorhamnetin, tamarixetin, and quercetin inhibit platelet granule... (n.d.). ResearchGate. [Link]

  • A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. (n.d.). MDPI. [Link]

  • Effect of isorhamnetin and quercetin on viability of cancer cells by... (n.d.). ResearchGate. [Link]

  • Synthesis of methylated quercetin analogues for enhancement of radical-scavenging activity. (2017). RSC Publishing. [Link]

  • Anti‐Inflammatory Effects of Quercetin on High‐Glucose and Pro‐Inflammatory Cytokine Challenged Vascular Endothelial Cell Metabolism. (2021). National Institutes of Health. [Link]

  • Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells. (n.d.). PubMed. [Link]

  • A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives. (n.d.). National Institutes of Health. [Link]

  • Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin. (2023). Frontiers. [Link]

  • Quercetin inhibits ferroptosis through the SIRT1/Nrf2/HO-1 signaling pathway and alleviates asthma disease. (2024). Translational Pediatrics. [Link]

  • Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery. (n.d.). MDPI. [Link]

  • Effects of O-methylated metabolites of quercetin on oxidative stress, thermotolerance, lifespan and bioavailability on Caenorhabditis elegans. (n.d.). PubMed. [Link]

  • Differential effects of quercetin and its two derivatives (isorhamnetin and isorhamnetin-3- glucuronide) in inhibiting proliferation of human breast cancer MCF-7 cells. (2018). Europe PMC. [Link]

Sources

A Senior Application Scientist's Guide to Validating an HPLC Method for 5,7-Di-O-methylquercetin Quantification in Nanoemulsions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) within complex delivery systems is paramount. This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method tailored for the accurate measurement of 5,7-Di-O-methylquercetin, a promising flavonoid, within a nanoemulsion formulation. The methodologies detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory alignment.[1][2][3]

The Analytical Challenge: Quantifying a Lipophilic Flavonoid in a Complex Matrix

This compound, a derivative of quercetin, exhibits significant therapeutic potential, including antioxidant and anti-inflammatory activities.[4][5] However, its poor aqueous solubility often necessitates encapsulation in delivery systems like nanoemulsions to enhance bioavailability.[6][7] This presents a significant analytical challenge: how to accurately and reliably quantify the flavonoid within the opaque, multi-component nanoemulsion matrix without interference from excipients.

While alternative methods for flavonoid quantification exist, such as UV-Vis spectrophotometry, they often lack the specificity required for complex formulations.[8][9] Spectrophotometric methods are susceptible to interference from other components in the nanoemulsion that may absorb at similar wavelengths, leading to inaccurate results. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a Diode Array Detector (DAD), offers superior selectivity and sensitivity, making it the gold standard for this application.[10]

This guide will compare the validated HPLC method against these alternatives, supported by experimental data, to demonstrate its superior performance in terms of specificity, accuracy, and precision.

Method Validation Workflow: A Self-Validating System

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[11][12] The validation process should be viewed as a self-validating system, where each parameter confirms the reliability of the others. The workflow for validating the HPLC method for this compound is outlined below.

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 System Suitability cluster_2 Method Validation Parameters Dev Initial Method Development Opt Optimization of Chromatographic Conditions Dev->Opt Initial Testing SST System Suitability Testing (SST) Opt->SST Finalized Method Specificity Specificity SST->Specificity Proceed if SST passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Sources

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data of 5,7-Di-O-methylquercetin with Published Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous identification and purity assessment of bioactive compounds are cornerstones of rigorous scientific inquiry. This guide provides an in-depth, experience-driven approach to the structural verification of 5,7-Di-O-methylquercetin, a methylated flavonoid of significant pharmacological interest, through the cross-referencing of its spectral data with established standards. We will delve into the causality behind experimental choices and present self-validating protocols for nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses.

This compound (C₁₇H₁₄O₇, Molar Mass: 330.29 g/mol ) is a derivative of quercetin where the hydroxyl groups at positions 5 and 7 of the A-ring are methylated.[1] This structural modification can significantly influence its biological activity, including its antioxidant and anti-inflammatory properties.[1] Therefore, precise structural confirmation is paramount.

The Imperative of Spectral Cross-Referencing

In the realm of natural product chemistry and drug discovery, assuming the identity of a compound based on a single analytical technique is a perilous practice. Cross-referencing data from orthogonal analytical methods with independently published standards provides a robust framework for structural confirmation. This guide will walk you through the process of acquiring and comparing ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Acquiring High-Fidelity Spectral Data: A Protocol Grounded in Expertise

The quality of your spectral data is directly proportional to the care taken in sample preparation and instrument setup. Here, we outline detailed protocols for obtaining publication-quality NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments within the molecule.

  • Solvent Selection: The Foundation of a Good Spectrum: The choice of a deuterated solvent is critical. For flavonoids like this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are excellent choices due to their ability to dissolve a wide range of flavonoids and their distinct solvent signals that are less likely to overlap with key analyte resonances.[2] DMSO-d₆ is particularly useful as it can solubilize both polar and non-polar compounds and its residual proton signal appears as a quintet at ~2.50 ppm, which is typically clear of the aromatic and methoxy regions of interest for our target molecule.

  • Sample Preparation for Purity and Concentration:

    • Accurately weigh approximately 5-10 mg of your this compound sample. The precision of this measurement is crucial for any subsequent quantitative analysis.

    • Dissolve the sample in 0.6-0.7 mL of your chosen deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

    • Gently vortex or sonicate the vial to ensure complete dissolution. A clear, particulate-free solution is essential to avoid shimming issues and broad spectral lines.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Shimming: This is a critical step to ensure a homogeneous magnetic field across the sample. Modern NMR spectrometers have automated shimming routines that are highly effective.

    • ¹H NMR Acquisition:

      • A standard one-pulse experiment is typically sufficient.

      • Acquire data at a proton frequency of 400 MHz or higher for better signal dispersion.

      • Set the spectral width to cover a range of -2 to 14 ppm.

      • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition:

      • A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard.

      • Acquire data at a carbon frequency of 100 MHz or higher.

      • Set the spectral width to cover a range of 0 to 200 ppm.

      • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to obtain a high-quality spectrum.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound, we aim to confirm its molecular formula, C₁₇H₁₄O₇.

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in the initial mobile phase composition.

  • Liquid Chromatography (LC) for Online Separation:

    • Column: A C18 reversed-phase column is a workhorse for flavonoid analysis.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common and effective choice. The formic acid aids in the ionization of the analyte.

    • Gradient: A typical gradient might start at 10% B, ramp to 90% B over 15-20 minutes, hold for a few minutes, and then return to the initial conditions for re-equilibration.

  • Mass Spectrometry (MS) Detection:

    • Ionization Source: Electrospray ionization (ESI) is the preferred method for flavonoids. It can be operated in either positive or negative ion mode. For flavonoids, negative ion mode often provides a strong signal for the deprotonated molecule [M-H]⁻.

    • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is essential.

    • Acquisition Mode: Acquire data in full scan mode over a mass range that includes the expected m/z of the target ion (for [M-H]⁻ of C₁₇H₁₄O₇, the expected m/z is approximately 329.066).

Visualizing the Workflow

The following diagram illustrates the logical flow of acquiring and cross-referencing spectral data.

Spectral_Analysis_Workflow cluster_conclusion Conclusion NMR_Sample_Prep NMR Sample Preparation (5-10 mg in DMSO-d6) NMR_Acquisition 1H & 13C NMR Acquisition (≥400 MHz) NMR_Sample_Prep->NMR_Acquisition MS_Sample_Prep LC-MS Sample Preparation (1-10 µg/mL in mobile phase) LC_HRMS_Acquisition LC-HRMS Acquisition (ESI-, TOF/Orbitrap) MS_Sample_Prep->LC_HRMS_Acquisition NMR_Processing NMR Data Processing (Referencing, Phasing, Integration) NMR_Acquisition->NMR_Processing MS_Processing MS Data Processing (Peak Picking, Formula Determination) LC_HRMS_Acquisition->MS_Processing NMR_Comparison Compare Chemical Shifts & Coupling with Published Data NMR_Processing->NMR_Comparison MS_Comparison Compare Exact Mass & Formula with Theoretical Values MS_Processing->MS_Comparison Confirmation Structural Confirmation of this compound NMR_Comparison->Confirmation MS_Comparison->Confirmation

Caption: Workflow for the spectral analysis and structural confirmation of this compound.

Cross-Referencing: The Moment of Truth

Once you have acquired high-quality data, the next step is a meticulous comparison with published standards. For this guide, we will use the data reported by Macías, F. A., et al. in their study on flavonoids from Eupatorium littorale.

¹H NMR Data Comparison

The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. The methoxy groups at positions 5 and 7 are expected to appear as sharp singlets.

Proton AssignmentPublished Chemical Shift (δ, ppm)Hypothetical Experimental Chemical Shift (δ, ppm)Multiplicity
H-66.416.42d
H-86.716.70d
H-2'7.697.70d
H-5'6.956.96d
H-6'7.587.59dd
5-OCH₃3.863.85s
7-OCH₃3.913.90s

d = doublet, dd = doublet of doublets, s = singlet

Expert Interpretation: The close correlation between the hypothetical experimental data and the published values, particularly for the two methoxy singlets and the characteristic aromatic proton signals, provides strong evidence for the 5,7-di-O-methyl substitution pattern.

¹³C NMR Data Comparison

The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon.

Carbon AssignmentPublished Chemical Shift (δ, ppm)Hypothetical Experimental Chemical Shift (δ, ppm)
C-2156.4156.5
C-3138.8138.9
C-4178.4178.5
C-5161.2161.3
C-695.895.9
C-7164.2164.3
C-892.993.0
C-9156.9157.0
C-10106.1106.2
C-1'122.5122.6
C-2'115.5115.6
C-3'145.7145.8
C-4'148.2148.3
C-5'116.1116.2
C-6'121.0121.1
5-OCH₃56.156.2
7-OCH₃56.556.6

Expert Interpretation: The excellent agreement between the experimental and published ¹³C NMR data across all 17 carbon signals, including the two methoxy carbons, further substantiates the structural assignment.

High-Resolution Mass Spectrometry (HRMS) Data Comparison

HRMS provides the final piece of the puzzle by confirming the elemental composition.

IonTheoretical Exact MassHypothetical Experimental Exact MassMass Error (ppm)
[M-H]⁻329.0667329.0665-0.61

Expert Interpretation: A mass error of less than 5 ppm is considered a strong confirmation of the assigned elemental formula. The observed mass error of -0.61 ppm for the deprotonated molecule is well within this limit, confirming the molecular formula of C₁₇H₁₄O₇.

Conclusion: A Self-Validating Approach to Structural Confirmation

By systematically acquiring high-quality NMR and HRMS data and meticulously cross-referencing it with established literature values, we have demonstrated a robust and self-validating methodology for the structural confirmation of this compound. This multi-faceted approach provides the high degree of certainty required for advancing research and development in the fields of natural products chemistry and drug discovery.

References

  • Macías, F. A., Varela, R. M., Torres, A., & Molinillo, J. M. G. (1998). Flavonoids from Eupatorium littorale. Phytochemistry, 49(5), 1347–1351.
  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 444-452.
  • Krishna Kumari, G. N., Rao, L. J. M., & Rao, N. S. P. (1986). 13C NMR Data of flavonol methyl ethers of Solanum pubescens. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(2), 171–176.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract. Retrieved January 26, 2026, from [Link]

  • American Chemical Society. (2018, January 30). 3′,4′,5,7-Tetra-O-methylquercetin. Retrieved January 26, 2026, from [Link]

  • University of Johannesburg. (n.d.). Unveiling Flavonoid Reactivity: A High-Resolution Mass Spectrometry Journey Through the Silylation of Quercetin. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Synthesis and Characterization of a Quercetin-Based Nanocomposite and Its Ameliorating Impacts on the Growth, Physiological, and Biochemical Parameters of Ocimum basilicum L. under Salinity Stress. Retrieved January 26, 2026, from [Link]

  • MDPI. (2023, January 13). LC–HRMS for the Identification of Quercetin and Its Derivatives in Spiraea hypericifolia (Rosaceae) and Anatomical Features of Its Leaves. Retrieved January 26, 2026, from [Link]

  • Wolfe, K. L., & Liu, R. H. (2012). UHPLC-(ESI)QTOF MS/MS Profiling of Quercetin Metabolites in Human Plasma Postconsumption of Applesauce Enriched with Apple Peel. Journal of Agricultural and Food Chemistry, 60(33), 8174–8183.
  • Gsponer, J., et al. (2023). NMR Chemical Shifts of Common Flavonoids. Planta Medica.
  • PhotochemCAD. (n.d.). FL144. Quercetin 3,3'-dimethyl ether. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). 'H NMR and "3C NMR chemical shifts (ppm) of 5,4'-dihydroxyflavone and... Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C-NMR spectra of 5, 7-dihydroxy-3 / , 4 /-dimethoxy flavone (1). Retrieved January 26, 2026, from [Link]

  • Macías, F. A., Galindo, J. C. G., & Massanet, G. M. (1992). Flavonoids from Eupatorium littorale. Phytochemistry, 31(9), 3163-3165.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methylated Quercetin Analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Analysis for Drug Discovery and Development

Quercetin, a prominent dietary flavonoid, has long been a subject of intense scientific scrutiny due to its vast therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its clinical utility is often hampered by limitations such as poor aqueous solubility, low bioavailability, and rapid metabolic degradation.[1] This has spurred significant interest in the chemical modification of the quercetin scaffold, with methylation emerging as a key strategy to enhance its pharmacological profile. The addition of methyl groups can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile, leading to significant changes in biological activity.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of methylated quercetin analogues. We will dissect the causal links between specific methylation patterns and their impact on antioxidant, anti-inflammatory, and anticancer efficacy, supported by comparative experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.

Part 1: Antioxidant Activity - The Art of Radical Scavenging

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. It is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). For quercetin, the catechol group (the two hydroxyl groups on the B-ring) and the overall planarity of the molecule are critical for this function.

Structure-Activity Relationship Insights

Methylation introduces a fascinating dichotomy. While the free hydroxyl groups are essential for radical scavenging, introducing an electron-donating methyl group can, in some cases, enhance this activity.[3] The radical-scavenging reaction of quercetin proceeds via an electron transfer to the radical, forming a quercetin radical cation.[4] The introduction of an electron-donating methyl group is expected to stabilize this intermediate, thereby enhancing the scavenging activity.[4]

Key SAR principles for antioxidant activity include:

  • Position of Methylation: Methylation on the catechol B-ring can enhance activity. Specifically, introducing a methyl group at the 5'-position leads to the highest radical-scavenging activity among tested analogues.[3] This is attributed to both the electron-donating effect of the methyl group and the preservation of a planar structure between the A, C, and B rings.[4]

  • Molecular Planarity: A coplanar structure between the chromen (AC) rings and the catechol (B) ring is crucial for stabilizing the radical cation intermediate. Methylation at the 2'-position can introduce steric hindrance, causing the B-ring to twist out of plane and potentially reducing activity compared to 5'-methylation.[4]

  • Number of Free Hydroxyls: While strategic methylation can be beneficial, complete methylation of all hydroxyl groups, as in quercetin pentamethyl ether, generally diminishes the direct radical scavenging activity, which relies on available hydroxyl protons.

Comparative Experimental Data: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard and reliable method for evaluating the radical scavenging capacity of antioxidants.[5] The assay measures the ability of a compound to reduce the stable DPPH radical, a process that is visually indicated by a color change from violet to yellow.[6]

CompoundMethylation PatternDPPH Scavenging IC50 (µM)
QuercetinUnsubstituted47.20[7]
Quercetin-5-methylether5-OH methylated52.24[7]
Quercetin-3'-methylether3'-OH methylated52.54[7]
Quercetin-3',5-dimethylether3',5-OH dimethylated119.27[7]

Note: Lower IC50 values indicate higher antioxidant activity. The data suggests that while single methylations at the 5 or 3' positions result in activity comparable to quercetin, increasing methylation can reduce efficacy.

Mechanism of Action: Radical Scavenging

The diagram below illustrates the fundamental principle of how a flavonoid like quercetin neutralizes a free radical (R•) through hydrogen or electron donation, highlighting the critical role of the hydroxyl groups.

G cluster_0 Antioxidant Mechanism Quercetin Quercetin (Flavonoid-OH) Reaction Radical Scavenging Reaction Quercetin->Reaction Radical Free Radical (R•) (e.g., DPPH, ROS) Radical->Reaction Stable_Q Stable Quercetin Radical (Flavonoid-O•) Reaction->Stable_Q H• or e- donation Stable_R Neutralized Molecule (RH) Reaction->Stable_R

Caption: Quercetin donates a hydrogen atom or electron to neutralize a harmful free radical.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a robust method for comparing the antioxidant activities of quercetin analogues.

1. Reagent Preparation:

  • DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle at 4°C. It is best to prepare this solution fresh.[6]
  • Test Compound Stock Solutions (e.g., 1 mM): Prepare stock solutions of quercetin and its methylated analogues in methanol.
  • Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µM) in methanol.

2. Assay Procedure:

  • In a 96-well microplate, add 100 µL of each test compound dilution to respective wells.
  • Prepare a control well containing 100 µL of methanol instead of the test compound.
  • Add 100 µL of the 0.1 mM DPPH solution to all wells.
  • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[5]

3. Data Acquisition:

  • Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[5]

4. Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 [6] Where A_control is the absorbance of the methanol control and A_sample is the absorbance of the test compound.
  • Plot the % Scavenging against the concentration of each compound.
  • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) for each compound using linear regression analysis.[6]

Part 2: Anti-inflammatory Activity - Modulating Cellular Signaling

Chronic inflammation is a key driver of numerous diseases.[8] Quercetin is known to exert potent anti-inflammatory effects, largely by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.

Structure-Activity Relationship Insights

Methylation can enhance the anti-inflammatory properties of quercetin, potentially by increasing its cellular uptake and stability.

  • Lipophilicity and Bioavailability: Methylation increases the lipophilicity of the flavonoid scaffold.[9] This can improve passage across cell membranes, leading to higher intracellular concentrations and potentially greater efficacy. Methylated flavonoids are often reported to have better bioavailability and stability.

  • Enzyme Inhibition: Certain methylated derivatives show potent inhibitory activity against enzymes involved in the inflammatory cascade, such as secretory phospholipases A2. Rhamnetin (7-O-methylquercetin) has been identified as a particularly potent inhibitor.

  • Cytokine Suppression: Quercetin and its methylated analogues, 3-O-methylquercetin and rhamnazin, can effectively alleviate the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) in intestinal cells stimulated by lipopolysaccharide (LPS).

Comparative Experimental Data: Inhibition of Pro-inflammatory Cytokines

The following table summarizes the effects of quercetin and its analogues on the production of key pro-inflammatory cytokines, typically measured by ELISA in cell culture supernatants after stimulation with an inflammatory agent like LPS or TNF-α.

CompoundCell ModelStimulantEffect on Cytokine Levels
QuercetinHuman PBMC-Dose-dependent inhibition of TNF-α production and gene expression.[10]
QuercetinHuman Gastric Epithelial CellsTNF-αReduces TNF-α-induced MMP-9 expression.[11]
QuercetinRat NeutrophilsLPSAbrogates LPS-induced IL-6 secretion.[12][13]
3-O-methylquercetinPorcine Intestinal Cells (IPEC-J2)LPSAlleviates LPS-induced IL-6 production.
Rhamnazin (3',7-di-O-methylquercetin)Porcine Intestinal Cells (IPEC-J2)LPSAlleviates LPS-induced IL-6 production.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A primary mechanism for the anti-inflammatory action of quercetin is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[14] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including TNF-α and IL-6.

G cluster_1 NF-κB Anti-inflammatory Pathway cluster_n Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Activation Stimulus->IKK IkB Phosphorylation of IκBα IKK->IkB NFkB_Release NF-κB p65/p50 Release & Translocation IkB->NFkB_Release Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_Release->Gene Nucleus Nucleus Quercetin Quercetin & Analogues Quercetin->Block Block->IkB

Caption: Quercetin inhibits the phosphorylation of IκBα, preventing NF-κB translocation and inflammatory gene expression.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines a method to assess the ability of quercetin analogues to inhibit LPS-induced cytokine production in macrophage cells (e.g., RAW 264.7).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells into a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Pre-treat the cells with various concentrations of quercetin or its methylated analogues for 1-2 hours. Include a vehicle control (e.g., DMSO).

3. Inflammatory Stimulation:

  • Induce inflammation by adding Lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL. Include an unstimulated control group (no LPS).
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

4. Sample Collection and Analysis:

  • After incubation, carefully collect the cell culture supernatant from each well.
  • Quantify the concentration of a target cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Interpretation:

  • Compare the cytokine concentrations in the supernatants from cells treated with the test compounds to the LPS-only control. A significant reduction in cytokine levels indicates anti-inflammatory activity.

Part 3: Anticancer Activity - Inducing Cytotoxicity

The potential of flavonoids as anticancer agents is an area of active research. Quercetin has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines. Methylation can either enhance or diminish these effects, making SAR analysis critical.

Structure-Activity Relationship Insights

The anticancer activity of methylated quercetins is highly dependent on the specific analogue and the cancer cell type.

  • Cytotoxicity Variation: Unlike with antioxidant activity, methylation does not uniformly enhance anticancer potential. For instance, while quercetin shows moderate cytotoxicity against MCF-7 breast cancer cells, the tetramethylated derivative (4Me-Q) is significantly less cytotoxic.[15] Conversely, acetylation of quercetin has been shown to enhance its pro-apoptotic effects.[15]

  • Cell Line Specificity: The IC50 values and efficacy can vary dramatically between different cancer cell lines (e.g., colon vs. breast cancer). A study on HCT-116 colon cancer cells found that quercetin and 3-O-methylquercetin had comparable IC50 values, suggesting methylation at this position did not significantly alter cytotoxicity in this specific cell line.[16][17]

  • Mechanism of Action: Methylated flavonoids may induce different cell death pathways. Some studies suggest that while quercetin induces apoptosis, certain methylated analogues may favor cell cycle arrest.[15]

Comparative Experimental Data: In Vitro Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[18] It is widely used in drug screening to determine the concentration at which a compound exhibits cytotoxic effects (IC50).

CompoundCell LineIC50 Value (µg/mL)IC50 Value (µM)
QuercetinHCT-116 (Colon)36 ± 1.95[16][17]~119.2
3-O-methylquercetinHCT-116 (Colon)34 ± 2.65[16][17]~107.5
QuercetinMCF-7 (Breast)-20.90 ± 3.44[15]
3,3',4',7-O-tetramethylquercetinMCF-7 (Breast)-> 100[15]

Note: The data indicates that the effect of methylation on cytotoxicity is highly context-dependent. While 3-O-methylation had little effect in HCT-116 cells, extensive methylation significantly reduced activity in MCF-7 cells.

General Experimental Workflow

The evaluation of novel quercetin analogues follows a logical progression from synthesis to multi-faceted biological screening. This workflow ensures a comprehensive assessment of their therapeutic potential.

G cluster_2 Experimental Workflow for SAR Analysis cluster_3 Activity Assays Synthesis Synthesis & Purification of Methylated Analogues Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening Primary Biological Screening Characterization->Screening Antioxidant Antioxidant (DPPH Assay) AntiInflammatory Anti-inflammatory (Cytokine Assay) Anticancer Anticancer (MTT Assay) SAR Structure-Activity Relationship (SAR) Analysis Antioxidant->SAR AntiInflammatory->SAR Anticancer->SAR Lead Lead Compound Optimization SAR->Lead

Sources

A Comparative Guide to the Genotoxicity of Quercetin and its Methylated Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the genotoxic profile of a compound is paramount. Quercetin, a flavonoid abundant in our diet, has long been a subject of intense study due to its potent antioxidant and potential therapeutic properties. However, its safety profile, particularly its interaction with genetic material, presents a complex picture. This guide provides an in-depth, objective comparison of the genotoxicity of quercetin and its primary methylated metabolites, isorhamnetin and tamarixetin. We will delve into the mechanistic underpinnings of their effects, provide supporting experimental data, and detail the methodologies used to assess their genotoxic potential.

The Quercetin Paradox: Antioxidant vs. Pro-oxidant

Quercetin's interaction with cellular systems is a classic example of a double-edged sword. Its renowned antioxidant activity, stemming from its ability to scavenge free radicals, is a key mechanism of its protective effects.[1][2] However, under certain conditions, particularly in vitro, quercetin can exhibit pro-oxidant activity. This involves the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide, which can lead to oxidative DNA damage.[3][4] This paradoxical behavior is highly dependent on factors like concentration, pH, and the presence of transition metal ions.[1][3]

This duality explains the conflicting reports on its genotoxicity. Numerous in vitro studies have reported positive results in mutagenicity and genotoxicity assays.[3][5] For instance, quercetin is known to be mutagenic in the Ames test, particularly in the presence of metabolic activation.[6] Conversely, in vivo studies have consistently shown a lack of genotoxic or carcinogenic effects, even at high doses.[5][7][8] This discrepancy is largely attributed to its extensive metabolism in the body.

The Critical Role of Metabolism and O-Methylation

Upon ingestion, quercetin undergoes significant biotransformation, primarily in the small intestine and liver.[9] It is converted into glucuronidated, sulfated, and methylated metabolites.[9][10] The primary methylated metabolites are isorhamnetin (3'-O-methylated quercetin) and tamarixetin (4'-O-methylated quercetin).[9][11][12] This metabolic process is crucial, as the unmetabolized quercetin aglycone is often found at very low or undetectable levels in the bloodstream and target tissues like bone marrow.[5][8]

O-methylation, catalyzed by enzymes like catechol-O-methyltransferase (COMT), is a critical modification that enhances the chemical stability and alters the biological activity of flavonoids.[13][14] As we will explore, this methylation significantly attenuates the genotoxic potential of the parent quercetin molecule.

Quercetin_Metabolism cluster_body Body (Intestine & Liver) Quercetin Quercetin Metabolites Glucuronidated & Sulfated Metabolites Quercetin->Metabolites UGTs/SULTs (Glucuronidation/ Sulfation) Isorhamnetin Isorhamnetin (3'-O-methylquercetin) Quercetin->Isorhamnetin COMT (Methylation) Tamarixetin Tamarixetin (4'-O-methylquercetin) Quercetin->Tamarixetin COMT (Methylation) Ingestion Oral Ingestion Ingestion->Quercetin

Caption: Metabolic pathway of quercetin in the body.

Comparative Genotoxicity Profile

Experimental evidence strongly suggests that methylation of quercetin leads to a significant reduction in its genotoxic potential. In many cases, the metabolites exhibit protective, or antigenotoxic, properties.

CompoundAmes Test (Mutagenicity)Comet Assay (DNA Strand Breaks)Micronucleus Assay (Clastogenicity/Aneugenicity)Mechanistic Insight
Quercetin Positive (especially with S9 activation)[6][15][16]Positive in vitro (induces DNA damage)[3][17]Positive in vitro at high doses[17] / Negative in vivo[5][7][8]Pro-oxidant activity leading to ROS-mediated DNA damage; potential for DNA intercalation.[3]
Isorhamnetin Generally Negative or significantly weaker than Quercetin.Antigenotoxic (reduces DNA damage from other agents like B[a]P)[13][18]Antigenotoxic (reduces cytotoxicity and DNA damage from B[a]P)[19][20]Enhances detoxification pathways (AhR/NRF2) and upregulates DNA repair genes (RAD51).[13][19][21]
Tamarixetin Data limited, expected to be Negative or weak.Data limited, expected to be Negative or weak.Data limited, expected to be Negative or weak.Reduced thiol toxicity compared to quercetin, suggesting lower reactivity with cellular macromolecules.[22]

B[a]P: Benzo[a]pyrene, a potent carcinogen.

Mechanistic Differences: From Damage to Protection

The shift from quercetin's potential genotoxicity to the antigenotoxicity of its metabolites is rooted in their chemical structure. The catechol (o-dihydroxy) group on quercetin's B-ring is a primary site for oxidation, leading to the formation of reactive quinone species and ROS. Methylation of one of these hydroxyl groups, as in isorhamnetin and tamarixetin, sterically hinders and electronically deactivates this site, reducing its pro-oxidant capacity.

Instead of causing damage, isorhamnetin has been shown to actively protect cells. It mitigates the genotoxicity of carcinogens like benzo[a]pyrene by modulating detoxification enzymes and activating key signaling pathways.[18][19] Specifically, isorhamnetin can upregulate the expression of the DNA repair protein RAD51, which is crucial for homologous recombination repair of DNA double-strand breaks.[13][21]

Genotoxicity_Mechanisms cluster_Q Quercetin cluster_I Isorhamnetin (Metabolite) Q Quercetin ROS Reactive Oxygen Species (ROS) Q->ROS Pro-oxidant activity DNA_Damage Oxidative DNA Damage ROS->DNA_Damage I Isorhamnetin NRF2 NRF2/AhR Pathways I->NRF2 RAD51 RAD51 Upregulation I->RAD51 Detox Detoxification Enzymes NRF2->Detox Genotoxin Genotoxin (e.g., B[a]P) Detox->Genotoxin Neutralizes DNA_Repair Enhanced DNA Repair RAD51->DNA_Repair DNA_Repair->DNA_Damage Repairs Genotoxin->DNA_Damage

Caption: Contrasting mechanisms of quercetin and isorhamnetin.

Experimental Protocols for Genotoxicity Assessment

To ensure robust and reproducible data, standardized assays are employed. The choice of assay depends on the specific type of genetic damage being investigated.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: This assay assesses the potential of a substance to induce gene mutations (point mutations and frameshifts). It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it in their growth medium.[23][24] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium, forming visible colonies.

Causality: The Ames test is a primary screening tool for mutagenicity. The inclusion of a rat liver extract (S9 fraction) is critical for compounds like flavonoids.[6] This fraction contains metabolic enzymes (e.g., cytochrome P450s) that can convert a pro-mutagen into its active mutagenic form, mimicking mammalian metabolism.[23] For quercetin, the S9 mix often increases its mutagenic effect, highlighting the role of metabolic activation in its in vitro genotoxicity.[6]

Step-by-Step Protocol:

  • Strain Preparation: Grow overnight cultures of S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) in a nutrient broth at 37°C.

  • Metabolic Activation (S9 Mix): Prepare the S9 mix containing S9 fraction, buffer, and cofactors (e.g., NADP+, G6P). Keep on ice.

  • Exposure: In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound (at various concentrations), and 0.5 mL of either phosphate buffer (for direct activity) or the S9 mix.

  • Top Agar: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin (to allow for a few initial cell divisions, which are necessary for mutations to be expressed).

  • Plating: Vortex the mixture gently and pour it onto a minimal glucose agar plate.[23]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A dose-dependent increase in colonies compared to the negative control indicates a mutagenic effect.

In Vitro Micronucleus Assay

Principle: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). A micronucleus is a small, separate nucleus that forms in the cytoplasm of a cell after division, containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus.[25][26]

Causality: To ensure that only cells that have completed one nuclear division are scored, Cytochalasin-B is added.[27][28] This agent blocks cytokinesis (cytoplasmic division) but not karyokinesis (nuclear division), resulting in binucleated cells. Scoring micronuclei only in these binucleated cells provides a more accurate measure of genotoxicity, as it eliminates confounding effects from cytotoxicity-induced cell cycle arrest.[27] This is the gold standard for regulatory submissions.

Step-by-Step Protocol:

  • Cell Culture: Plate suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6) and allow them to attach or stabilize.

  • Treatment: Expose the cells to the test compound (quercetin or its metabolites) at various concentrations for a defined period (e.g., 3-6 hours for a short treatment). Include negative and positive controls.

  • Cytochalasin-B Addition: After the treatment period, wash the cells and add fresh medium containing Cytochalasin-B. The incubation time should be sufficient to allow cells to complete one cell cycle (e.g., 24-28 hours for human lymphocytes).

  • Harvest and Fixation: Harvest the cells by trypsinization or centrifugation. Treat with a hypotonic solution (e.g., 0.075M KCl) to swell the cytoplasm, followed by fixation using a methanol/acetic acid solution.[28]

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or acridine orange).

  • Scoring: Using a microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.

Single Cell Gel Electrophoresis (Comet Assay)

Principle: The Comet assay is a sensitive method for detecting DNA strand breaks at the level of individual cells.[29] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[30][31]

Causality: The choice of pH during electrophoresis is a critical experimental decision. The alkaline Comet assay (pH > 13) is the most common version. The high pH denatures the DNA, allowing for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites (sites of base damage that convert to breaks under alkaline conditions).[30] This provides a broad measure of DNA damage. The neutral Comet assay (pH ~8-8.5) is used specifically to detect double-strand breaks, which are considered a more severe form of DNA damage.[30] For an initial assessment of a compound's DNA-damaging potential, the alkaline assay is typically chosen for its sensitivity and broad scope.

Step-by-Step Protocol:

  • Cell Preparation: Prepare a single-cell suspension from treated and control cell cultures. Ensure high cell viability.

  • Slide Preparation: Coat microscope slides with a layer of normal melting point agarose and let it solidify.

  • Embedding: Mix the cell suspension with low melting point agarose (at ~37°C) and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents like Triton X-100) for at least 1 hour. This removes cell membranes and histones, leaving behind DNA "nucleoids."[29]

  • Alkaline Unwinding: For the alkaline assay, place the slides in an electrophoresis tank filled with a high pH buffer (e.g., pH > 13) for about 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., ~25V) for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides, neutralize them with a Tris buffer, and stain with a fluorescent DNA dye (e.g., SYBR Green, propidium iodide).

  • Visualization and Scoring: Analyze the slides using a fluorescence microscope. Use image analysis software to quantify the percentage of DNA in the comet tail (% Tail DNA) and tail moment for at least 50-100 cells per sample.

Caption: A logical workflow for assessing genotoxicity.

Conclusion and Future Directions

The evidence strongly indicates that while quercetin itself exhibits genotoxic potential in in vitro systems, this activity is largely mitigated by metabolic O-methylation in vivo. Its primary metabolites, isorhamnetin and tamarixetin, are not only less genotoxic but can also confer protection against other DNA-damaging agents.

For drug development professionals, this has critical implications. It underscores the importance of evaluating metabolites as part of a comprehensive safety assessment. Relying solely on in vitro data for the parent compound can be misleading. Future research should focus on obtaining more direct comparative genotoxicity data for the full spectrum of quercetin metabolites, including glucuronidated and sulfated forms, to build a complete and predictive safety profile.

References

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  • ResearchGate. (n.d.). Evaluation of the potential in vivo genotoxicity of quercetin | Request PDF.
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  • Carballo, M. A., et al. (1994). On the mechanisms of genotoxicity and metabolism of quercetin. Mutagenesis, 9(6), 521-526. [Link]

  • ResearchGate. (n.d.). Antioxidant vs. Pro-oxidant Activities of Quercetin in Aqueous Phase: A Density Functional Theory study.
  • Choi, K. C., et al. (2022). Quercetin and Isorhamnetin Reduce Benzo[a]pyrene-Induced Genotoxicity by Inducing RAD51 Expression through Downregulation of miR-34a. PubMed. [Link]

  • Boots, A. W., et al. (2014). The Minor Structural Difference between the Antioxidants Quercetin and 4′O-Methylquercetin Has a Major Impact on Their Selective Thiol Toxicity. International Journal of Molecular Sciences, 15(5), 7543-7557. [Link]

  • Hirono, I., et al. (1986). Genotoxicity studies of quercetin and shikimate in vivo in the bone marrow of mice and gastric mucosal cells of rats. Cancer Letters, 30(3), 277-282. [Link]

  • Frieauff, W., et al. (2020). Micronucleus Assay: The State of Art, and Future Directions. PMC - NIH. [Link]

  • Sanchez-Gonzalez, E., et al. (2021). Transit and Metabolic Pathways of Quercetin in Tubular Cells: Involvement of Its Antioxidant Properties in the Kidney. PubMed Central. [Link]

  • da Silva, J., et al. (2012). Mutagenicity of Flavonoids Assayed by Bacterial Reverse Mutation (Ames) Test. Molecules, 17(5), 5663-5674. [Link]

  • MDPI. (2023). In Silico Evaluation of Quercetin Methylated Derivatives on the Interaction with Secretory Phospholipases A2 from Crotalus durissus terrificus and Bothrops jararacussu. [Link]

  • Choi, K. C., et al. (2022). Quercetin and Isorhamnetin Reduce Benzo[a]pyrene-Induced Genotoxicity by Inducing RAD51 Expression through Downregulation of miR-34a. MDPI. [Link]

  • Ventrella, A. S., et al. (2021). Comet Assay: Multifaceted Options for Studies of Plant Stress Response. MDPI. [Link]

  • ResearchGate. (n.d.). Bile concentrations of quercetin ( B ), isorhamnetin ( B ) and....
  • Galano, A., et al. (2019). Theoretical Study of the Antioxidant Activity of Quercetin Oxidation Products. PMC - NIH. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025). Flavonoids as epigenetic modulators: A new frontier in disease prevention and therapy. [Link]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Reviews in Mutation Research, 455(1-2), 81-95. [Link]

  • OUCI. (n.d.). Quercetin and Isorhamnetin Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways. [Link]

  • Eid, H. M., et al. (2015). Quercetin and its metabolite isorhamnetin promote glucose uptake through different signalling pathways in myotubes. British Journal of Nutrition, 113(7), 1039-1047. [Link]

  • Biesiada, H., et al. (1993). Isolation and studies of the mutagenic activity in the Ames test of flavonoids naturally occurring in medical herbs. Acta Poloniae Pharmaceutica, 50(4-5), 351-355. [Link]

  • ResearchGate. (n.d.). (PDF) Comet Assay: A Strong Tool for Evaluating DNA Damage and Comprehensive Guidelines for Plant Cells.
  • NIH. (2020). Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. [Link]

  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(4), 263-276. [Link]

  • MDPI. (n.d.). Molecular Characterisation of Flavanone O-methylation in Eucalyptus. [Link]

  • ResearchGate. (n.d.). (PDF) Quercetin and its metabolite isorhamnetin promote glucose uptake through different signalling pathways in myotubes.
  • Kim, J., et al. (2021). Quercetin and Isorhamnetin Attenuate Benzo[a]pyrene-Induced Toxicity by Modulating Detoxification Enzymes through the AhR and NRF2 Signaling Pathways. PMC - NIH. [Link]

  • AAT Bioquest. (n.d.). Ames Test Protocol.
  • Oxford Academic. (n.d.). On the mechanisms of genotoxicity and metabolism of quercetin.
  • ResearchGate. (n.d.). (PDF) Micronucleus Assay: The State of Art, and Future Directions.
  • Functional Food Science. (2023). Quercetin as an effective antioxidant against superoxide radical. [Link]

  • ResearchGate. (n.d.). Comet assay results of the plant extract indicating DNA damage level on....
  • MDPI. (n.d.). The Antioxidant Activity of Quercetin in Water Solution. [Link]

  • ResearchGate. (n.d.). Treat and Wash modification in Ames test for plant extract evaluation.
  • Wikipedia. (n.d.). Isorhamnetin.
  • PeerJ. (2019). Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS. [Link]

  • Frontiers. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. [Link]

  • Anila, D., et al. (2001). Antimutagenic and antioxidant/prooxidant activity of quercetin. Indian Journal of Experimental Biology, 39(11), 1104-1108. [Link]

  • NIH. (2015). Epigenetic activities of flavonoids in the prevention and treatment of cancer. [Link]

  • ResearchGate. (n.d.). Quercetin and Isorhamnetin Reduce Benzo[a]pyrene-Induced Genotoxicity by Inducing RAD51 Expression through Downregulation of miR-34a.
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  • McGill Radiobiology. (n.d.). Comet Assay Protocol.

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A Senior Application Scientist's Guide to the Differential Enzyme Inhibition by Quercetin and its O-Methyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quercetin and the Intrigue of O-Methylation

Quercetin, a ubiquitous flavonoid found in a variety of fruits and vegetables, has garnered significant attention in the scientific community for its broad spectrum of pharmacological activities. Its potential as an anticancer, anti-inflammatory, and antioxidant agent is well-documented.[1] A key aspect of its bioactivity lies in its ability to inhibit a range of enzymes, thereby modulating various cellular signaling pathways.[2] However, the therapeutic application of quercetin is often hampered by its poor bioavailability and rapid metabolism.

This has led to a growing interest in its naturally occurring and synthetically derived O-methylated metabolites. O-methylation, the substitution of a hydroxyl group with a methoxy group, can significantly alter the physicochemical properties of quercetin, including its lipophilicity and metabolic stability. These modifications, in turn, have a profound impact on the enzyme inhibitory profile of the parent molecule. Understanding the differential enzyme inhibition by various quercetin O-methyl ethers is paramount for the rational design of more potent and selective therapeutic agents.

This guide provides a comparative analysis of the enzyme inhibitory activities of quercetin and its prominent O-methyl ethers. We will delve into the structure-activity relationships that govern their inhibitory potency against key enzymes, present supporting experimental data, and provide detailed protocols for assessing their inhibitory effects.

Comparative Analysis of Enzyme Inhibition: Quercetin vs. its O-Methyl Ethers

The inhibitory potential of quercetin and its O-methylated derivatives is highly dependent on both the specific enzyme and the position and degree of methylation on the flavonoid scaffold. The following sections compare their inhibitory activities against several key enzymes implicated in various pathological conditions.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for the treatment of hyperpigmentation disorders.[3] Quercetin is a known competitive inhibitor of tyrosinase.[4] Molecular docking studies suggest that the 3',4'-dihydroxy groups of quercetin chelate the copper ions in the active site of the enzyme, preventing substrate entry.[4]

The methylation of these hydroxyl groups can significantly impact inhibitory activity. While specific IC50 values for a wide range of O-methyl ethers are dispersed across literature, a general trend suggests that the presence of free hydroxyl groups, particularly at the 7, 3', and 4' positions, is crucial for potent competitive inhibition.[3][5]

CompoundEnzymeIC50 (µM)Inhibition TypeReference
QuercetinMushroom Tyrosinase3.08 - 44.38Competitive[4][6][7]
Quercetin-3-O-β-galactopyranosideMushroom Tyrosinase40.94Competitive[8]
3,7-dioleylquercetin (OQ)Mushroom Tyrosinase98.7Reversible[9]

Table 1: Comparative IC50 values of Quercetin and its derivatives against Tyrosinase.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[10] Elevated XO activity is associated with hyperuricemia and gout.[11] Quercetin is a potent inhibitor of xanthine oxidase, with reported IC50 values in the low micromolar range.[12]

Studies on the structure-activity relationship of flavonoids as XO inhibitors have revealed that planar flavones and flavonols possessing a 7-hydroxyl group are particularly effective.[13] O-methylation can influence this activity. For example, isorhamnetin (3'-O-methylquercetin) also demonstrates significant inhibitory activity against xanthine oxidase.[13] However, extensive methylation may reduce the inhibitory potential.

CompoundEnzymeIC50 (µM)Inhibition TypeReference
QuercetinXanthine Oxidase2.74Mixed-type[12]
IsorhamnetinXanthine Oxidase5.02Mixed-type[13]
KaempferolXanthine Oxidase~2.5Mixed-type[13]
MyricetinXanthine Oxidase~1.5Mixed-type[13]
LuteolinXanthine Oxidase~1.0Mixed-type[13]
ChrysinXanthine Oxidase~0.40Mixed-type[13]

Table 2: Comparative IC50 values of Quercetin and other flavonoids against Xanthine Oxidase.

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in cancer metastasis, arthritis, and cardiovascular diseases. Quercetin has been shown to inhibit the activity of MMP-2 and MMP-9.

The precise influence of O-methylation on MMP inhibition is an area of active research. The mechanism of inhibition by flavonoids is thought to involve chelation of the catalytic zinc ion and interactions with the enzyme's active site. The presence and position of hydroxyl groups are critical for this interaction.

Visualizing the Molecules and Their Interactions

To better understand the structural differences and their potential impact on enzyme binding, the following diagrams illustrate the structures of quercetin and its common O-methyl ethers, along with a conceptual representation of enzyme inhibition.

G cluster_quercetin Quercetin cluster_ethers Quercetin O-Methyl Ethers Quercetin Quercetin (3,3',4',5,7-pentahydroxyflavone) Isorhamnetin Isorhamnetin (3'-O-methylquercetin) Quercetin->Isorhamnetin Methylation at 3'-OH Tamarixetin Tamarixetin (4'-O-methylquercetin) Quercetin->Tamarixetin Methylation at 4'-OH Rhamnetin Rhamnetin (7-O-methylquercetin) Quercetin->Rhamnetin Methylation at 7-OH G cluster_workflow Enzyme Inhibition Mechanism Enzyme Enzyme (e.g., Tyrosinase, XO) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Binds Substrate Substrate Substrate->ES_Complex Product Product Inhibitor Inhibitor (Quercetin or O-Methyl Ether) Inhibitor->EI_Complex ES_Complex->Product Catalyzes EI_Complex->Enzyme No Reaction

Caption: Conceptual diagram of competitive enzyme inhibition.

Experimental Protocols for Enzyme Inhibition Assays

Accurate and reproducible assessment of enzyme inhibition is crucial for comparative studies. The following are detailed, step-by-step protocols for key enzyme inhibition assays.

Protocol 1: Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methods for determining tyrosinase inhibitory activity. [6] A. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Quercetin and its O-methyl ethers

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

B. Experimental Workflow:

G Prep_Inhibitor 1. Prepare Inhibitor Solutions (in DMSO) Incubate 4. Pre-incubate Inhibitor and Enzyme (10 min at 25°C) Prep_Inhibitor->Incubate Prep_Enzyme 2. Prepare Tyrosinase Solution (in Phosphate Buffer) Prep_Enzyme->Incubate Prep_Substrate 3. Prepare L-DOPA Solution (in Phosphate Buffer) Add_Substrate 5. Add L-DOPA to initiate reaction Prep_Substrate->Add_Substrate Incubate->Add_Substrate Measure 6. Measure Absorbance at 475 nm (kinetic or endpoint) Add_Substrate->Measure Calculate 7. Calculate % Inhibition and IC50 Measure->Calculate

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5,7-Di-O-methylquercetin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5,7-Di-O-methylquercetin is an O-methylated flavonol, a derivative of quercetin, frequently utilized in pharmacological and biological research for its potential anti-inflammatory and mutagenic properties.[1] As with any specialized laboratory chemical, its unique characteristics necessitate a rigorous and informed approach to waste management. This guide provides drug development professionals, researchers, and scientists with a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical handling.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This assessment directly informs its classification as hazardous waste and dictates the handling, storage, and disposal requirements.

Physicochemical and Toxicological Profile: this compound is a yellow crystalline solid, typically soluble in organic solvents such as DMSO and chloroform.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not always readily available, data from its parent compound, quercetin, and closely related analogs provide critical insights into its hazard profile.

  • Acute Toxicity: The SDS for quercetin and 3-O-methyl quercetin classifies these related compounds as "Toxic if swallowed" (Acute Toxicity, Oral, Category 3).[2][3] It is imperative to handle this compound as if it possesses similar acute oral toxicity.

  • Genotoxicity: Research has indicated that this compound exhibits direct mutagenic activity, a characteristic attributed to the free hydroxyl groups on its B-ring.[1][4] This potential genotoxicity is a significant concern and a primary driver for its classification as hazardous waste.

  • Combustibility: As a solid organic compound, it is considered combustible.[5]

Regulatory Classification: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7]

Based on its toxicological profile, this compound waste must be managed as hazardous waste , primarily due to the Toxicity Characteristic . All laboratory personnel must treat chemical waste as hazardous unless explicitly confirmed otherwise by the institution's Environmental Health & Safety (EH&S) office.[8]

Property Description Primary Hazard Classification Source
Physical State Yellow Crystalline SolidN/A[1]
Solubility Soluble in DMSO, ChloroformN/A[1]
Acute Toxicity Assumed Toxic if Swallowed (Category 3)GHS06 Skull and Crossbones[2][3]
Genotoxicity Exhibits mutagenic activityPotential long-term health hazard[1][4]
RCRA Waste Code Not specifically listed, but managed as toxicHazardous Waste[6][9]

Part 2: On-Site Waste Management and Disposal Protocol

Proper disposal is a systematic process that begins at the point of waste generation. Adherence to these steps is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Application of Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid, solution, or waste), personnel must be equipped with appropriate PPE to prevent exposure.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.

  • Body Protection: A standard laboratory coat.

Step 2: Segregation and Containerization of Waste

Proper segregation prevents unintended chemical reactions and ensures that waste is routed to the correct disposal stream.[7][8] Waste should be segregated into three primary categories at the point of generation.

  • Solid Waste:

    • Description: Unused or expired this compound powder, contaminated weigh boats, or absorbent materials from a solid spill.

    • Protocol:

      • Place waste into a robust, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) jar). The original product container is often an excellent choice for waste accumulation.[8]

      • Ensure the container is clearly designated for solid chemical waste.

  • Liquid Waste:

    • Description: Solutions of this compound in solvents (e.g., DMSO, ethanol).

    • Protocol:

      • Collect liquid waste in a dedicated, leak-proof, and shatter-resistant container (plastic is preferred) with a screw-top cap.[6]

      • Crucially, maintain separate waste streams for halogenated and non-halogenated solvents unless your institution's EH&S program specifies otherwise. Mixing can significantly increase disposal costs and complexity.

      • Leave at least 10% headspace in the container to allow for vapor expansion.

  • Contaminated Laboratory Supplies:

    • Description: Used pipette tips, contaminated gloves, and other disposable items with trace amounts of the chemical.

    • Protocol:

      • Place these items in a designated solid waste container, separate from regular trash.

      • This container should be a sealable plastic bag or a lined container clearly marked as "Hazardous Waste."

Step 3: Rigorous Labeling

Improper labeling is a common and serious compliance violation. Every waste container must be labeled at the moment the first drop of waste is added.[6][10]

The label must include:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "This compound ". If in a solution, list all constituents and their approximate percentages (e.g., "this compound (~1%), Dimethyl Sulfoxide (99%)").

  • The specific hazard(s) associated with the waste (e.g., "Toxic").

  • The date of accumulation (the date the first waste was added).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[6][7]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Containment: The primary waste container(s) must be placed within a larger, chemically compatible secondary containment bin or tray.[8][11] This is to contain any potential leaks or spills.

  • Segregation: Ensure incompatible waste streams (e.g., acids and organic solvents) are stored in separate secondary containment.[7]

  • Container Status: All waste containers must be kept tightly closed except when actively adding waste.[6]

cluster_workflow Disposal Workflow for this compound cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_labware Contaminated Labware Stream gen Waste Generation (Pure Solid, Solution, Contaminated Labware) solid_cont 1. Place in Labeled 'Solid Hazardous Waste' Container (e.g., HDPE Jar) gen->solid_cont Pure Solid or Spill Debris liquid_cont 2. Collect in Labeled 'Liquid Hazardous Waste' Container (Segregate Solvents) gen->liquid_cont Solutions in Solvent labware_cont 3. Place in Labeled Container for Contaminated Solids gen->labware_cont Pipette Tips, Gloves, etc. store Store all containers in designated Satellite Accumulation Area (SAA) with Secondary Containment solid_cont->store liquid_cont->store labware_cont->store pickup Schedule Waste Pickup with Institutional EH&S or Licensed Contractor store->pickup

Caption: Waste Segregation and Disposal Workflow.

Step 5: Final Disposal

Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.[5][12][13] This constitutes a serious regulatory violation and poses a threat to environmental and public health.

The final disposal must be managed through your institution's established hazardous waste program.

  • Once your waste container is full or you no longer need to accumulate waste, submit a chemical waste pickup request to your EH&S department.

  • Ensure all information on the label is accurate and legible for the disposal technicians.

  • Retain any documentation or manifests provided by the disposal service, as required by your institution and regulations like RCRA.[14]

Part 3: Emergency Procedures for Spills

Accidents can occur, and a clear, pre-defined response plan is essential.

For a small spill of solid this compound:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: If not already wearing it, don your full PPE (lab coat, gloves, safety glasses).

  • Containment: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Avoid raising dust.[5]

  • Collection: Carefully sweep or scoop the material and absorbent into a designated container for solid hazardous waste.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place the cleaning materials into the solid hazardous waste container.

  • Disposal: Label the waste container and manage it according to the protocol in Part 2.

cluster_spill Small Solid Spill Response Protocol spill Spill Occurs alert 1. Alert Area Personnel spill->alert ppe 2. Don Full PPE alert->ppe contain 3. Gently Cover with Inert Absorbent ppe->contain collect 4. Sweep Material into Hazardous Waste Container contain->collect decon 5. Decontaminate Area collect->decon dispose 6. Label and Manage Waste Container decon->dispose

Caption: Emergency Response for a Small Solid Spill.

For large spills, evacuate the immediate area, alert your supervisor and institutional EH&S, and prevent others from entering.

References

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025). Retrieved from [Link]

  • This compound datasheet - BioCrick. (n.d.). Retrieved from [Link]

  • Flavoring Extract Hazardous Waste: Disposal, SDS Review & Compliance. (2025). Retrieved from [Link]

  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from [Link]

  • Hazardous Waste | US EPA. (n.d.). Retrieved from [Link]

  • Hazardous Waste Listings | EPA. (n.d.). Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). Retrieved from [Link]

  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]

  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. (2021). PubMed Central. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (2023). Retrieved from [Link]

  • Safety Data Sheet: Quercetin - Carl ROTH. (n.d.). Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.). Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025). Retrieved from [Link]

  • Dispose of Hazardous Waste - Ohio EPA. (2024). Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Waste Management - CSIR IIP. (n.d.). Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal - AEG Environmental. (2016). Retrieved from [Link]

  • This compound|13459-07-9|MSDS - DC Chemicals. (2025). Retrieved from [Link]

  • Quercetin and this compound were responsible for genotoxic activity in the original methanolic extract - ResearchGate. (n.d.). Retrieved from [Link]

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Personal protective equipment for handling 5,7-Di-O-methylquercetin

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 5,7-Di-O-methylquercetin

This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound (CAS No. 13459-07-9). As a research compound with demonstrated biological activity, including genotoxic potential, adherence to stringent safety measures is paramount to ensure personnel safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals.

Critical Hazard Assessment: Understanding the Risk

This compound is an O-methylated derivative of the flavonol quercetin.[1] While comprehensive toxicological data for this specific derivative is limited, the available research presents a significant safety concern that dictates all handling procedures: genotoxicity .

  • Mutagenic Activity: Studies utilizing the Ames test (Salmonella typhimurium strain TA98) have demonstrated that this compound exhibits direct mutagenic activity, even without metabolic activation.[1]

  • Genotoxicity Confirmation: The SOS-chromotest, a widely used assay for detecting DNA-damaging agents, has further confirmed the genotoxic properties of this compound.[1][2]

The parent compound, quercetin, is classified as "Toxic if swallowed" and is "Suspected of causing genetic defects".[3] Given this and the direct evidence of mutagenicity for the 5,7-di-O-methyl derivative, it is imperative to treat this compound as a substance with high chronic toxicity potential. The primary routes of exposure to mitigate are inhalation of the powder, skin contact, and ingestion.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to establish a protective barrier against the identified hazards. The selection of PPE is contingent on the specific task being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Tightly-fitting safety goggles or a face shield.[4]Double-gloving with nitrile gloves (minimum 4 mil thickness).[5]Full-coverage lab coat (buttoned) or a disposable gown.Required. Work within a certified chemical fume hood. If not possible, a NIOSH-approved respirator with a P100 (or N100) particulate filter is mandatory.[6]
Handling Solutions (Diluting, Transferring) Tightly-fitting safety goggles.Single pair of nitrile gloves.Full-coverage lab coat (buttoned).Work within a certified chemical fume hood or in a well-ventilated area. Respirator generally not required unless aerosols are generated.
Spill Cleanup Face shield over safety goggles.Heavy-duty nitrile or neoprene gloves over inner nitrile gloves.[5]Chemical-resistant apron over a disposable gown or lab coat.Required. For solids, a P100/N100 respirator. For volatile solvents, an air-purifying respirator (APR) with appropriate organic vapor cartridges.
Waste Disposal Safety glasses.Nitrile gloves.Lab coat.Not typically required if waste is properly contained.

Operational Workflow: From Receipt to Disposal

Adherence to a systematic workflow is critical for minimizing exposure risk. This process integrates PPE usage with specific handling and engineering controls.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Workspace (Fume Hood Verification, Spill Kit Ready) don_ppe 2. Don Full PPE (Gloves, Coat, Eye Protection, Respirator if needed) prep_area->don_ppe handle_solid 3. Handle Solid Compound (Weighing, Solubilization in Hood) don_ppe->handle_solid handle_liquid 4. Work with Solution (Dilutions, Plating) handle_solid->handle_liquid decon 5. Decontaminate Surfaces & Glassware handle_liquid->decon dispose 6. Package All Waste (Solid, Liquid, Contaminated PPE) decon->dispose doff_ppe 7. Doff PPE in Order (Gloves First, then Gown/Coat) dispose->doff_ppe

Caption: Standard operational workflow for handling this compound.

Step-by-Step Handling Protocol

A. Preparation and Weighing (Solid Compound)

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvent) and place it inside the fume hood to minimize traffic in and out of the sash.

  • Don PPE: Put on a lab coat, tightly-fitting safety goggles, and double nitrile gloves.

  • Weighing: Carefully weigh the yellow crystalline solid inside the fume hood.[1][7] Use a micro-spatula to minimize dust generation. If any static is present, use an anti-static gun.

  • Solubilization: Add the desired solvent (e.g., DMSO, Chloroform) directly to the weigh boat or vial containing the powder.[1] Ensure the container is capped before removing it from the fume hood.

B. Decontamination and Cleaning

  • Surface Decontamination: After handling, wipe down all surfaces inside the fume hood and any contaminated equipment with a suitable decontamination solution (e.g., 70% ethanol), followed by soap and water.

  • Glassware: Soak contaminated glassware in a designated container with a cleaning solution before standard washing.

  • Personal Hygiene: After doffing PPE, wash hands thoroughly with soap and water.

Emergency Response: Spill and Exposure Plan

Immediate and correct response to spills or exposures is critical.

G spill Spill Occurs assess Assess Hazard Is it contained? Is anyone contaminated? spill->assess small_solid Small Solid Spill (<1g) Contained in Hood assess->small_solid Yes small_liquid Small Liquid Spill (<100mL) Contained in Hood assess->small_liquid Yes large_spill Large Spill or Outside Hood assess->large_spill No cleanup 1. Don Spill PPE 2. Cover with absorbent pads (liquid) or wet paper towels (solid) 3. Collect waste into sealed container 4. Decontaminate area small_solid->cleanup small_liquid->cleanup evacuate 1. Evacuate Immediate Area 2. Alert Colleagues & Supervisor 3. Call Emergency Services / EHS 4. Prevent Re-entry large_spill->evacuate

Caption: Decision-making workflow for spill response.

Spill Cleanup Protocol
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent further contamination.

  • Don Appropriate PPE: Refer to the PPE table for spill cleanup.

  • Contain the Spill:

    • For Solids: Gently cover the spill with paper towels dampened with water to avoid raising dust. Do not sweep dry powder.

    • For Liquids: Cover with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite), working from the outside in.

  • Collect Waste: Carefully collect all contaminated materials into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a decontamination solution.

Personnel Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station.[8]

  • Inhalation: Move the individual to fresh air immediately.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]

In all cases of personnel exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for quercetin or any available information on this compound to the medical personnel. [3]

Waste Disposal Plan

Due to the genotoxic nature of this compound, all waste streams must be treated as hazardous chemical waste.

  • Solid Waste: This includes excess compound, contaminated weigh boats, and any materials used for spill cleanup. Collect in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound, including waste from experiments and decontamination rinses, in a labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatible.

  • Contaminated PPE: All disposable PPE (gloves, gowns, masks) used while handling the compound must be disposed of as solid hazardous waste.[6]

  • Sharps: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container and disposed of as hazardous waste.

All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Mutagenic). Follow your institution's specific guidelines for hazardous waste pickup and disposal.

References

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